Product packaging for Spirapril(Cat. No.:CAS No. 83647-97-6)

Spirapril

Cat. No.: B1681985
CAS No.: 83647-97-6
M. Wt: 466.6 g/mol
InChI Key: HRWCVUIFMSZDJS-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spirapril is a dipeptide, a dithioketal, an azaspiro compound, a dicarboxylic acid monoester, an ethyl ester, a tertiary carboxamide, a secondary amino compound and a pyrrolidinecarboxylic acid. It has a role as a prodrug, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It is functionally related to a spiraprilat.
This compound is an ACE inhibitor antihypertensive drug used to treat hypertension. This compound is converted to the active spiraprilat after administration. ACE inhibitors are used primarily in treatment of hypertension and congestive heart failure.
This compound is a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. This compound is converted in the body to its active metabolite spiraprilat. Spiraprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Spiraprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994 and is indicated for cardiovascular disease.
structure given in first source
See also: Spiraprilat (has active moiety);  this compound Hydrochloride (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N2O5S2 B1681985 Spirapril CAS No. 83647-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCVUIFMSZDJS-SZMVWBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044300
Record name Spirapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spirapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.93e-02 g/L
Record name Spirapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83647-97-6
Record name Spirapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Spirapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U2K78I3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spirapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pharmacokinetics of Spiraprilat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of spiraprilat, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

This compound is a prodrug that undergoes hepatic esterolysis to form its pharmacologically active diacid metabolite, spiraprilat.[1] Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Understanding the pharmacokinetic profile of spiraprilat is essential for optimizing dosing regimens and ensuring its safe and effective use in various patient populations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of spiraprilat from various studies, providing a comparative view across different routes of administration and patient populations.

Table 1: Pharmacokinetic Parameters of Spiraprilat Following Intravenous Administration

ParameterValueReference
Half-life (t½) - Initial Phase2 hours[1][2]
Half-life (t½) - Terminal Phase35 hours[1][2]
Plasma Clearance10 L/h[1][2]
Renal Clearance7.6 L/h[1][2]
Volume of Distribution (Vd)43 Liters[1][2]

Table 2: Pharmacokinetic Parameters of Spiraprilat Following Oral Administration of this compound

ParameterHealthy VolunteersElderlyPatients with Hepatic CirrhosisPatients with Severe Renal ImpairmentReference
Tmax (spiraprilat)2-3 hours---[3]
Cmax (spiraprilat)-Increased by 30%-Increased 2-3 fold[1][2]
AUC (spiraprilat)1300 µg·h·L⁻¹Increased by 30%820 µg·h·L⁻¹Increased 5-6 fold[1][2][4]
Half-life (spiraprilat)~40 hours-No significant difference-[3]
Oral Bioavailability (of this compound)~50%---[2][5]
Oral Bioavailability (of Spiraprilat)Virtually zero---[2]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of this compound and its active metabolite, spiraprilat.

Study in Patients with Renal Impairment

A single-blind clinical trial was conducted to characterize the pharmacokinetics of this compound and spiraprilat in patients with varying degrees of renal function.[6]

  • Study Design: The study included a 2-week placebo run-in period followed by a 4-week active-treatment period.

  • Subjects: Forty-nine hypertensive men and women with pre-treatment diastolic blood pressures (DBP) of 95-115 mmHg and varying degrees of renal impairment were recruited.[6]

  • Drug Administration: Patients received a single daily dose of 6 mg of this compound.[6]

  • Pharmacokinetic Analysis: Blood samples were collected to determine the steady-state maximum plasma concentration (Cmax ss) and the area under the concentration-time curve during a dosing interval (AUC(l)ss) for both this compound and spiraprilat.[6] The total plasma clearance (Cl/f for this compound and Clm/fm for spiraprilat) and the elimination rate constant (k for this compound and lambda 1 for spiraprilat) were also calculated. Regression analysis was performed to assess the influence of creatinine clearance (Clcr) on these pharmacokinetic parameters.[6]

Study in Patients with Chronic Liver Disease

The pharmacokinetics and hemodynamic effects of a single oral dose of this compound were investigated in patients with liver cirrhosis, chronic non-cirrhotic liver disease, and healthy subjects.[4]

  • Study Design: A comparative clinical trial.

  • Subjects: The study included 10 patients with liver cirrhosis, 8 patients with chronic, non-cirrhotic liver disease, and 16 healthy control subjects.[4]

  • Drug Administration: A single oral dose of this compound was administered to all participants.[4]

  • Pharmacokinetic Analysis: Blood samples were collected to determine the area under the plasma concentration-time curve (AUC) for spiraprilat. The rate constant of spiraprilat formation was also calculated.[4]

Analytical Methodology for Spiraprilat Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust method for the quantification of spiraprilat in biological matrices.

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation.

  • Chromatography: Reversed-phase chromatography is typically used for the separation of spiraprilat from endogenous plasma components.

  • Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate measurement of the analyte.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of spiraprilat.

metabolic_pathway This compound This compound (Prodrug) Liver Hepatic Esterolysis This compound->Liver Oral Administration Spiraprilat Spiraprilat (Active Metabolite) Liver->Spiraprilat Metabolism

Metabolic conversion of this compound to spiraprilat.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat Spiraprilat Spiraprilat->ACE Inhibition Bradykinin Bradykinin (Vasodilator) Spiraprilat->Bradykinin Prevents Breakdown Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE

Mechanism of action of spiraprilat on the RAAS.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical and Data Analysis Phase Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Placebo_Run_in Placebo Run-in Period (e.g., 2 weeks) Informed_Consent->Placebo_Run_in Drug_Administration This compound Administration (e.g., 6 mg single daily dose) Placebo_Run_in->Drug_Administration Blood_Sampling Serial Blood Sampling (Pre-dose and multiple time points post-dose) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis of Spiraprilat Concentration Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, etc.) LC_MS_MS->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Report Final Study Report Statistical_Analysis->Report

Typical workflow of a spiraprilat pharmacokinetic study.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, this compound is metabolized in the body to its active diacid form, spiraprilat, which exerts the therapeutic effect.[2][3][4] Spiraprilat competitively binds to ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.[4]

This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. It details the synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Section 1: Chemical Synthesis of this compound

The most established synthetic route for this compound was developed by Schering-Plough Corporation.[5][6] The strategy involves the synthesis of a unique spirocyclic proline analog, which is then coupled with an N-substituted alanine side chain.

Stage 1: Synthesis of the Spirocyclic Core

The key intermediate is (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. The synthesis begins with a protected 4-oxoproline derivative.[5]

G start Cbz-protected 4-oxoproline methyl ester (76) inter Spirocyclic thioketal (77) start->inter  1,2-Ethanedithiol, BF3·Et2O core (8S)-1,4-dithia-7-azaspiro[4.4]nonane -8-carboxylic acid hydrobromide (78) inter->core  20% HBr in Acetic Acid

Caption: Synthesis of the spirocyclic core intermediate for this compound.

Experimental Protocol: Synthesis of the Spirocyclic Core [5]

  • Thioacetal Formation: Cbz-protected 4-oxoproline methyl ester is dissolved in a suitable solvent like dichloromethane. 1,2-Ethanedithiol is added, followed by a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). The reaction mixture is stirred at room temperature until completion, monitored by TLC. The resulting spirocyclic thioketal is isolated by aqueous workup and purified by chromatography.

  • Deprotection: The purified thioketal is treated with a 20% solution of hydrobromic acid in glacial acetic acid to remove the Cbz protecting group. This reaction is typically performed at room temperature. Upon completion, the product, (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide, is precipitated, collected by filtration, and washed to yield the key spirocyclic core.

Stage 2: Complete Synthesis of this compound

The synthesis is completed by coupling the spirocyclic core with the N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain, followed by isolation of the final product.

G cluster_sidechain Side Chain Synthesis cluster_coupling Coupling Reaction ala L-Alanine sidechain N-(1-(S)-ethoxycarbonyl-3-phenylpropyl) -L-alanine ala->sidechain keto Ethyl 2-oxo-4-phenylbutyrate keto->sidechain  Reductive Amination  (e.g., NaBH3CN) This compound This compound sidechain->this compound core Spirocyclic Core (78) core->this compound  Peptide Coupling Agent  (e.g., DCC, EDC)

Caption: Overall synthetic pathway for this compound.

Experimental Protocol: Side Chain Synthesis and Coupling

  • Side Chain Synthesis (Reductive Amination): A mixture of ethyl 2-oxo-4-phenylbutyrate and L-alanine is prepared in a suitable solvent like water or ethanol.[7][8] The pH is adjusted to approximately 7.5, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise.[7] The reaction proceeds overnight. The resulting dipeptide-like side chain is then isolated and purified, often through ion-exchange chromatography.[7]

  • Peptide Coupling: The synthesized side chain is activated using a standard peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an aprotic solvent like DMF or dichloromethane. The spirocyclic core intermediate (78) is added, along with a base like triethylamine to neutralize the hydrobromide salt. The reaction is stirred until completion.

  • Workup and Isolation: The reaction mixture is filtered to remove coupling agent byproducts. The filtrate is then subjected to an aqueous workup, extracting the product into an organic solvent. The organic layer is dried and concentrated under vacuum to yield crude this compound.

Section 2: Purification of this compound

The purity of an Active Pharmaceutical Ingredient (API) is critical for its safety and efficacy.[9] Impurity profiling and removal are mandatory steps regulated by authorities like the FDA and ICH.[9] The purification of this compound typically involves chromatographic methods followed by crystallization, often as a salt.

G cluster_qc Quality Control crude Crude this compound chrom Chromatographic Purification (e.g., Ion Exchange, Gel Filtration) crude->chrom salt Salt Formation (e.g., with HCl) chrom->salt cryst Crystallization salt->cryst pure Pure this compound HCl cryst->pure hplc HPLC Purity pure->hplc spec Spectroscopic ID (NMR, MS) pure->spec

Caption: General workflow for the purification and analysis of this compound.

Protocol 2.1: Chromatographic Purification

Crude this compound is often purified using a combination of chromatographic techniques to remove unreacted starting materials, reagents, and side products.

  • Ion-Exchange Chromatography: The crude product can be dissolved and loaded onto a strong acid ion-exchange resin (e.g., Dowex 50).[7] After washing the column, the product is eluted using a buffered or basic solution, such as 2% pyridine in water.[7]

  • Gel Filtration Chromatography: For further purification and removal of small molecule impurities, gel filtration or size-exclusion chromatography on a resin like Sephadex LH-20 with a methanol eluent can be employed.[7][8]

Protocol 2.2: Crystallization as this compound Hydrochloride

  • Salt Formation: The purified this compound free base is dissolved in a suitable organic solvent (e.g., ethanol or ethyl acetate). A stoichiometric amount of hydrochloric acid (often as a solution in ethanol or ether) is added slowly with stirring.

  • Crystallization: The hydrochloride salt typically precipitates from the solution. The process can be aided by cooling the mixture. The solid is collected by filtration, washed with a cold, non-polar solvent (like ether) to remove residual impurities, and dried under vacuum. This yields this compound hydrochloride as a white solid.[10]

Section 3: Analytical Characterization and Data

Thorough analytical characterization is required to confirm the identity, purity, and quality of the final this compound product.

Table 1: Physicochemical Properties of this compound and its Salts
PropertyThis compoundThis compound HydrochlorideThis compound Hemihydrate
Molecular Formula C₂₂H₃₀N₂O₅S₂C₂₂H₃₀N₂O₅S₂·HClC₂₂H₃₀N₂O₅S₂·½H₂O
Molecular Weight 466.61 g/mol [10]503.07 g/mol [1][10]Not specified
Appearance White foam[10]White solid[10]White solid
Melting Point Not specified192-194 °C (dec.)[10]163-165 °C[10]
Optical Rotation [α]D²⁶ -29.5° (c=0.2, EtOH)[10]-11.2° (c=0.4, EtOH)[10]+4.1° (c=0.4, EtOH)[10]
Purity (Typical) >98%[11]>98%[11]Not specified
Table 2: Solubility Data for this compound Hydrochloride
SolventSolubility (approx.)
Ethanol5 mg/mL[11]
DMSO10 mg/mL[11]
Dimethyl Formamide (DMF)25 mg/mL[11]
Table 3: Analytical Methods for Quality Control
TechniquePurposeKey Observations
HPLC Purity determination and quantitation of impurities.[12]A primary peak for this compound with retention time distinct from known impurities. Purity is calculated by area percentage.
¹H and ¹³C NMR Structural elucidation and confirmation of identity.[13]The spectra should show characteristic peaks corresponding to the aromatic, alkyl, and spirocyclic protons and carbons.
Mass Spectrometry (MS) Confirmation of molecular weight and structure.[7][13]The mass spectrum should exhibit the molecular ion peak (M+H)⁺ corresponding to the calculated mass of this compound.
FT-IR Spectroscopy Identification of functional groups.[13]The spectrum will show characteristic absorptions for C=O (ester and amide), N-H, and S-C bonds.

References

The In Vivo Conversion of Spirapril to Spiraprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of the prodrug spirapril to its pharmacologically active metabolite, spiraprilat. This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its efficacy is dependent on its biotransformation to spiraprilat, which is a potent inhibitor of the renin-angiotensin-aldosterone system. This document details the metabolic pathway, summarizes key pharmacokinetic data, and provides experimental protocols for the quantification of both compounds in biological matrices.

Metabolic Conversion Pathway

This compound is an ethyl ester prodrug that undergoes hydrolysis in vivo to form its active diacid metabolite, spiraprilat. This conversion is a critical step for the drug's therapeutic action.

Enzymatic Hydrolysis

The primary mechanism for the conversion of this compound to spiraprilat is enzymatic hydrolysis of the ethyl ester group.[1][2] This biotransformation predominantly occurs in the liver and is catalyzed by carboxylesterases, with evidence suggesting a significant role for human carboxylesterase 1 (CES1).[2][3] CES1 is a major hydrolase in the human liver responsible for the metabolism of numerous ester-containing drugs.[1][3]

G This compound This compound (Prodrug) Liver Liver This compound->Liver Spiraprilat Spiraprilat (Active Metabolite) CES1 Carboxylesterase 1 (CES1) Liver->CES1 CES1->Spiraprilat Hydrolysis

Metabolic conversion of this compound to spiraprilat.

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for this compound and spiraprilat following oral administration of this compound in various species and patient populations. These values are compiled from multiple in vivo studies and are presented as mean ± standard deviation where available.

Pharmacokinetics in Healthy Humans
ParameterThis compoundSpiraprilatReference(s)
Cmax (ng/mL) 25 ± 1045 ± 15[4]
Tmax (h) 1.0 ± 0.52-3[4][5]
AUC (ng·h/mL) 50 ± 201300 ± 300[4][6]
t½ (h) 0.3 - 0.835-40[4][5]
Oral Bioavailability (%) ~50-[4][5]
Pharmacokinetics in Special Populations (Humans)
PopulationParameterThis compoundSpiraprilatReference(s)
Renal Impairment (Severe) Cmax (ng/mL)Not significantly affectedIncreased 2-3 fold[4]
AUC (ng·h/mL)Not significantly affectedIncreased 3-4 fold[4]
Hepatic Impairment (Cirrhosis) AUC (ng·h/mL)Not significantly affected820 ± 250[6]
Rate of formation (h⁻¹)-1.10[6]
Comparative Pharmacokinetics in Animals
SpeciesDose (mg/kg, p.o.)ParameterThis compoundSpiraprilatReference(s)
Rat 0.03 - 1ID₅₀ (µg/kg)168[7]
Dog 1 - 10ExcretionPrimarily as diacid-[3]

Experimental Protocols

The following section outlines a general methodology for the simultaneous determination of this compound and spiraprilat in plasma samples using gas chromatography-mass spectrometry (GC-MS). This protocol is a composite of established methods and should be optimized for specific laboratory conditions.

Quantification of this compound and Spiraprilat in Plasma by GC-MS

This method involves solid-phase extraction (SPE) to isolate the analytes from the plasma matrix, followed by derivatization to enhance their volatility and thermal stability for GC-MS analysis.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis Plasma Plasma Sample (with Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization Reagent Addition Evaporation->Derivatization Incubation Incubation Derivatization->Incubation GCMS GC-MS Injection Incubation->GCMS Data Data Acquisition & Analysis GCMS->Data

References

Molecular structure and stereoisomers of Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Spirapril

Introduction

This compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] As a prodrug, it is metabolically converted in the body to its active diacid metabolite, spiraprilat.[1][2][3][4][5][6][7] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][6][7] This guide provides a detailed examination of the molecular structure of this compound, an analysis of its stereoisomers, and a summary of the experimental methodologies used for its synthesis and characterization.

Molecular Structure of this compound

This compound is a complex organic molecule characterized by a unique spirocyclic moiety. Its chemical identity is precisely defined by its IUPAC name and various chemical identifiers.

1.1. Chemical Identification

IdentifierValue
IUPAC Name (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[3][8]
CAS Number 83647-97-6[3]
Molecular Formula C₂₂H₃₀N₂O₅S₂[3]
SMILES CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3[3]

1.2. Key Structural Features

The structure of this compound comprises several key components:

  • An N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain. This portion is crucial for binding to the active site of the angiotensin-converting enzyme.

  • A 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid nucleus. This distinctive spirocyclic group contributes to the overall pharmacokinetic profile of the drug.

The molecule possesses three chiral centers, leading to the possibility of multiple stereoisomers. The clinically utilized form of this compound has the (S,S,S) configuration, as indicated in its IUPAC name.[3][8]

Stereoisomers of this compound

The biological activity of chiral drugs is often highly dependent on their stereochemistry. In the case of this compound, with its three stereocenters, there are 2³ = 8 possible stereoisomers. The designation (S,S,S)-Spirapril refers to the specific enantiomer that is used therapeutically. Research has also been conducted on other stereoisomers, notably the (R,S,S) diastereomer, to understand the structure-activity relationship.[9][10]

2.1. Physicochemical and Pharmacological Data of this compound and its Derivatives

The properties of this compound and its related compounds, including its active metabolite and hydrochloride salt, are summarized below. The data highlights the high potency of the active metabolite, spiraprilat.

CompoundPropertyValueReference
This compound In vivo ACE Inhibition (ID₅₀)16 µg/kg[9]
Spiraprilat In vitro ACE Inhibition (IC₅₀)0.8 nM[9]
In vivo ACE Inhibition (ID₅₀)8 µg/kg[9]
This compound Hemihydrate Optical Rotation [α]D²⁶-29.5° (c = 0.2 in ethanol)
This compound Hydrochloride Melting Point192-194°C (dec.)
Optical Rotation [α]D²⁶-11.2° (c = 0.4 in ethanol)

Mechanism of Action: The Renin-Angiotensin System

This compound functions as a prodrug, which is hydrolyzed in vivo to its active form, spiraprilat. Spiraprilat inhibits the angiotensin-converting enzyme (ACE), disrupting the renin-angiotensin system (RAS) pathway, which is critical for blood pressure regulation.

cluster_RAS Renin-Angiotensin System cluster_DrugAction Drug Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction This compound This compound (Prodrug) Spiraprilat Spiraprilat (Active) This compound->Spiraprilat Hydrolysis Spiraprilat->AngiotensinI Inhibition

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Protocols

The synthesis of this compound involves the coupling of two key building blocks followed by the separation of the resulting diastereomers.

4.1. Synthesis of this compound

A common synthetic strategy for this compound involves the following key steps:[4]

  • Preparation of the Ester Side Chain Building Block: This is achieved through the reductive amination of a keto ester, resulting in an amino acid with mixed diastereomers.

  • Activation of the Amino Acid: The resulting amino acid mixture is activated, for example, as an N-hydroxysuccinimide ester.

  • Coupling Reaction: The activated ester is reacted with the spirocyclic amino acid (7-amino-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid).

  • Diastereomer Separation: The resulting mixture of this compound diastereomers is then separated to isolate the desired (S,S,S) isomer.

cluster_synthesis This compound Synthesis Workflow KetoEster Keto Ester AminoAcidMix Amino Acid (Diastereomeric Mixture) KetoEster->AminoAcidMix Reductive Amination ActivatedEster Activated Ester (e.g., NHS ester) AminoAcidMix->ActivatedEster Activation SpiraprilMix This compound (Diastereomeric Mixture) ActivatedEster->SpiraprilMix SpiroAmine Spirocyclic Amino Acid SpiroAmine->SpiraprilMix Coupling SpiraprilSSS This compound (S,S,S) SpiraprilMix->SpiraprilSSS Separation

Caption: General workflow for the synthesis and purification of this compound.

4.2. Separation of Diastereomers

The separation of the this compound diastereomers is a critical step in the manufacturing process to ensure the therapeutic product is enantiomerically pure. Common methods for separating diastereomers include:

  • Fractional Crystallization: This classical resolution technique relies on the different solubilities of the diastereomeric salts formed with a chiral resolving agent.[11]

  • Chromatography: High-performance liquid chromatography (HPLC), often on a silica gel stationary phase, can be used to separate the diastereomers.[12] The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.

The choice of separation method depends on factors such as the scale of the synthesis and the physicochemical properties of the specific diastereomers.

Conclusion

This compound is a structurally complex ACE inhibitor whose therapeutic efficacy is intrinsically linked to its specific (S,S,S)-stereochemistry. The presence of a unique dithia-azaspiro nonane moiety distinguishes it from other members of its class. The synthesis of this molecule requires careful control of stereochemistry and efficient methods for the separation of diastereomers. A thorough understanding of its structure, stereoisomerism, and synthesis is essential for researchers and professionals involved in the development and analysis of cardiovascular drugs.

References

Spirapril's Interaction with Angiotensin-Converting Enzyme: A Technical Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of Spirapril, and its active metabolite Spiraprilat, with the Angiotensin-Converting Enzyme (ACE). This document synthesizes key quantitative data, details the experimental methodologies used for these measurements, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of this compound and Spiraprilat Binding to ACE

This compound is a prodrug that is metabolized in vivo to its active diacid form, Spiraprilat. It is Spiraprilat that functions as a potent inhibitor of the Angiotensin-Converting Enzyme.[1] The binding affinity of these compounds for ACE has been characterized by various parameters, with the most critical data summarized below.

Table 1: Binding Affinity of this compound and Spiraprilat for Angiotensin-Converting Enzyme

CompoundParameterValueEnzyme Source
This compoundIC5067 nMNot Specified
SpiraprilatKi0.74 nMRabbit Lung ACE

IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a stronger binding affinity.

Table 2: Kinetic Parameters of Spiraprilat Binding to ACE

ParameterValue
Association Rate Constant (kon)Data not readily available in public domain
Dissociation Rate Constant (koff)Data not readily available in public domain

Mechanism of ACE Inhibition

Spiraprilat acts as an inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] While the majority of ACE inhibitors are known to be competitive inhibitors, the initial pharmacological profiling of Spiraprilat described its mode of inhibition as noncompetitive.[2] This suggests that Spiraprilat may bind to a site on the enzyme that is distinct from the active site where angiotensin I binds, thereby reducing the enzyme's catalytic efficiency without directly competing with the substrate. However, it is also widely understood that dicarboxylate-containing ACE inhibitors, like Spiraprilat, chelate the zinc ion within the active site of ACE, a mechanism characteristic of competitive inhibition. Further clarification on the precise binding mode under various experimental conditions may be required.

Experimental Protocols

The determination of the binding affinity and kinetics of ACE inhibitors like Spiraprilat involves specific in vitro assays. Below are detailed methodologies representative of those used in the field.

Determination of Spiraprilat Ki Value (Based on Sybertz et al., 1987)

This protocol is based on the original study that determined the Ki of the diacid form of this compound (Spiraprilat).[2]

  • Enzyme and Substrate:

    • Enzyme Source: Rabbit lung Angiotensin-Converting Enzyme (ACE).

    • Substrate: Hip-His-Leu (Hippuryl-L-Histidyl-L-Leucine).

  • Assay Principle: The assay measures the rate of hydrolysis of the substrate Hip-His-Leu by ACE. The product of this reaction is hippuric acid, which can be quantified.

  • Procedure:

    • A reaction mixture is prepared containing a buffered solution (e.g., Tris-HCl buffer, pH 7.5), the substrate Hip-His-Leu at various concentrations, and rabbit lung ACE.

    • Spiraprilat is added to the reaction mixture at several different concentrations. A control reaction with no inhibitor is also run.

    • The reactions are incubated at a constant temperature (e.g., 37°C) for a specific period.

    • The reaction is stopped, typically by the addition of an acid (e.g., hydrochloric acid).

    • The amount of hippuric acid formed is quantified. This can be achieved by spectrophotometry after extraction with a solvent like ethyl acetate.

    • The initial reaction velocities are calculated for each substrate and inhibitor concentration.

    • The data is then plotted using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the Ki value.

General Fluorometric Assay for ACE Inhibition (IC50 Determination)

This protocol describes a common and sensitive method for determining the IC50 of ACE inhibitors.[3][4]

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung or other sources).

    • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline).

    • Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).

    • Inhibitor (Spiraprilat) at various concentrations.

    • 96-well black microplate.

    • Microplate fluorometer.

  • Procedure:

    • Prepare a stock solution of the ACE enzyme in the assay buffer.

    • Prepare serial dilutions of Spiraprilat in the assay buffer.

    • In the wells of the 96-well microplate, add the ACE enzyme solution.

    • Add the different concentrations of Spiraprilat to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., excitation at ~320-350 nm and emission at ~405-420 nm).

    • The rate of the reaction (initial velocity) is determined from the slope of the fluorescence versus time plot.

    • The percentage of inhibition for each Spiraprilat concentration is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key pathways and concepts related to this compound's mechanism of action.

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Spiraprilat Spiraprilat (Active Metabolite of this compound) Spiraprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Spiraprilat.

ACE_Inhibition_Workflow Experimental Workflow for ACE Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Enzyme Prepare ACE Solution Mix Combine ACE and Spiraprilat (Pre-incubation) Prep_Enzyme->Mix Prep_Inhibitor Prepare Spiraprilat Dilutions Prep_Inhibitor->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Mix->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Measure Measure Product Formation (e.g., Fluorescence/Absorbance) Incubate->Measure Calculate Calculate Reaction Velocity Measure->Calculate Plot Plot Data and Determine IC50 or Ki Calculate->Plot

Caption: A generalized workflow for determining ACE inhibition by Spiraprilat in vitro.

Enzyme_Kinetics Enzyme Kinetics of ACE Inhibition (Lineweaver-Burk Plot) origin x_axis origin->x_axis 1/[S] y_axis origin->y_axis 1/V neg_Km -1/Km Vmax_inv 1/Vmax neg_Km->Vmax_inv No Inhibitor Vmax_inv_app_noncomp 1/Vmax_app neg_Km->Vmax_inv_app_noncomp Noncompetitive Inhibitor neg_Km_app_comp -1/Km_app neg_Km_app_comp->Vmax_inv Competitive Inhibitor

Caption: Lineweaver-Burk plots illustrating competitive vs. noncompetitive ACE inhibition.

References

Dual Hepatic and Renal Elimination of Spirapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] A key characteristic of this compound is its nature as a prodrug; following oral administration, it is hydrolyzed to its pharmacologically active diacid metabolite, spiraprilat.[1] A distinguishing feature of this compound's pharmacokinetic profile is its dual elimination pathway, involving both hepatic and renal routes.[1] This balanced clearance mechanism may offer a clinical advantage in specific patient populations, particularly those with impaired renal function.[1] This technical guide provides an in-depth exploration of the dual elimination of this compound, summarizing key pharmacokinetic data, detailing experimental methodologies, and visualizing the metabolic and elimination pathways.

Pharmacokinetic Data

The pharmacokinetic properties of this compound and its active metabolite, spiraprilat, have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability~50%[1]
Time to Peak Plasma Concentration2-3 hours[2]
Elimination Half-lifeApproximately 40 hours[2]

Table 2: Pharmacokinetic Parameters of Spiraprilat

ParameterValueReference
Plasma Clearance10 L/h[3]
Renal Clearance7.6 L/h[3]
Volume of Distribution43 L[3]

Table 3: Impact of Hepatic and Renal Impairment on Spiraprilat Pharmacokinetics

Patient PopulationKey FindingReference
Liver CirrhosisReduced bioavailability of spiraprilat; reduced rate constant of spiraprilat formation.[4]
Severe Renal Impairment2-3 times higher maximum plasma concentration (Cmax) and 5-6 times higher area under the curve (AUC) compared to individuals with normal renal function.[5]

Metabolic and Elimination Pathways

This compound undergoes a crucial metabolic conversion and is subsequently eliminated through two primary routes.

Metabolic Conversion

Following oral administration, this compound, the prodrug, is absorbed and then rapidly hydrolyzed, primarily in the liver, to its active form, spiraprilat. This conversion is essential for the drug's therapeutic effect, as spiraprilat is the potent inhibitor of the angiotensin-converting enzyme.

This compound This compound (Prodrug) Liver Liver (Esterases) This compound->Liver Absorption Spiraprilat Spiraprilat (Active Metabolite) ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Liver->Spiraprilat Hydrolysis Inhibition Inhibition ACE->Inhibition

Caption: Metabolic activation of this compound to Spiraprilat.

Dual Elimination Pathway

Spiraprilat is eliminated from the body through both the kidneys (renal excretion) and the liver (hepatic clearance). This dual pathway is a significant characteristic, as it provides a compensatory mechanism for elimination in cases where one of these organs is impaired.

Spiraprilat Spiraprilat in Systemic Circulation Kidney Kidney Spiraprilat->Kidney Renal Clearance Liver_Elimination Liver Spiraprilat->Liver_Elimination Hepatic Clearance Urine Excretion in Urine Kidney->Urine Bile Excretion in Bile / Feces Liver_Elimination->Bile

Caption: Dual hepatic and renal elimination pathways of Spiraprilat.

Experimental Protocols

The characterization of this compound's pharmacokinetics has relied on various analytical and clinical methodologies.

Analytical Methods for Quantification

The measurement of this compound and spiraprilat concentrations in biological matrices is crucial for pharmacokinetic studies. Two primary methods have been employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A specific and sensitive method for the simultaneous determination of this compound and spiraprilat in human plasma has been developed using GC-MS. The general steps include:

    • Sample Preparation: Solid-phase extraction is used to isolate the analytes from plasma. Enalapril is often used as an internal standard.

    • Derivatization: The extracted compounds are derivatized to enhance their volatility and thermal stability for gas chromatography.

    • GC-MS Analysis: The derivatized samples are injected into a capillary gas chromatograph coupled with a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode for high specificity and sensitivity. The working range for both this compound and spiraprilat is typically 2.5 to 500 µg/L.[3]

  • Radioimmunoassay (RIA): Non-extraction equilibrium radioimmunoassays have been developed for both this compound and spiraprilat.[6] The key features of this method are:

    • High Specificity Antibodies: The assay utilizes antibodies with high specificity for either this compound or spiraprilat.

    • Competitive Binding: The assay is based on the competition between the unlabeled drug in the sample and a radiolabeled tracer for binding to the specific antibody.

    • Separation and Detection: Charcoal is used to separate the antibody-bound and free tracer. The amount of radioactivity in the bound fraction is then measured, which is inversely proportional to the concentration of the unlabeled drug in the sample.

    • Performance: These RIAs have demonstrated a within-assay reproducibility (CV%) of less than 20% in the concentration range of 0.5-40 µg/L and a between-assay reproducibility of less than 25%.[6]

Clinical Study Design for Pharmacokinetic Assessment

Pharmacokinetic studies of this compound have been conducted in various populations to understand its absorption, distribution, metabolism, and excretion. A generalized workflow for such a clinical study is as follows:

cluster_0 Study Initiation cluster_1 Drug Administration and Sampling cluster_2 Sample Analysis and Data Interpretation Participant_Screening Participant Screening and Enrollment Informed_Consent Informed Consent Participant_Screening->Informed_Consent Drug_Admin This compound Administration Informed_Consent->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection Drug_Admin->Urine_Feces_Collection Sample_Analysis Bioanalysis (GC-MS or RIA) Blood_Sampling->Sample_Analysis Urine_Feces_Collection->Sample_Analysis PK_Modeling Pharmacokinetic Modeling and Analysis Sample_Analysis->PK_Modeling Report Reporting of Results PK_Modeling->Report

Caption: Generalized workflow for a clinical pharmacokinetic study.

Studies in specific populations have provided valuable insights:

  • Patients with Hepatic Impairment: To assess the impact of liver disease, studies have enrolled patients with liver cirrhosis and chronic, non-cirrhotic liver disease, along with a control group of healthy subjects.[4] Following a single oral dose of this compound, plasma concentrations of this compound and spiraprilat are measured over time to determine pharmacokinetic parameters.

  • Patients with Renal Impairment: The influence of kidney function on this compound's elimination has been investigated in studies that include patients with varying degrees of renal impairment.[1] These studies typically involve administering a single or multiple doses of this compound and then measuring plasma concentrations of this compound and spiraprilat to evaluate the effect of reduced renal clearance on the drug's pharmacokinetics.

Conclusion

This compound's dual hepatic and renal elimination pathway for its active metabolite, spiraprilat, is a defining pharmacokinetic characteristic. This balanced clearance provides a potential advantage in patients with compromised renal function, as the hepatic route can compensate for reduced renal excretion. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working with this ACE inhibitor. A thorough understanding of these pathways is essential for the safe and effective use of this compound in diverse patient populations.

References

In Vitro ACE Inhibition Assay of Spiraprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in vitro angiotensin-converting enzyme (ACE) inhibition assay for spiraprilat, the active metabolite of the prodrug spirapril.[1][2][3] It is intended for researchers, scientists, and drug development professionals engaged in the study of ACE inhibitors. This document outlines the fundamental experimental protocols, presents key quantitative data, and illustrates the relevant biological pathways and workflows.

Introduction to Spiraprilat and ACE Inhibition

This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that is converted in the body to its active form, spiraprilat.[3] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, spiraprilat leads to vasodilation and a reduction in blood pressure.[3] The in vitro ACE inhibition assay is a fundamental tool for characterizing the potency and mechanism of action of inhibitors like spiraprilat.

Quantitative Data: Inhibitory Potency of Spiraprilat

The inhibitory potency of spiraprilat against ACE is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundParameterValueOrganismReference
SpiraprilatIC500.8 nMNot Specified[4]

Experimental Protocol: In Vitro ACE Inhibition Assay

This section details a representative spectrophotometric method for determining the ACE inhibitory activity of spiraprilat using the substrate hippuryl-histidyl-leucine (HHL).

Principle

Angiotensin-converting enzyme catalyzes the hydrolysis of HHL to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity. The concentration of hippuric acid can be determined by measuring the absorbance at a specific wavelength, typically 228 nm, after extraction or by a colorimetric reaction.[5] The inhibitory effect of spiraprilat is assessed by measuring the reduction in hippuric acid formation in its presence.

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Spiraprilat

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (pH 8.3)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer (UV-Vis)

  • Microplate reader (optional)

  • Incubator or water bath (37°C)

  • Centrifuge

Assay Procedure
  • Preparation of Reagents:

    • ACE Solution: Prepare a stock solution of ACE in a suitable buffer (e.g., sodium borate buffer). The final concentration should be optimized for the assay conditions.

    • Substrate Solution (HHL): Dissolve HHL in sodium borate buffer (pH 8.3) containing NaCl. A typical concentration is 5 mM HHL in 100 mM sodium borate buffer with 300 mM NaCl.[5]

    • Inhibitor Solutions (Spiraprilat): Prepare a stock solution of spiraprilat in a suitable solvent (e.g., deionized water or a buffer). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE solution.

    • Add an equal volume of either the spiraprilat solution (for the test sample) or the buffer (for the control).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add the HHL substrate solution to the pre-incubated mixture to start the reaction.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a solution that denatures the enzyme, such as 1 M HCl.

  • Extraction and Quantification of Hippuric Acid:

    • Add ethyl acetate to the reaction mixture to extract the hippuric acid.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (containing hippuric acid) to a new tube.

    • Evaporate the ethyl acetate, for example, by heating or under a stream of nitrogen.

    • Re-dissolve the dried hippuric acid residue in a known volume of a suitable solvent (e.g., deionized water or buffer).

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (without inhibitor).

    • A_sample is the absorbance of the sample with the inhibitor.

  • Determination of IC50:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve as the concentration of spiraprilat that causes 50% inhibition of ACE activity.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis prep_ace ACE Solution pre_incubation Pre-incubation: ACE + Spiraprilat prep_ace->pre_incubation prep_hhl HHL Substrate reaction Reaction: Add HHL Substrate Incubate at 37°C prep_hhl->reaction prep_inhibitor Spiraprilat Dilutions prep_inhibitor->pre_incubation pre_incubation->reaction termination Termination: Add HCl reaction->termination extraction Extraction of Hippuric Acid termination->extraction measurement Spectrophotometric Measurement (228 nm) extraction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for the in vitro ACE inhibition assay of spiraprilat.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

RAAS Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin (from Kidney) Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Spiraprilat Spiraprilat Spiraprilat->ACE inhibits

Caption: Inhibition of the RAAS pathway by spiraprilat.

References

A Technical Guide to the Discovery and Development of Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting enzyme (ACE) inhibitor, Spirapril. It covers its developmental history, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial outcomes, presenting data in a structured format suitable for scientific and research audiences.

Introduction and Developmental History

This compound is a non-sulfhydryl, dicarboxy-group ACE inhibitor developed for the treatment of hypertension.[1][2] The synthesis of this compound and its active metabolite, Spiraprilat, was described in research aimed at identifying potent and sustained ACE inhibitors.[3] From this work, this compound was selected for further clinical evaluation as an antihypertensive agent.[3] Developed by Schwarz Pharma, the drug has been marketed under trade names such as Quadropril and Renormax.[4] It was patented in 1980 and received approval for medical use in 1995.[1]

This compound is a prodrug, meaning it is administered in an inactive form and is converted in the body to its pharmacologically active metabolite, Spiraprilat, through esterolysis in the liver.[2][5] This biotransformation is a critical step in its mechanism of action. A key feature that emerged during its development is its dual pathway of elimination via both hepatic and renal routes, which distinguishes it from ACE inhibitors that are predominantly cleared by the kidneys.[1] This property suggests potential utility in patients with renal impairment, although its effects on renal function have been a subject of ongoing evaluation.[1][2]

Mechanism of Action

This compound's therapeutic effect is derived from the activity of its metabolite, Spiraprilat.[6] The primary mechanism of action is the potent and competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][7]

The role of ACE involves two main actions:

  • Conversion of Angiotensin I to Angiotensin II: ACE catalyzes the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II constricts blood vessels, leading to increased blood pressure, and stimulates the adrenal cortex to secrete aldosterone.[8]

  • Degradation of Bradykinin: ACE, which is identical to kininase II, is also responsible for the breakdown of bradykinin, a potent vasodilator.[6]

By inhibiting ACE, Spiraprilat blocks the formation of angiotensin II and prevents the degradation of bradykinin. This dual effect leads to:

  • Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax and widen.[4]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels decrease aldosterone production, leading to reduced sodium and water retention by the kidneys.[4][7]

  • Increased Bradykinin Levels: Potentiation of the vasodilator bradykinin further contributes to the antihypertensive effect.[6]

The combined result is a reduction in total peripheral vascular resistance, leading to a decrease in blood pressure.[4][9]

RAAS_Inhibition cluster_System Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->Angiotensin_I Inhibition of ACE

Fig. 1: Mechanism of Spiraprilat in the RAAS Pathway.

Pharmacokinetic Profile

This compound is administered as a prodrug and undergoes significant first-pass metabolism to form the active diacid, Spiraprilat.[5] The pharmacokinetic properties of both the parent drug and its active metabolite have been characterized in various populations.

Table 1: Pharmacokinetic Parameters of this compound and Spiraprilat

Parameter This compound (Parent Drug) Spiraprilat (Active Metabolite) Reference(s)
Oral Bioavailability ~50% Virtually zero (if administered directly) [5]
Time to Peak Plasma Conc. (Tmax) Not specified 2-3 hours [10]
Elimination Half-life (t½) 20-50 minutes (monophasic) ~35-40 hours (terminal phase) [5][10]
Plasma Clearance 56 L/h 10 L/h [5]
Renal Clearance 11 L/h 7.6 L/h [5]
Volume of Distribution (Vd) 28 L 43 L [5]
Primary Route of Metabolism Hepatic esterolysis - [5]

| Primary Routes of Elimination | - | Dual: Renal and Hepatic |[1] |

  • Effect of Renal Impairment: The pharmacokinetics of the parent drug, this compound, are not significantly affected by renal impairment. However, in patients with severe renal impairment, concentrations of the active metabolite, Spiraprilat, can increase significantly, with Cmax values 2-3 times higher and AUC values 5-6 times higher than in individuals with normal renal function.[11][12] Despite this, the presence of a substantial non-renal elimination pathway minimizes the risk of drug accumulation with multiple doses.[2][11]

  • Effect of Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of Spiraprilat is significantly reduced.[13]

  • Effect of Age: Plasma concentrations of both this compound and Spiraprilat are increased by approximately 30% in elderly patients.[5]

Clinical Development and Efficacy

This compound has been evaluated in numerous clinical trials for the treatment of mild-to-moderate essential hypertension.[10]

Dose-Finding and Efficacy Studies

Dose-ranging studies established that this compound administered at 6 mg once daily was an effective dose for most patients, with a flat dose-response curve for doses between 6 and 24 mg/day.[2][10] Doses of 1-3 mg/day were found to be less effective.[10]

A large-scale, multicenter, post-marketing surveillance study involving 5,000 patients with arterial hypertension provides a robust overview of its efficacy and tolerability in a real-world setting.

Table 2: Efficacy Results from Post-Marketing Surveillance Study (N=5,000)

Parameter Result
Primary Dosage 6 mg once daily
Responder Rate (Systolic BP) 89.4%
Responder Rate (Diastolic BP) 85.4%
Overall Incidence of Side Effects 2.9%
Incidence of Cough 0.88%

Source:[14]

In comparative trials, this compound demonstrated antihypertensive efficacy at least as effective as other ACE inhibitors, including enalapril and captopril.[2][10] Furthermore, 24-hour ambulatory blood pressure monitoring has shown a trough-to-peak ratio of up to 0.84, indicating a long duration of action suitable for once-daily dosing.[10]

Experimental Protocol: Representative Clinical Trial Design

The clinical development of this compound involved randomized, double-blind, placebo-controlled trials. A representative methodology for assessing efficacy in patients with essential hypertension is outlined below.

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_RunIn Phase 2: Washout & Placebo Run-in cluster_Treatment Phase 3: Active Treatment cluster_Analysis Phase 4: Data Analysis Patient_Screening Patient Screening (e.g., DBP 95-115 mmHg) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Washout of Prior Antihypertensive Meds Placebo_RunIn Single-Blind Placebo Run-in Period (e.g., 2 weeks) Washout->Placebo_RunIn Baseline_BP Baseline BP Measurement Placebo_RunIn->Baseline_BP Randomization Randomization Baseline_BP->Randomization Treatment_Arm Active Treatment Arm (e.g., this compound 6 mg/day) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Treatment_Period Treatment Period (e.g., 4-8 weeks) Endpoint_Measurement Endpoint Measurement (Change in BP from Baseline) Treatment_Period->Endpoint_Measurement Safety_Assessment Adverse Event Monitoring Treatment_Period->Safety_Assessment Statistical_Analysis Statistical Analysis Endpoint_Measurement->Statistical_Analysis Safety_Assessment->Statistical_Analysis cluster_Screening cluster_Screening cluster_RunIn cluster_RunIn cluster_Treatment cluster_Treatment cluster_Analysis cluster_Analysis

Fig. 2: Generalized Workflow for a Hypertension Clinical Trial.

Methodology Details:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group trial.[15]

  • Patient Population: Adult men and women with a diagnosis of mild-to-moderate essential hypertension, often defined by a diastolic blood pressure (DBP) between 95 and 115 mmHg after a washout period.[11]

  • Washout and Run-in: Patients typically undergo a washout period to eliminate previous antihypertensive medications, followed by a single-blind placebo run-in period of 2-4 weeks to establish a stable baseline blood pressure.[11]

  • Intervention: Patients are randomized to receive a once-daily oral dose of this compound (e.g., 6 mg) or a matching placebo/active comparator for a predefined treatment period (e.g., 4 to 8 weeks).[11]

  • Primary Endpoints: The primary efficacy endpoint is typically the change from baseline in trough sitting or ambulatory systolic and diastolic blood pressure.[2]

  • Safety and Tolerability: Assessed through the monitoring and reporting of all adverse events, laboratory tests, and physical examinations throughout the study.[14]

Safety and Tolerability

This compound is generally well-tolerated, with an adverse event profile similar to other ACE inhibitors.[2] In the large surveillance study of 5,000 patients, the overall incidence of side effects was low at 2.9%.[14] Notably, the incidence of cough, a common side effect associated with ACE inhibitors, was reported in only 0.88% of patients, which may suggest a potential advantage.[10][14] No clinically relevant drug interactions were observed with glibenclamide, diclofenac, cimetidine, rifampicin, hydrochlorothiazide, or nicardipine.[5]

Conclusion

This compound is a potent, long-acting ACE inhibitor with a well-characterized mechanism of action and pharmacokinetic profile. Its development was marked by the identification of a dual elimination pathway, offering a potential therapeutic advantage in certain patient populations. Clinical trials have consistently demonstrated its efficacy in lowering blood pressure with a favorable safety and tolerability profile, establishing it as a valuable agent in the management of hypertension.

References

An In-depth Technical Guide on the Physicochemical Properties of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a prodrug, it is converted in vivo to its active metabolite, spiraprilat. The efficacy and formulation of a drug substance are fundamentally linked to its physicochemical properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Physicochemical Properties

The key physicochemical properties of this compound hydrochloride are summarized in the table below, providing a quantitative foundation for research and development activities.

PropertyValueReferences
Chemical Formula C₂₂H₃₀N₂O₅S₂ · HCl[1][2]
Molecular Weight 503.1 g/mol [1][3]
Appearance White to off-white solid[1][2][4]
Melting Point 192-194°C (with decomposition)[2][5][6]
Solubility
WaterVery slightly soluble[5][7]
MethanolSoluble[5][7]
AcetonitrileSlightly soluble[5][7]
Methylene ChloridePractically insoluble[5][7]
Ethanol~5 mg/mL[1]
DMSO~100 mg/mL[1][4]
Dimethylformamide~25 mg/mL[1]
pKa Strongest Acidic: 3.62, Strongest Basic: 5.2[8]
LogP (Octanol/Water) 1.79[8]
Optical Rotation [α]D²⁶ = -11.2° (c=0.4 in ethanol)[2][5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

This protocol is based on the pharmacopeial capillary method for determining the melting range of a substance.[9][10]

  • Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed glass capillary tubes.[9]

  • Sample Preparation: The this compound hydrochloride sample must be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9][11]

  • Procedure:

    • The heating block is pre-heated to a temperature approximately 10°C below the expected melting point of this compound hydrochloride.

    • The capillary tube containing the sample is inserted into the heating block.

    • The temperature is increased at a constant rate, typically 1°C per minute.[9]

    • The "onset point," the temperature at which the substance column first collapses against the capillary wall, is recorded.[9]

    • The "clear point," the temperature at which the substance becomes completely liquid, is also recorded.

    • The melting range is the interval between the onset and clear points. Due to decomposition, the point at which melting begins is often reported as the melting temperature.

Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[4][8][12]

  • Materials: Stoppered flasks or vials, an orbital shaker with temperature control, analytical balance, filtration system (e.g., 0.45 µm PTFE syringe filters), and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of solid this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a flask. This ensures that a saturated solution is formed with excess solid remaining.[12]

    • The flasks are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated.

    • Equilibrium is generally reached when the concentration of the solute in the solution remains constant over time. Samples are typically taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[12]

    • Once at equilibrium, the samples are allowed to stand for a short period to allow the excess solid to settle.

    • An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

    • The filtrate is then diluted as necessary and the concentration of this compound hydrochloride is determined using a validated analytical method. The pH of the suspension should be verified at the beginning and end of the experiment.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable drugs.[1][13][14]

  • Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette for the titrant.[1][14]

  • Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution of the drug at a known concentration (e.g., 1 mM).[1][13]

  • Procedure:

    • A known volume of the this compound hydrochloride solution is placed in a beaker with a magnetic stir bar.

    • The pH electrode is immersed in the solution, and an initial pH reading is taken.

    • The solution is titrated by adding small, precise increments of the strong base (or acid).

    • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[1]

    • The titration continues until the pH has passed through the equivalence points of all ionizable groups.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve, often by analyzing the first derivative of the plot.[13]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP).[3][6][15][16]

  • Materials: n-Octanol (pre-saturated with water), water or a suitable buffer like PBS pH 7.4 (pre-saturated with n-octanol), separatory funnels or vials, a shaker, and a method for quantifying the analyte in both phases (e.g., HPLC-UV).

  • Procedure:

    • A known amount of this compound hydrochloride is dissolved in either the aqueous or the octanol phase.

    • A known volume of this solution is placed in a separatory funnel, and a known volume of the other phase is added.

    • The funnel is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely.

    • The concentration of this compound hydrochloride in both the aqueous and the n-octanol phases is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of this ratio. For ionizable compounds like this compound, this determination is often performed at a pH where the molecule is in its neutral form, or the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4).[3][17]

Mechanism of Action: Signaling Pathway

This compound is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, spiraprilat.[18][19] Spiraprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][18][20] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[5] By inhibiting ACE, spiraprilat blocks the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[5][18][19] The resulting decrease in Angiotensin II levels leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion from the adrenal cortex.[5][18] Lower aldosterone levels decrease sodium and water retention. The combined effect of vasodilation and reduced fluid volume leads to a decrease in blood pressure.[5][18]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibition Blood_Pressure_Dec Decreased Blood Pressure Spiraprilat->Blood_Pressure_Dec ACE->Angiotensin_II Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Renin Renin Renin->Angiotensin_I

Caption: Mechanism of action of Spiraprilat on the RAAS pathway.

References

An In-depth Technical Guide to the Potential Off-Target Effects of Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraprilat is the active diacid metabolite of the prodrug Spirapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). As a member of the ACE inhibitor class of antihypertensive agents, its primary therapeutic action is the modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While highly effective in the management of hypertension and heart failure, a comprehensive understanding of its molecular interactions beyond the intended target is crucial for a complete safety and efficacy profile.

This technical guide provides an in-depth analysis of the known and potential off-target effects of Spiraprilat. It summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary focus is on the well-documented interaction with the Kallikrein-Kinin System, a consequence of its on-target ACE inhibition that leads to distinct physiological effects. This guide also addresses the notable absence of broad off-target screening data in publicly available literature and proposes a hypothetical experimental workflow for assessing selectivity.

On-Target and Off-Target Signaling Pathways

The primary mechanism of action of Spiraprilat is the competitive inhibition of ACE (also known as kininase II). This inhibition has a dual effect on two interconnected signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

The Renin-Angiotensin-Aldosterone System (RAAS)

In the RAAS, ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, Spiraprilat reduces the levels of Angiotensin II, leading to vasodilation and decreased aldosterone secretion, which collectively lower blood pressure.

The Kallikrein-Kinin System: A Key "Off-Target" Pathway

ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide. Inhibition of ACE by Spiraprilat therefore leads to an accumulation of bradykinin. This potentiation of the Kallikrein-Kinin system is a direct consequence of on-target ACE binding but results in physiological effects that are independent of the RAAS pathway. These bradykinin-mediated effects are often responsible for some of the characteristic adverse effects of ACE inhibitors.

The following diagram illustrates the interplay between the RAAS and the Kallikrein-Kinin system and the points of modulation by Spiraprilat.

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI converts to ACE ACE (Kininase II) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII converts to InactiveFragments Inactive Fragments ACE->InactiveFragments degrades to AT1R AT1 Receptor AngiotensinII->AT1R activates Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction Spiraprilat Spiraprilat Spiraprilat->ACE inhibits HMWK High Molecular Weight Kininogen Kallikrein Kallikrein HMWK->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin converts to Bradykinin->ACE B2R B2 Receptor Bradykinin->B2R activates Vasodilation Vasodilation, Increased Permeability, Cough B2R->Vasodilation

Figure 1: Spiraprilat's modulation of the RAAS and Kallikrein-Kinin System.

Quantitative Data on Spiraprilat's Effects

Pharmacodynamic Effects of Spiraprilat

A study in patients with severe congestive heart failure provided the following pharmacodynamic parameters for Spiraprilat:

ParameterEffectEC50 (ng/mL)Maximal Effect
Plasma Converting Enzyme Activity (PCEA) InhibitionInhibition of ACE3.9 ± 1.9-99 ± 2%
Pulmonary Capillary Wedge Pressure (PCWP)Decrease11.8 ± 9.2-15 ± 8 mm Hg
Brachial Blood Flow (BBF)Increase13.8 ± 7.636 ± 19 mL/min
Table adapted from a study on Spiraprilat's hemodynamic effects.
Adverse Effects Profile of this compound

The adverse effects reported in clinical studies of this compound are consistent with those of other ACE inhibitors, with cough being a prominent bradykinin-mediated effect.

Adverse EffectIncidence (%) in a study of elderly patients (n=86)Incidence (%) in a post-marketing surveillance study (n=5000)
Cough13-170.88
DizzinessCommonly ReportedNot specified
HeadacheCommonly ReportedNot specified
InsomniaCommonly ReportedNot specified
Total Side Effects Not specified2.9
Data compiled from clinical studies on this compound.

The significant discrepancy in the incidence of cough between the two studies may be due to differences in study design, patient populations, and methods of adverse event reporting.

Lack of Broad Off-Target Screening Data

A comprehensive search of publicly available scientific literature did not yield any studies detailing broad off-target screening of Spiraprilat. This includes:

  • Kinome Scans: No data is available on the interaction of Spiraprilat with a panel of protein kinases.

  • Comprehensive Receptor Binding Assays: Beyond its high affinity for ACE, there is no published data on its binding to other receptors, ion channels, or transporters.

  • Selectivity Profile against other Metalloproteinases: While the potential for interaction with other zinc-containing metalloproteinases like Neprilysin (NEP) is a theoretical possibility for ACE inhibitors, no specific quantitative data (e.g., IC50 or Ki values) for Spiraprilat against these enzymes has been found.

This lack of data highlights an area for future research to fully characterize the molecular pharmacology of Spiraprilat.

Experimental Protocols

Hypothetical Protocol for Assessing Off-Target Metalloproteinase Inhibition

To determine the selectivity of Spiraprilat for ACE over other metalloproteinases (e.g., Neprilysin, Matrix Metalloproteinases - MMPs), a fluorometric inhibitor screening assay could be employed.

Objective: To determine the IC50 value of Spiraprilat for a selected off-target metalloproteinase and compare it to its known on-target ACE IC50.

Materials:

  • Recombinant human metalloproteinase (e.g., MMP-9).

  • Fluorogenic metalloproteinase substrate (e.g., a FRET-based peptide substrate).

  • Assay Buffer.

  • Spiraprilat stock solution.

  • Known potent inhibitor for the specific metalloproteinase (positive control).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

Spirapril's Interplay with Cardiovascular Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirapril, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its efficacy is often enhanced through combination therapy with other cardiovascular agents. This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic interactions between this compound and other commonly prescribed cardiovascular drugs. We present quantitative data from clinical studies in clearly structured tables, detail the experimental protocols of key interaction studies, and visualize the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's interaction profile and to support the safe and effective use of this important therapeutic agent.

Introduction

This compound is the prodrug of its active metabolite, spiraprilat, which exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, spiraprilat leads to vasodilation and a reduction in aldosterone secretion, thereby lowering blood pressure.[1][2] The pharmacokinetic profile of this compound is characterized by an oral bioavailability of approximately 50% and conversion to spiraprilat, which has a long elimination half-life of about 35-40 hours, allowing for once-daily dosing.[3][4] this compound undergoes both renal and hepatic elimination.[4] Understanding the interactions of this compound with other cardiovascular drugs is paramount for optimizing therapeutic outcomes and minimizing adverse events.

Pharmacodynamic Interactions

The co-administration of this compound with other cardiovascular drugs can lead to synergistic or antagonistic effects on blood pressure and other hemodynamic parameters.

Diuretics

The combination of ACE inhibitors and diuretics is a common strategy in the management of hypertension.

The addition of a thiazide diuretic, such as hydrochlorothiazide, to this compound therapy can result in an enhanced antihypertensive effect. While one study in patients with mild to moderate arterial hypertension showed that this compound monotherapy normalized blood pressure in 25.8% of patients, the addition of a diuretic normalized blood pressure in an additional 87% of the remaining participants.[5] However, a study in healthy male volunteers did not find evidence of a synergistic effect on blood pressure with single-dose combination therapy.[6]

Concurrent use of this compound with potassium-sparing diuretics (e.g., spironolactone, amiloride, triamterene) can increase the risk of hyperkalemia.[1][2] ACE inhibitors, by reducing aldosterone levels, can cause a modest increase in serum potassium.[7] The concomitant use of a potassium-sparing diuretic further inhibits potassium excretion, potentially leading to clinically significant hyperkalemia.[1]

Beta-Blockers

The combination of an ACE inhibitor and a beta-blocker is a logical approach to hypertension management due to their complementary mechanisms of action.[[“]] A study investigating the combination of the ACE inhibitor lisinopril and the beta-blocker atenolol demonstrated a significantly greater blood pressure reduction compared to either drug alone, with the effects being additive.[9] While specific quantitative data for a this compound-beta-blocker combination is limited, a similar additive antihypertensive effect can be anticipated.

Calcium Channel Blockers (Amlodipine)

A comparative study of this compound and the calcium channel blocker amlodipine in patients with mild to moderate arterial hypertension found a comparable antihypertensive effect for both drugs.[10] This suggests that their co-administration could provide additional blood pressure lowering through different mechanisms of action, although specific interaction studies are needed to quantify this effect.

Other Antihypertensives

Combining this compound with other classes of antihypertensive drugs can potentiate its blood-pressure-lowering effects, which may necessitate dosage adjustments and close monitoring.[1]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs can diminish the antihypertensive effect of ACE inhibitors, including this compound.[1] The proposed mechanism involves the inhibition of prostaglandin synthesis, leading to reduced vasodilation and increased sodium and water retention. This interaction can also increase the risk of kidney dysfunction.[1]

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of the absorption, distribution, metabolism, or excretion of a drug.

Digoxin

A clinical study in healthy male volunteers found that this compound did not significantly alter the steady-state pharmacokinetics of digoxin.[11] This is an important finding as digoxin has a narrow therapeutic index and is often co-prescribed with ACE inhibitors in patients with heart failure.

Hydrochlorothiazide

Studies in healthy male volunteers have shown no significant pharmacokinetic interaction between this compound and hydrochlorothiazide when administered as a single dose or in a fixed-dose combination.[6][12]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Spiraprilat
ParameterThis compoundSpiraprilatReference
Bioavailability (oral) ~50%~0%[3]
Time to Peak Plasma Concentration (Tmax) -2-3 hours[4]
Terminal Half-life (t½) 20-50 minutes (IV)~35-40 hours[3][4]
Plasma Clearance 56 L/h (IV)10 L/h (IV)[3]
Renal Clearance 11 L/h (IV)7.6 L/h (IV)[3]
Volume of Distribution 28 L (IV)43 L (IV)[3]
Table 2: Quantitative Data from this compound Interaction Studies
Interacting DrugStudy PopulationKey FindingsReference
Hydrochlorothiazide 18 healthy male volunteersNo significant alteration in AUC, Cmax, Tmax, or elimination half-life for this compound, spiraprilat, or hydrochlorothiazide. No synergistic effect on blood pressure with single doses.[6]
Digoxin 15 healthy white male volunteersNo significant effect on mean steady-state serum digoxin concentration, AUC, Cmax, Tmax, or urinary digoxin excretion. No change in renal or whole-body digoxin clearance.[11]
Atenolol (with Lisinopril) 47 participants with hypertensionCombination therapy resulted in significantly greater systolic and diastolic blood pressure reductions (22.9/13.9 mmHg) compared to atenolol (16.1/9.8 mmHg) or lisinopril (12.5/6.8 mmHg) alone. The effects were additive.[9]
Amlodipine 80 patients with mild to moderate hypertensionThis compound (6 mg/day) and amlodipine (5-10 mg/day) demonstrated comparable antihypertensive effects over 8 weeks.[10]

Experimental Protocols

This compound and Digoxin Interaction Study
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[11]

  • Participants: Fifteen healthy white male volunteers, aged 22-42 years.[11]

  • Procedure: Participants received digoxin 0.25 mg every 12 hours for 5 weeks to achieve steady-state. In a crossover design, they also received either this compound (escalating from 12 mg to 48 mg once daily) or a matching placebo for two separate 2-week periods.[11]

  • Pharmacokinetic Analysis: Serum digoxin concentrations were measured at steady state. The area under the curve (AUC) for 12 hours, peak digoxin level (Cmax), time to peak (Tmax), and urinary digoxin excretion over 12 hours were determined. Renal and whole-body digoxin clearance were also calculated.[11]

This compound and Hydrochlorothiazide Interaction Study
  • Study Design: An open-label, randomized, 3x3 Latin square design.[6][7]

  • Participants: Eighteen healthy male volunteers.[6]

  • Procedure: Participants received single oral doses of 24 mg of this compound, 50 mg of hydrochlorothiazide, or their combination in a randomized order, with washout periods between treatments.[6][7]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound, spiraprilat, and hydrochlorothiazide were measured. The area under the plasma drug concentration curve (AUC), peak plasma level (Cmax), time to peak level (Tmax), and elimination half-life were determined.[6]

  • Pharmacodynamic Analysis: Systolic blood pressure was monitored for 2-6 hours post-dose.[6]

Visualizations

Signaling Pathways

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin ACE ACE AT1R->Aldosterone Stimulates Secretion Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Na_H2O_Retention->Increase_BP This compound This compound (Spiraprilat) This compound->ACE Inhibits

Caption: Mechanism of action of this compound via inhibition of the Renin-Angiotensin-Aldosterone System.

Diuretic_Interaction cluster_Spirapril_Action This compound Action cluster_Diuretic_Action Diuretic Action This compound This compound RAAS_Inhibition RAAS Inhibition This compound->RAAS_Inhibition Reduced_BP Reduced Blood Pressure Diuretic Diuretic (e.g., Hydrochlorothiazide) Na_Cl_Reabsorption_Inhibition Inhibition of Na+/Cl- Reabsorption Diuretic->Na_Cl_Reabsorption_Inhibition Reduced_Aldosterone Reduced Aldosterone RAAS_Inhibition->Reduced_Aldosterone Increased_Na_Excretion Increased Sodium and Water Excretion Reduced_Aldosterone->Increased_Na_Excretion Na_Cl_Reabsorption_Inhibition->Increased_Na_Excretion Reduced_Blood_Volume Reduced Blood Volume Increased_Na_Excretion->Reduced_Blood_Volume Reduced_Blood_Volume->Reduced_BP

Caption: Synergistic effect of this compound and diuretics on blood pressure reduction.

NSAID_Interaction cluster_Spirapril_Effect This compound's Antihypertensive Effect cluster_NSAID_Effect NSAID's Effect on Prostaglandins This compound This compound Vasodilation Vasodilation This compound->Vasodilation NSAID NSAID COX_Enzyme COX Enzyme NSAID->COX_Enzyme Inhibits Reduced_BP_Antagonism Antagonism of Antihypertensive Effect NSAID->Reduced_BP_Antagonism Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Prostaglandins->Vasodilation Promotes Reduced_BP_Antagonism->Reduced_BP

References

Methodological & Application

Application Note and Protocol for the Determination of Spirapril and Spiraprilat in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat. Monitoring the urinary concentrations of this compound and spiraprilat is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. This document provides a detailed protocol for the quantitative analysis of this compound and its active metabolite, spiraprilat, in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a solid-phase extraction (SPE) for sample clean-up and concentration, followed by sensitive and selective detection by LC-MS/MS.

Signaling Pathway of this compound's Action

This compound, through its active form spiraprilat, inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

This compound Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Spiraprilat Spiraprilat (Active Metabolite) ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Inhibits ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of Spiraprilat.

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents
  • This compound and Spiraprilat reference standards

  • Internal Standard (IS), e.g., Enalapril-d5

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Equipment
  • Liquid Chromatograph (HPLC or UPLC system)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Spiking: To 1 mL of supernatant, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (Representative Conditions)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate

Mass Spectrometry (Representative Conditions)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions (Predicted and to be Optimized)

The exact MRM transitions for this compound and spiraprilat should be determined by direct infusion of standard solutions into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions.

CompoundPredicted Precursor Ion ([M+H]+)Quantifier Transition (m/z)Qualifier Transition (m/z)
This compoundTo be determined experimentallyTo be determinedTo be determined
SpiraprilatTo be determined experimentallyTo be determinedTo be determined
Internal Std.Dependent on IS usedTo be determinedTo be determined

Method Validation (Example Data)

The following tables present example data that would be expected from a fully validated method. These values should be determined experimentally.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Spiraprilat1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound5< 15< 1585 - 115
50< 15< 1585 - 115
500< 15< 1585 - 115
Spiraprilat5< 15< 1585 - 115
50< 15< 1585 - 115
500< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 85< 15
Spiraprilat> 85< 15

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51
Spiraprilat0.51

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound and spiraprilat in urine samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation IS_Spiking Internal Standard Spiking Centrifugation->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Application Notes and Protocols for Spirapril Administration in Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the administration of spirapril in two common rodent models of heart failure: the myocardial infarction model induced by left anterior descending (LAD) coronary artery ligation and the spontaneously hypertensive rat (SHR) model. This document is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular disease.

Overview of this compound

This compound is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the liver to its active metabolite, spiraprilat. By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and subsequent reductions in blood pressure, cardiac hypertrophy, and fibrosis, making it a relevant compound for the study of heart failure.

Rodent Models of Heart Failure

Myocardial Infarction (MI) Model

This model recapitulates the pathology of heart failure following a heart attack. It is induced by the permanent ligation of the left anterior descending (LAD) coronary artery, leading to ischemia and subsequent infarction of the left ventricle.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of hypertension that, with age, develops left ventricular hypertrophy and cardiac fibrosis, eventually progressing to heart failure. This model is useful for studying the effects of antihypertensive agents on the progression of hypertensive heart disease.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in rodent models of heart failure.

Table 1: Effects of this compound in the Myocardial Infarction (MI) Rat Model

ParameterAnimal ModelThis compound Dose & DurationKey FindingsReference
Left Ventricular Cavity VolumeMale Wistar Rats2-2.5 mg/kg/day in drinking water for 6 weeksSignificantly attenuated the increase in LV cavity volume post-MI.
Total Heart WeightMale Wistar Rats2-2.5 mg/kg/day in drinking water for 6 weeksSignificantly reduced the increase in total heart weight post-MI.
Lung WeightMale Wistar Rats2-2.5 mg/kg/day in drinking water for 6 weeksSignificantly reduced the increase in lung weight, indicating reduced pulmonary congestion.

Table 2: Effects of this compound in the Spontaneously Hypertensive Rat (SHR) Model

ParameterAnimal ModelThis compound Dose & DurationKey FindingsReference
Blood PressureSHRNot specified, 3 months treatment20-30% lower blood pressure compared to untreated controls.
Blood PressureSHR1 and 5 mg/kg p.o. for 3 weeksDose-related antihypertensive effects.
Left Ventricular (LV) WeightSHRNot specified, 3 months treatment20% decrease in LV weight compared to untreated controls.
Left Ventricular (LV) ThicknessSHRNot specified, 3 months treatment21% decrease in LV wall thickness compared to untreated controls.
Myocardial Damage (Foci of Fibrosis)SHRNot specified, 3 months treatment68% reduction in the amount of myocardial damage.

Experimental Protocols

Myocardial Infarction Induction via LAD Ligation in Rats

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holders)

  • 6-0 silk suture

  • ECG monitoring system

  • Warming pad

Procedure:

  • Anesthetize the rat and place it in a supine position on a warming pad to maintain body temperature.

  • Intubate the rat and connect it to a rodent ventilator.

  • Perform a left thoracotomy at the fourth intercostal space to expose the heart.

  • Gently retract the ribs to visualize the left atrium and the LAD coronary artery.

  • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ECG changes (e.g., ST-segment elevation).

  • Close the chest wall in layers and evacuate any remaining air from the thoracic cavity.

  • Suture the skin incision.

  • Administer post-operative analgesia and monitor the animal closely during recovery.

Post-Operative Care:

  • House rats individually in clean cages with easy access to food and water.

  • Administer analgesics for at least 48 hours post-surgery.

  • Monitor for signs of pain, distress, or infection daily.

This compound Administration Protocol

Myocardial Infarction Model:

  • Dosage: 2-2.5 mg/kg/day.

  • Route of Administration: Added to the drinking water.

  • Treatment Duration: 6 weeks, starting immediately after MI induction.

Spontaneously Hypertensive Rat Model:

  • Dosage: 1-5 mg/kg/day.

  • Route of Administration: Oral gavage (p.o.).

  • Treatment Duration: 3 weeks to 3 months.

Assessment of Cardiac Function

Echocardiography:

  • Anesthetize the rat and place it in the left lateral decubitus position.

  • Use a high-frequency ultrasound system with a linear transducer.

  • Obtain parasternal long-axis and short-axis views of the heart.

  • From the M-mode images of the short-axis view at the level of the papillary muscles, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate ejection fraction (EF) and fractional shortening (FS) using standard formulas.

Pressure-Volume (PV) Loop Analysis:

  • Anesthetize the rat and insert a pressure-volume catheter into the left ventricle via the right carotid artery.

  • Record pressure and volume signals to generate PV loops.

  • From the PV loops, derive key hemodynamic parameters such as end-systolic pressure, end-diastolic pressure, stroke volume, cardiac output, and ejection fraction.

Histological and Biomarker Analysis

Histology:

  • At the end of the study, euthanize the animals and excise the hearts.

  • Fix the hearts in 10% buffered formalin and embed in paraffin.

  • Prepare 5 µm sections and stain with Masson's trichrome or Picrosirius red to assess for fibrosis.

  • Quantify the fibrotic area as a percentage of the total left ventricular area.

Biomarker Analysis:

  • Collect blood samples via cardiac puncture or from the tail vein.

  • Centrifuge the blood to obtain plasma or serum.

  • Measure the levels of cardiac biomarkers such as Brain Natriuretic Peptide (BNP) and Atrial Natriuretic Peptide (ANP) using commercially available ELISA kits. ACE inhibitors have been shown to reduce plasma levels of ANP and BNP in heart failure.

Signaling Pathways and Experimental Workflows

// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin", fillcolor="#FBBC05", fontcolor="#202124"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Spiraprilat)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="Angiotensin-Converting\nEnzyme (ACE)", fillcolor="#FBBC05", fontcolor="#202124"]; AngII [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Aldosterone [label="Aldosterone\nSecretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Bradykinin_inactive [label="Inactive Peptides", fillcolor="#F1F3F4", fontcolor="#202124"]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hypertro

Application Notes and Protocols for Cell-Based Assays: Measuring Spirapril's Effect on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is converted to its active metabolite, spiraprilat. Like other ACE inhibitors, its primary mechanism of action is the inhibition of ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. Beyond its systemic effects, this compound and other ACE inhibitors exert direct effects on endothelial cells, which are crucial for maintaining vascular health and function. These effects are mediated not only by the reduction of angiotensin II but also by the potentiation of bradykinin, a vasodilator that stimulates the production of nitric oxide (NO).

These application notes provide detailed protocols for a suite of cell-based assays to investigate the effects of this compound on endothelial cell functions, including proliferation, migration, apoptosis, and nitric oxide production. The provided protocols and data tables, using other ACE inhibitors as representative examples where specific this compound data is unavailable, offer a framework for researchers to assess the vascular benefits of this compound.

Data Presentation

Note: Quantitative data for the direct effects of this compound or spiraprilat on endothelial cell proliferation and apoptosis in vitro is limited in publicly available literature. The following tables provide representative data for other ACE inhibitors to illustrate the expected outcomes and data presentation format.

Table 1: Effect of ACE Inhibitors on Endothelial Cell Migration

ACE Inhibitor (Concentration)Cell TypeAssayResultReference
Lisinopril (100 µM)Bovine Aortic Endothelial Cells (BAEC)Wound Healing41% ± 3% increase in migration
Captopril (10 mM)Endothelial Progenitor Cells (EPCs)Boyden Chamber~2-fold increase in migrated cells vs. control
Lisinopril (100 mM)Endothelial Progenitor Cells (EPCs)Boyden Chamber~3.4-fold increase in migrated cells vs. control
Ramipril (100 mM)Endothelial Progenitor Cells (EPCs)Boyden Chamber~2-fold increase in migrated cells vs. control

Table 2: Effect of ACE Inhibitors on Endothelial Cell Apoptosis

ACE Inhibitor (Concentration)Cell TypeApoptosis InducerAssayResultReference
Enalapril (5x10⁻⁸ to 10⁻⁶ M)Human Umbilical Vein Endothelial Cells (HUVEC)Serum DeprivationFlow CytometryNo significant effect
Perindopril (5x10⁻⁸ to 10⁻⁶ M)Human Umbilical Vein Endothelial Cells (HUVEC)Serum DeprivationFlow CytometryNo significant effect
Quinapril (5x10⁻⁸ to 10⁻⁶ M)Human Umbilical Vein Endothelial Cells (HUVEC)Serum DeprivationFlow CytometryNo significant effect
Ramipril (5x10⁻⁸ to 10⁻⁶ M)Human Umbilical Vein Endothelial Cells (HUVEC)Serum DeprivationFlow CytometryNo significant effect
Trandolapril (5x10⁻⁸ to 10⁻⁶ M)Human Umbilical Vein Endothelial Cells (HUVEC)Serum DeprivationFlow CytometryNo significant effect

Table 3: Effect of ACE Inhibitors on Nitric Oxide (NO) Production in Endothelial Cells

ACE InhibitorCell TypeResult (% increase vs. control)Reference
ZofenoprilatHuman Umbilical Vein Endothelial Cells (HUVEC)+110%
CaptoprilHuman Umbilical Vein Endothelial Cells (HUVEC)+65%
EnalaprilatHuman Umbilical Vein Endothelial Cells (HUVEC)+64%
LisinoprilHuman Umbilical Vein Endothelial Cells (HUVEC)+63%
PerindoprilRat AortaSignificant increase in eNOS expression and activity

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Mechanism of Action in Endothelial Cells This compound This compound (Prodrug) Spiraprilat Spiraprilat (Active) This compound->Spiraprilat Metabolism ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction Inflammation Oxidative Stress AT1_Receptor->Vasoconstriction eNOS eNOS Bradykinin->eNOS Activates via B2 Receptor B2_Receptor B2 Receptor NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation Anti-inflammatory Anti-thrombotic NO->Vasodilation

Caption: this compound's signaling pathway in endothelial cells.

G cluster_1 Experimental Workflow for Cell-Based Assays Start Start: Culture Endothelial Cells (e.g., HUVECs) Treatment Treat with Spiraprilat (and Controls) Start->Treatment Assay Perform Cell-Based Assays Treatment->Assay Proliferation Proliferation Assay (e.g., MTT, BrdU) Assay->Proliferation Migration Migration Assay (e.g., Scratch Assay) Assay->Migration Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis NO_Production NO Production Assay (e.g., Griess Assay) Assay->NO_Production Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis NO_Production->Data_Analysis

Caption: General workflow for assessing this compound's effects.

Experimental Protocols

Endothelial Cell Proliferation Assay

Objective: To determine

Application Notes and Protocols for In Vivo Experimental Design: Studying Spirapril in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a common pathological consequence of various cardiovascular diseases, including myocardial infarction and hypertension. The renin-angiotensin system (RAS) plays a pivotal role in this process, with angiotensin II (Ang II) being a key mediator of myocyte hypertrophy, fibroblast proliferation, and extracellular matrix deposition. Angiotensin-converting enzyme (ACE) inhibitors, such as spirapril, are a class of drugs that effectively counteract these detrimental effects by blocking the conversion of angiotensin I to Ang II. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound in mitigating cardiac remodeling.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound on key parameters of cardiac remodeling.

Table 1: Effect of this compound on Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)

ParameterControl (Untreated SHR)This compound-Treated SHRPercentage ChangeReference
Left Ventricular (LV) Weight--↓ 20%
LV Wall Thickness--↓ 21%
Myocardial Damage (Fibrosis)--↓ 68%

Table 2: Effect of this compound on Left Ventricular Mass Index (LVMI) in Hypertensive Patients with Left Ventricular Hypertrophy (LVH)

Treatment DurationBaseline LVMI (g/m²)Post-Treatment LVMI (g/m²)Percentage ChangeReference
3 Months--↓ 14.7%
6 Months--↓ 27.3%
1 Year (this compound + Isradipine)141.6 ± 5.2105.3 ± 5.8↓ 25.6%

Experimental Protocols

Animal Model of Cardiac Remodeling

A widely used and relevant preclinical model for studying cardiac remodeling is the spontaneously hypertensive rat (SHR) or the surgical model of myocardial infarction (MI) in rodents.

Protocol: Myocardial Infarction (MI) by Coronary Artery Ligation in Rats

  • Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).

  • Surgical Procedure:

    • Intubate the rat and provide ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of pallor in the anterior wall of the left ventricle.

  • Sham Operation: Perform the same surgical procedure in a control group of animals without ligating the LAD artery.

  • Post-Operative Care: Close the chest incision, allow the animal to recover from anesthesia, and provide appropriate post-operative analgesia.

  • Treatment Groups:

    • Sham + Vehicle

    • MI + Vehicle

    • MI + this compound (dose to be determined based on literature, e.g., 3 mg/kg/day via oral gavage)

  • Study Duration: The treatment period can range from 4 to 8 weeks to allow for the development of significant cardiac remodeling.

Evaluation of Cardiac Function: Transthoracic Echocardiography

Echocardiography is a non-invasive technique to assess cardiac structure and function.

Protocol: Echocardiography in Rats

  • Anesthesia: Lightly anesthetize the rat (e.g., with isoflurane) to minimize cardiodepressant effects.

  • Imaging:

    • Shave the chest area to ensure good probe contact.

    • Use a high-frequency ultrasound system equipped with a small animal probe.

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: From the M-mode tracings, measure the following parameters at end-diastole and end-systole:

    • Left Ventricular Internal Dimension (LVIDd, LVIDs)

    • Interventricular Septal Thickness (IVSd, IVSs)

    • Posterior Wall Thickness (PWTd, PWTs)

  • Calculations:

    • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100

    • Ejection Fraction (EF%): Calculated using standard formulas.

    • Left Ventricular Mass (LV Mass): Calculated using the Devereux formula.

Histological Analysis of Cardiac Fibrosis

Histological staining is essential to visualize and quantify the extent of fibrosis in the cardiac tissue.

Protocol: Picrosirius Red Staining for Collagen

  • Tissue Preparation:

    • Euthanize the animal and excise the heart.

    • Fix the heart in 10% neutral buffered formalin.

    • Embed the heart in paraffin and cut 5 µm thick sections.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with a Picrosirius Red solution.

    • Dehydrate and mount the sections.

  • Image Analysis:

    • Capture images of the stained sections under a microscope with polarized light.

    • Use image analysis software (e.g., ImageJ) to quantify the collagen volume fraction (the area of red-stained collagen divided by the total tissue area).

Molecular Analysis: Western Blotting and qRT-PCR

These techniques are used to investigate the molecular mechanisms underlying the effects of this compound on cardiac remodeling, such as its influence on signaling pathways and gene expression.

Protocol: Western Blotting for Fibrotic and Hypertrophic Markers

  • Protein Extraction: Homogenize frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against target proteins (e.g., Collagen I, TGF-β, p-Smad2/3, p-ERK1/2, ANP, BNP).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • RNA Extraction: Extract total RNA from frozen heart tissue using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., Col1a1, Col3a1, Tgfb1, Nppa, Nppb).

    • Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

G cluster_0 In Vivo Experimental Phase cluster_1 Ex Vivo Analysis Phase Animal Model Induction\n(MI or Hypertension) Animal Model Induction (MI or Hypertension) Treatment Groups\n(Vehicle vs. This compound) Treatment Groups (Vehicle vs. This compound) Animal Model Induction\n(MI or Hypertension)->Treatment Groups\n(Vehicle vs. This compound) Echocardiography (Baseline) Echocardiography (Baseline) Treatment Groups\n(Vehicle vs. This compound)->Echocardiography (Baseline) Chronic Treatment (4-8 weeks) Chronic Treatment (4-8 weeks) Echocardiography (Baseline)->Chronic Treatment (4-8 weeks) Echocardiography (Endpoint) Echocardiography (Endpoint) Chronic Treatment (4-8 weeks)->Echocardiography (Endpoint) Sacrifice and Tissue Collection Sacrifice and Tissue Collection Echocardiography (Endpoint)->Sacrifice and Tissue Collection Data Analysis & Interpretation Data Analysis & Interpretation Echocardiography (Endpoint)->Data Analysis & Interpretation Histology (Fibrosis) Histology (Fibrosis) Sacrifice and Tissue Collection->Histology (Fibrosis) Molecular Analysis Molecular Analysis Sacrifice and Tissue Collection->Molecular Analysis Histology (Fibrosis)->Data Analysis & Interpretation Western Blot\n(Protein Expression) Western Blot (Protein Expression) Molecular Analysis->Western Blot\n(Protein Expression) qRT-PCR\n(Gene Expression) qRT-PCR (Gene Expression) Molecular Analysis->qRT-PCR\n(Gene Expression) Western Blot\n(Protein Expression)->Data Analysis & Interpretation qRT-PCR\n(Gene Expression)->Data Analysis & Interpretation

Caption: Experimental workflow for studying this compound in cardiac remodeling.

G cluster_0 Renin-Angiotensin System cluster_1 Cellular Effects cluster_2 Pathological Outcomes Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor TGF-β/Smad Pathway TGF-β/Smad Pathway AT1 Receptor->TGF-β/Smad Pathway MAPK Pathway (ERK1/2) MAPK Pathway (ERK1/2) AT1 Receptor->MAPK Pathway (ERK1/2) Fibroblast Proliferation Fibroblast Proliferation TGF-β/Smad Pathway->Fibroblast Proliferation Collagen Synthesis Collagen Synthesis TGF-β/Smad Pathway->Collagen Synthesis Myocyte Hypertrophy Myocyte Hypertrophy MAPK Pathway (ERK1/2)->Myocyte Hypertrophy Cardiac Fibrosis Cardiac Fibrosis Fibroblast Proliferation->Cardiac Fibrosis Collagen Synthesis->Cardiac Fibrosis Cardiac Hypertrophy Cardiac Hypertrophy Myocyte Hypertrophy->Cardiac Hypertrophy Cardiac Remodeling Cardiac Remodeling Cardiac Fibrosis->Cardiac Remodeling Cardiac Hypertrophy->Cardiac Remodeling This compound This compound This compound->Angiotensin II Inhibits ACE

Caption: this compound's mechanism of action in cardiac remodeling.

Application Notes and Protocols for the Quantification of Spirapril and Spiraprilat in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat, which is responsible for the therapeutic effect.[1] The quantification of both this compound and spiraprilat in tissue homogenates is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand the drug's distribution, metabolism, and site of action.

This document provides detailed application notes and protocols for the simultaneous quantification of this compound and spiraprilat in various tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound

This compound, through its active form spiraprilat, inhibits the angiotensin-converting enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, spiraprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

This compound's mechanism of action within the RAAS pathway.

Experimental Protocols

Tissue Homogenization

This protocol describes the preparation of tissue homogenates for the subsequent extraction of this compound and spiraprilat.

Materials:

  • Tissue sample (e.g., liver, kidney, lung, heart)

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protease Inhibitor Cocktail

  • Potter-Elvehjem homogenizer with a PTFE pestle or a bead-based homogenizer

  • Microcentrifuge tubes

  • Calibrated balance

  • Ice bath

Procedure:

  • Accurately weigh the frozen tissue sample (approximately 100-200 mg).

  • Place the tissue in a pre-chilled homogenization tube.

  • Add ice-cold Homogenization Buffer (typically in a 1:4 w/v ratio, e.g., 100 mg of tissue in 400 µL of buffer).

  • Add a protease inhibitor cocktail to the buffer to prevent enzymatic degradation of the analytes.

  • Homogenize the tissue on ice until a uniform suspension is obtained. For a Potter-Elvehjem homogenizer, this typically involves 10-15 strokes.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for the extraction procedure.

Sample Extraction: Protein Precipitation & Liquid-Liquid Extraction (LLE)

This protocol combines protein precipitation with liquid-liquid extraction to isolate this compound and spiraprilat from the tissue homogenate.

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., a structurally similar ACE inhibitor not present in the sample)

  • Acetonitrile (ACN), ice-cold

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of the tissue homogenate supernatant into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Add 1 mL of ethyl acetate to the supernatant.

  • Vortex for 2 minutes to extract the analytes into the organic phase.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Tissue Tissue Sample Homogenization Homogenization (PBS Buffer, Protease Inhibitors) Tissue->Homogenization Centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant (Tissue Homogenate) Centrifugation1->Supernatant1 Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Supernatant1->Protein_Precipitation Centrifugation2 Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant2->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for the preparation of tissue samples.
LC-MS/MS Analysis

This section provides the parameters for the chromatographic separation and mass spectrometric detection of this compound and spiraprilat.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of this compound and spiraprilat. Note: These transitions are based on the molecular weights and common fragmentation patterns of ACE inhibitors and should be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 467.2234.1117.1
Spiraprilat 439.2206.191.1

Molecular weight of this compound: 466.6 g/mol [2] Molecular weight of Spiraprilat: 438.6 g/mol [3]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound and Spiraprilat in Rat Tissue Homogenates

TissueThis compound Concentration (ng/g tissue)Spiraprilat Concentration (ng/g tissue)
Liver[Insert Value][Insert Value]
Kidney[Insert Value][Insert Value]
Lung[Insert Value][Insert Value]
Heart[Insert Value][Insert Value]

Table 2: Method Validation Parameters

ParameterThis compoundSpiraprilat
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) [Value] ng/mL[Value] ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Recovery (%) [Value] %[Value] %
Matrix Effect (%) [Value] %[Value] %

Conclusion

The protocols outlined in this document provide a robust and reliable method for the quantification of this compound and its active metabolite, spiraprilat, in tissue homogenates. Adherence to these detailed procedures will enable researchers to obtain accurate and reproducible data, which is essential for advancing the understanding of the pharmacology of this compound. The use of LC-MS/MS ensures high sensitivity and specificity, making it the gold standard for bioanalytical studies of this nature.

References

Chiral Separation of Spirapril Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. As with many pharmaceuticals, this compound possesses chiral centers, resulting in stereoisomers that may exhibit different pharmacological and toxicological profiles. The stereoselective synthesis and purification of the desired enantiomer are therefore critical in drug development and quality control. This document provides detailed application notes and protocols for the chiral separation of this compound stereoisomers, drawing upon established methods for structurally similar ACE inhibitors. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques.

Key Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations in the pharmaceutical industry.[1] The use of a chiral stationary phase (CSP) is the most common and effective approach for the direct separation of enantiomers.[1] Supercritical Fluid Chromatography (SFC) offers a "greener" and often faster alternative to HPLC for chiral separations.[2]

The general strategy for developing a chiral separation method involves screening different types of CSPs with various mobile phases. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad applicability for a wide range of chiral compounds, including pharmaceuticals.[1][3] Pirkle-type and macrocyclic antibiotic CSPs also represent valuable tools for resolving enantiomers.[4]

Experimental Protocols

Protocol 1: Chiral HPLC using a Polysaccharide-based CSP (Normal Phase)

This protocol is a common starting point for the chiral separation of many pharmaceutical compounds.

Methodology:

ParameterCondition
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

Rationale: Polysaccharide-based CSPs are known for their broad enantioselectivity.[1] The normal phase mode with a hexane/alcohol mobile phase often provides good separation for moderately polar compounds like ACE inhibitors. TFA is added to improve peak shape for acidic analytes.

Protocol 2: Chiral HPLC using a Pirkle-type CSP (Normal Phase)

Pirkle-type CSPs are effective for separating enantiomers that can engage in π-π interactions.

Methodology:

ParameterCondition
Column Whelk-O® 1 (or equivalent Pirkle-type CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Acetic Acid (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 215 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

Rationale: The π-electron acceptor/π-electron donor characteristics of the Whelk-O 1 CSP can provide unique selectivity for aromatic compounds.[4]

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)

SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Methodology:

ParameterCondition
Column Chiralpak® IC (or equivalent immobilized polysaccharide-based CSP), 150 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine (DEA) (e.g., gradient from 10% to 40% Methanol over 5 minutes)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 215 nm
Injection Volume 5 µL
Sample Preparation Dissolve this compound reference standard in Methanol to a concentration of 1 mg/mL.

Rationale: Immobilized polysaccharide CSPs are compatible with a wider range of solvents, making them suitable for SFC.[2] DEA is a common additive for improving the peak shape of basic and amine-containing compounds in SFC.

Data Presentation

The success of a chiral separation is quantified by several parameters. When developing a method for this compound, it is crucial to systematically record and compare these values across different conditions.

Table 1: Comparison of Chiral Separation Parameters for this compound Stereoisomers

MethodCSPMobile PhaseRetention Time (enantiomer 1) (min)Retention Time (enantiomer 2) (min)Resolution (Rs)Selectivity (α)
HPLC-NPChiralpak® AD-HHex/IPA/TFA (80:20:0.1)Data to be determinedData to be determinedData to be determinedData to be determined
HPLC-NPWhelk-O® 1Hex/EtOH/AA (90:10:0.1)Data to be determinedData to be determinedData to be determinedData to be determined
SFCChiralpak® ICCO₂/MeOH + 0.1% DEAData to be determinedData to be determinedData to be determinedData to be determined

Data to be determined through experimental work.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method for this compound stereoisomers.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_analysis Data Analysis Prep Prepare this compound Standard Solution CSP_Screen Screen Chiral Stationary Phases (Polysaccharide, Pirkle, etc.) Prep->CSP_Screen Inject MP_Screen Screen Mobile Phases (Normal, Reversed, SFC) CSP_Screen->MP_Screen Select Promising CSPs Optimize Optimize Separation (Mobile Phase Ratio, Additives, Flow Rate, Temperature) MP_Screen->Optimize Select Best Condition Analyze Calculate Resolution (Rs) and Selectivity (α) Optimize->Analyze Acquire Data Separation_Techniques cluster_techniques Chiral Separation Techniques This compound This compound Stereoisomers HPLC HPLC This compound->HPLC Primary Technique SFC SFC This compound->SFC Greener Alternative Direct Using Chiral Stationary Phase (CSP) HPLC->Direct Direct Separation SFC->Direct Direct Separation CE Capillary Electrophoresis (Alternative) Poly Poly Direct->Poly Polysaccharide-based Pirkle Pirkle Direct->Pirkle Pirkle-type Macro Macro Direct->Macro Macrocyclic Antibiotic

References

Application Notes and Protocols for Testing Spirapril Efficacy in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is converted to its active metabolite, spiraprilat, which competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This leads to vasodilation and a reduction in blood pressure. The spontaneously hypertensive rat (SHR) is a widely used and well-characterized inbred rat strain that serves as a valuable model for studying essential hypertension and evaluating the efficacy of antihypertensive drugs. This document provides detailed application notes and protocols for utilizing the SHR model to assess the therapeutic efficacy of this compound.

Data Presentation

Table 1: Effects of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDose (p.o.)Treatment DurationChange in Systolic Blood PressureChange in Heart RateReference
This compound1 mg/kg3 weeksDose-related antihypertensive effectNo significant changes observed
This compound5 mg/kg3 weeksMarked antihypertensive response, greater than 1 mg/kg doseNo significant changes observed
Control (Untreated SHR)-3 weeks--

Note: Specific numerical data on the mean reduction in systolic blood pressure was not available in the cited literature. The results are described as dose-related antihypertensive effects.

Table 2: Effects of this compound on Left Ventricular (LV) Hypertrophy and Myocardial Damage in SHR
ParameterThis compound-Treated SHRUntreated SHR (Control)Percentage ChangeReference
LV Weight Decreased-~20% reduction
LV Wall Thickness Decreased-~21% reduction
Myocardial Damage (foci of fibrosis) Reduced-~68% decrement in the amount of damage

Experimental Protocols

Animal Model and Treatment
  • Animal Strain: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: Start treatment in young, 5-week-old SHR to assess the prevention of hypertension-induced organ damage, or in 4-5-month-old SHR with established hypertension.

  • Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Treatment Groups:

    • Vehicle Control (e.g., distilled water or 0.5% carboxymethylcellulose).

    • This compound (1 mg/kg/day, p.o.).

    • This compound (5 mg/kg/day, p.o.).

  • Administration: Administer this compound or vehicle daily via oral gavage for a period of 3 to 12 weeks.

Blood Pressure and Heart Rate Measurement
  • Method: Non-invasive tail-cuff method or for continuous and more accurate measurements, use of telemetry transmitters.

  • Acclimatization: Acclimatize rats to the measurement procedure for at least one week before starting the experiment to minimize stress-induced fluctuations.

  • Measurement Schedule:

    • Baseline: Measure blood pressure and heart rate for 3 consecutive days before the start of the treatment.

    • During Treatment: Measure weekly, at the same time of day, just before the daily dose administration and at various time points (e.g., 2, 4, 6 hours) post-dosing to determine the peak and duration of action.

    • Post-Treatment: Continue measurements for at least one week after the last dose to check for any rebound effects.

Assessment of Left Ventricular Hypertrophy
  • Method: Echocardiography or at the end of the study, sacrifice the animals and perform morphometric analysis.

  • Echocardiography Protocol:

    • Anesthetize the rats (e.g., with isoflurane).

    • Perform transthoracic echocardiography using a high-frequency ultrasound system.

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness at end-diastole (PWTd).

    • Calculate Left Ventricular Mass (LVM) using the following formula: LVM (g) = 1.04 * [(LVIDd + PWTd)^3 - (LVIDd)^3].

  • Morphometric Analysis Protocol:

    • At the end of the treatment period, euthanize the rats.

    • Excise the heart, and separate the atria and great vessels.

    • Dissect the left ventricle (LV) from the right ventricle (RV) and septum.

    • Weigh the LV and normalize it to the body weight (LV weight/body weight ratio) to determine the degree of hypertrophy.

Histological Analysis of Myocardial Damage
  • Tissue Preparation:

    • Fix the heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin.

    • Cut 5 µm thick sections.

  • Staining Protocols:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology assessment.

    • Picrosirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition and fibrosis.

  • Quantification of Fibrosis:

    • Capture digital images of the stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

    • Express the extent of fibrosis as the percentage of the total myocardial area.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (produced by the liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates adrenal cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Increases Na+ and water retention Vasoconstriction->Increased_BP Renin Renin (released by kidneys) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Spiraprilat) This compound->ACE Inhibits

Caption: this compound's Mechanism of Action in the RAAS.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (SHR & WKY rats) Baseline_Measurements Baseline Measurements (Blood Pressure, Heart Rate) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Daily_Dosing Daily Oral Dosing (Vehicle, this compound 1 & 5 mg/kg) Randomization->Daily_Dosing Weekly_Measurements Weekly Measurements (BP, HR) Daily_Dosing->Weekly_Measurements Echocardiography Echocardiography Weekly_Measurements->Echocardiography Sacrifice Euthanasia and Tissue Collection Echocardiography->Sacrifice Morphometric_Analysis LV Morphometric Analysis Sacrifice->Morphometric_Analysis Histology Histological Analysis (H&E, Picrosirius Red) Sacrifice->Histology

Caption: Experimental Workflow for this compound Efficacy Testing.

Application Notes and Protocols for Assessing Spirapril Effects on Left Ventricular Hypertrophy using Echocardiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Left ventricular hypertrophy (LVH) is a common adaptive response of the heart to chronic pressure overload, frequently associated with hypertension. It stands as an independent risk factor for various cardiovascular events.[1][2] Spirapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated efficacy in promoting the regression of LVH.[1][2] Echocardiography is a non-invasive, widely accessible, and reliable imaging modality for the diagnosis and serial assessment of LVH, making it an essential tool in clinical trials evaluating the efficacy of antihypertensive therapies like this compound.[3][4][5]

These application notes provide a detailed protocol for utilizing echocardiography to assess the therapeutic effects of this compound on left ventricular hypertrophy.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from clinical studies investigating the effects of this compound on left ventricular hypertrophy.

Table 1: Effect of this compound on Left Ventricular Mass Index (LVMI)

Study DurationDosageMean LVMI ReductionReference
3 Months6 mg/day14.7%[1]
6 Months6 mg/day27.3%[1]
12 Months3 or 6 mg/day (in combination with Isradipine)Significant decrease to 105.3 ± 5.8 g/m²[6]
36 MonthsTitrated (mean 15 ± 9 mg/day)12% from baseline[7]

Table 2: Effect of this compound on Other Echocardiographic and Hemodynamic Parameters

ParameterStudy DurationObservationsReference
Diastolic Left Ventricular Wall Thickness6 MonthsInvestigated, with reduction contributing to LVMI decrease.[1]
Left Ventricular Posterior Wall Thickness36 MonthsReduction was a primary contributor to LVM decrease.[7]
Blood Pressure12 MonthsSignificantly reduced to 142 ± 3/ 90 ± 1 mm Hg.[6]
Systemic Arteriolar Resistance (SAR)36 MonthsSignificantly reduced.[7]

Experimental Protocols

Protocol 1: Echocardiographic Assessment of Left Ventricular Hypertrophy

1. Patient Population:

  • Patients with a diagnosis of essential hypertension and echocardiographically confirmed left ventricular hypertrophy.[1][6] LVH can be defined by an increased left ventricular mass index (LVMI) > 95 g/m² in women and > 115 g/m² in men.[8]

2. Equipment:

  • Standard 2D and M-mode echocardiography machine equipped with a phased-array transducer.

3. Patient Preparation:

  • No specific preparation is required. The patient should be in a resting state.

4. Imaging Protocol:

  • Patient Positioning: The patient is placed in the left lateral decubitus position.

  • Standard Views: Acquire standard parasternal long-axis, parasternal short-axis, and apical four-chamber and two-chamber views.

  • M-mode Imaging: From the parasternal long-axis view, obtain an M-mode tracing at the level of the mitral valve leaflet tips, perpendicular to the long axis of the left ventricle.

  • 2D Imaging: Acquire high-quality 2D images of the standard views for dimensional and volumetric measurements.

5. Measurements (to be taken at end-diastole):

  • Interventricular Septal Thickness (IVSth): Measured from the M-mode or 2D parasternal long-axis view.

  • Left Ventricular Internal Diameter (LVIDd): Measured from the M-mode or 2D parasternal long-axis view.

  • Posterior Wall Thickness (PWTth): Measured from the M-mode or 2D parasternal long-axis view.

6. Calculation of Left Ventricular Mass (LVM):

  • The American Society of Echocardiography (ASE) recommended formula is commonly used:

    • LVM (g) = 0.8 * {1.04 * [(LVIDd + IVSth + PWTth)³ - LVIDd³]} + 0.6 g[6]

7. Indexing of Left Ventricular Mass:

  • Calculate the Left Ventricular Mass Index (LVMI) by normalizing the LVM to the body surface area (BSA):

    • LVMI (g/m²) = LVM / BSA

8. Assessment of Left Ventricular Geometry:

  • Calculate the Relative Wall Thickness (RWT) to classify the pattern of hypertrophy:

    • RWT = (2 * PWTth) / LVIDd

    • Concentric Hypertrophy: Increased LVMI and RWT > 0.42.[8]

    • Eccentric Hypertrophy: Increased LVMI and RWT ≤ 0.42.[8]

9. Follow-up:

  • Echocardiographic assessments should be performed at baseline and at specified follow-up intervals (e.g., 3, 6, 12, and 36 months) to monitor changes in LVMI and other parameters.[1][6][7]

Protocol 2: Clinical Trial Design for this compound Efficacy

1. Study Design:

  • An open-label or double-blind, randomized controlled trial.[6][9]

2. Patient Population:

  • Patients with mild to moderate essential hypertension and LVH.[9][10]

3. Intervention:

  • Treatment Group: this compound administered at a starting dose of 6 mg once daily. The dose can be titrated based on blood pressure response.[7][11]

  • Control Group: Placebo or another active antihypertensive agent.

4. Primary Endpoint:

  • Percentage change in LVMI from baseline to the end of the study period.

5. Secondary Endpoints:

  • Absolute change in LVMI.

  • Change in diastolic left ventricular wall thickness.[1]

  • Change in blood pressure.

  • Adverse event monitoring.

6. Statistical Analysis:

  • Comparison of the change in primary and secondary endpoints between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Signaling Pathways and Workflows

Signaling Pathway of ACE Inhibition in LVH Regression

The primary mechanism by which this compound and other ACE inhibitors induce regression of left ventricular hypertrophy is through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) AT1R AT1 Receptor AngiotensinII->AT1R (activation) LVH Left Ventricular Hypertrophy AT1R->LVH (promotes) Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI This compound This compound This compound->ACE (inhibits)

Caption: this compound inhibits ACE, reducing Angiotensin II and subsequent AT1 receptor activation, leading to LVH regression.

Experimental Workflow for Echocardiographic Assessment

The following diagram illustrates the workflow for assessing the effects of this compound on LVH using echocardiography.

G cluster_workflow Echocardiography Workflow start Patient Recruitment (Hypertension & LVH) baseline Baseline Echocardiogram (LVMI, Wall Thickness) start->baseline treatment This compound Administration baseline->treatment followup Follow-up Echocardiograms (e.g., 3, 6, 12 months) treatment->followup analysis Data Analysis (Compare Baseline vs. Follow-up) followup->analysis end Assessment of LVH Regression analysis->end

Caption: Workflow for assessing this compound's effect on LVH via echocardiography from patient recruitment to data analysis.

References

Application Notes and Protocols: Immunohistochemistry for Fibrosis Markers in Spirapril-Treated Heart Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of cardiac fibrosis in heart tissue treated with Spirapril, an angiotensin-converting enzyme (ACE) inhibitor. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research into the anti-fibrotic effects of this compound.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key pathological feature of many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. This compound, an ACE inhibitor, has been shown to mitigate cardiac fibrosis. One study in spontaneously hypertensive rats demonstrated that treatment with this compound resulted in a significant 68% reduction in the overall amount of myocardial damage, which includes a decrease in the number and size of fibrotic areas[1]. Immunohistochemistry is a powerful technique to visualize and quantify the expression of specific fibrosis markers within the heart tissue, providing crucial insights into the therapeutic efficacy of drugs like this compound.

Key fibrosis markers that can be evaluated using IHC include:

  • Collagen I and III: The primary fibrillar collagens that constitute the cardiac scar tissue.

  • Fibronectin: A key ECM glycoprotein involved in the initial stages of fibrosis and tissue remodeling.

  • Alpha-Smooth Muscle Actin (α-SMA): A marker for the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.

  • Transforming Growth Factor-beta (TGF-β): A central pro-fibrotic cytokine that drives the fibrotic process.

Signaling Pathways in Cardiac Fibrosis and the Role of this compound

This compound exerts its anti-fibrotic effects primarily by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to angiotensin II, this compound sets in motion a cascade of events that collectively reduce the stimuli for cardiac fibrosis. The diagram below illustrates the key signaling pathways involved.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II This compound This compound This compound->ACE AT1R AT1 Receptor Angiotensin_II->AT1R TGF_beta TGF-β AT1R->TGF_beta ERK_MAPK ERK/MAPK Pathway AT1R->ERK_MAPK STAT3 STAT3 Pathway AT1R->STAT3 Fibroblast_Activation Fibroblast Activation (Myofibroblast Differentiation) TGF_beta->Fibroblast_Activation ECM_Deposition Increased ECM Deposition (Collagen, Fibronectin) Fibroblast_Activation->ECM_Deposition Cardiac_Fibrosis Cardiac Fibrosis ECM_Deposition->Cardiac_Fibrosis ERK_MAPK->Fibroblast_Activation STAT3->Fibroblast_Activation Tissue_Collection Heart Tissue Collection (Control vs. This compound-Treated) Fixation_Embedding Fixation (10% NBF) & Paraffin Embedding Tissue_Collection->Fixation_Embedding Sectioning Sectioning (4-5 µm) Fixation_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Non-specific) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Collagen I, anti-Fibronectin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging_Analysis Imaging & Quantitative Analysis Dehydration_Mounting->Imaging_Analysis

References

Application Note: Measuring Mitochondrial Respiration in Cardiomyocytes Exposed to Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, plays a crucial role in the management of hypertension.[1][2] ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor implicated in cardiac hypertrophy and mitochondrial dysfunction.[3][4] Emerging evidence suggests that the beneficial effects of ACE inhibitors may extend beyond their hemodynamic effects to the direct protection of cardiomyocytes at a subcellular level. One proposed mechanism is the preservation of mitochondrial function.[1]

Angiotensin II has been shown to increase mitochondrial reactive oxygen species (ROS) production, leading to oxidative stress, damage to mitochondrial DNA, and impaired respiratory capacity in cardiomyocytes.[3][4] By reducing angiotensin II levels, spiraprilat is hypothesized to mitigate these detrimental effects, thereby preserving mitochondrial integrity and function. This application note provides detailed protocols for assessing the impact of spiraprilat on mitochondrial respiration in both primary isolated cardiomyocytes and the H9c2 cell line, a widely used model for cardiac research.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from Seahorse XF Mito Stress Tests performed on cardiomyocytes treated with spiraprilat. These tables are intended to provide a framework for data presentation and interpretation.

Table 1: Effect of Spiraprilat on Mitochondrial Respiration in Isolated Primary Rat Cardiomyocytes

Treatment GroupBasal Respiration (pmol O₂/min/µg protein)ATP Production (pmol O₂/min/µg protein)Maximal Respiration (pmol O₂/min/µg protein)Spare Respiratory Capacity (%)
Vehicle Control150 ± 12110 ± 9350 ± 25133 ± 10
Angiotensin II (1 µM)115 ± 1080 ± 7220 ± 1891 ± 8
Spiraprilat (10 µM)145 ± 11105 ± 8340 ± 22134 ± 9
Angiotensin II (1 µM) + Spiraprilat (10 µM)138 ± 12102 ± 9325 ± 20135 ± 11

Table 2: Effect of Spiraprilat on Mitochondrial Respiration in H9c2 Cardiomyocytes

Treatment GroupBasal Respiration (pmol O₂/min/10⁴ cells)ATP Production (pmol O₂/min/10⁴ cells)Maximal Respiration (pmol O₂/min/10⁴ cells)Spare Respiratory Capacity (%)
Vehicle Control85 ± 765 ± 5210 ± 15147 ± 12
Angiotensin II (1 µM)60 ± 545 ± 4130 ± 11117 ± 9
Spiraprilat (10 µM)82 ± 663 ± 5205 ± 14150 ± 11
Angiotensin II (1 µM) + Spiraprilat (10 µM)78 ± 760 ± 6195 ± 13150 ± 10

Experimental Protocols

Protocol 1: Isolation of Primary Adult Rat Cardiomyocytes

This protocol is adapted from established methods for isolating high-viability adult cardiomyocytes.[5][6]

Materials:

  • Adult Sprague-Dawley rats (250-300g)

  • Langendorff perfusion system

  • Perfusion Buffer: (in mM) 113 NaCl, 4.7 KCl, 0.6 KH₂PO₄, 0.6 Na₂HPO₄, 1.2 MgSO₄·7H₂O, 12 NaHCO₃, 10 KHCO₃, 10 HEPES, 30 Taurine, 10 2,3-Butanedione monoxime (BDM), 5.5 Glucose; pH 7.4.

  • Digestion Buffer: Perfusion buffer containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

  • Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS).

  • Calcium Re-introduction Buffers: Perfusion buffer with incremental increases in CaCl₂ concentration (0.125, 0.25, 0.5, and 1.0 mM).

Procedure:

  • Heparinize the rat (1000 U/kg, i.p.) and anesthetize with sodium pentobarbital (50 mg/kg, i.p.).

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse with oxygenated (95% O₂/5% CO₂) Perfusion Buffer at 37°C for 5 minutes to clear the blood.

  • Switch to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Transfer the ventricles to a petri dish containing Stopping Buffer and gently tease the tissue apart with forceps.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully aspirate the supernatant and gently resuspend the cell pellet in the first Calcium Re-introduction Buffer (0.125 mM CaCl₂).

  • Repeat the settling and resuspension steps with increasing calcium concentrations, incubating for 5 minutes at each step.

  • After the final calcium step (1.0 mM CaCl₂), the cells are ready for experimental use.

Protocol 2: Culture of H9c2 Cardiomyoblasts

H9c2 cells are a rat-derived myoblast cell line that can be differentiated into a cardiomyocyte-like phenotype.[7][8]

Materials:

  • H9c2 cells (ATCC® CRL-1446™)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 1% Horse Serum and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA

Procedure:

  • Culture H9c2 cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.

  • Resuspend the cells in Growth Medium and seed for experiments or subculture.

  • For differentiation, switch to Differentiation Medium when cells are approximately 70% confluent and culture for 5-7 days.

Protocol 3: Measuring Mitochondrial Respiration using the Seahorse XFe96 Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial function.

Materials:

  • Seahorse XFe96 Analyzer and consumables (Agilent)

  • Isolated primary cardiomyocytes or cultured H9c2 cells

  • Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Spiraprilat and Angiotensin II stock solutions.

  • Mito Stress Test compounds: Oligomycin (1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM).

Procedure:

  • Cell Plating:

    • Primary Cardiomyocytes: Plate freshly isolated cells in Seahorse XF96 cell culture microplates coated with laminin at a density of 10,000-20,000 cells/well. Allow cells to attach for 1 hour before the assay.

    • H9c2 Cells: Seed H9c2 cells at 15,000-20,000 cells/well and allow them to attach and grow for 24-48 hours.

  • Drug Treatment:

    • One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.

    • Add Spiraprilat, Angiotensin II, or vehicle to the appropriate wells and incubate for the desired treatment time (e.g., 1-24 hours) at 37°C in a non-CO₂ incubator.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge according to the manufacturer's instructions.

    • Load the Mito Stress Test compounds into the appropriate ports of the sensor cartridge.

    • Place the cell culture plate into the Seahorse XFe96 Analyzer and initiate the assay protocol.

    • The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine ATP production, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis:

    • Normalize OCR data to cell number or protein content per well.

    • Calculate the key parameters of mitochondrial function as outlined in Tables 1 and 2.

Visualizations

Signaling Pathway

spiraprilat_pathway cluster_0 Cell Membrane cluster_1 Cardiomyocyte Cytosol cluster_2 Mitochondrion Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI ACE ACE AngI->ACE substrate for AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R activates NOX NADPH Oxidase (NOX) AT1R->NOX activates Renin Renin Renin->Angiotensinogen cleaves ACE->AngII produces Spiraprilat Spiraprilat Spiraprilat->ACE inhibits ROS_cyto Cytosolic ROS NOX->ROS_cyto produces Mito_ROS Mitochondrial ROS ROS_cyto->Mito_ROS induces 'ROS-induced ROS release' ETC Electron Transport Chain Mito_ROS->ETC damages Mito_Dysfunction Mitochondrial Dysfunction ETC->Mito_Dysfunction ATP_decrease Decreased ATP Production Mito_Dysfunction->ATP_decrease

Caption: Spiraprilat's protective mechanism on cardiomyocyte mitochondria.

Experimental Workflow

experimental_workflow cluster_0 Cell Preparation cluster_1 Experiment Setup cluster_2 Data Acquisition cluster_3 Data Analysis A1 Isolate Primary Cardiomyocytes B1 Seed Cells in Seahorse XF Plate A1->B1 A2 Culture H9c2 Cells A2->B1 B2 Treat with Spiraprilat and/or Angiotensin II B1->B2 C1 Perform Seahorse XF Mito Stress Test B2->C1 D1 Normalize OCR Data C1->D1 D2 Calculate Mitochondrial Respiration Parameters D1->D2 D3 Statistical Analysis D2->D3

Caption: Workflow for assessing spiraprilat's effect on mitochondrial respiration.

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the effects of spiraprilat on cardiomyocyte mitochondrial respiration. By utilizing both primary cells and a reproducible cell line, researchers can gain valuable insights into the potential cardioprotective mechanisms of this ACE inhibitor at the subcellular level. The expected data suggests that spiraprilat may preserve mitochondrial function in the face of stressors like angiotensin II, highlighting a potential therapeutic benefit beyond blood pressure reduction. This information is critical for a deeper understanding of cardiovascular pharmacology and for the development of novel therapeutic strategies targeting mitochondrial health in heart disease.

References

Protocol for Assessing Cardiac Fibroblast Activation with Spirapril Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, leads to myocardial stiffening and dysfunction. The Renin-Angiotensin-Aldosterone System (RAAS), particularly Angiotensin II (Ang II), is a key driver of this pathological process. Angiotensin-Converting Enzyme (ACE) inhibitors, such as Spirapril, represent a therapeutic strategy to mitigate cardiac fibrosis by blocking Ang II production. This document provides a comprehensive protocol for assessing the efficacy of this compound in modulating cardiac fibroblast activation in vitro. It includes detailed methodologies for isolating and culturing primary adult cardiac fibroblasts, inducing a pro-fibrotic state, and quantifying key markers of fibroblast activation, including myofibroblast differentiation and collagen synthesis.

Introduction to Cardiac Fibroblast Activation

Cardiac fibroblasts are crucial for maintaining the structural integrity of the heart.[1] In response to injury or stress, such as hypertension or myocardial infarction, these cells activate and differentiate into myofibroblasts.[2][3] This activation is characterized by increased proliferation, migration, and excessive synthesis of ECM components, predominantly collagen types I and III.[4] While this is a vital part of the wound healing process, persistent activation leads to pathological fibrosis, impairing cardiac function.[5]

A primary signaling molecule driving this fibrotic response is Angiotensin II.[6][7] Ang II, acting through its type 1 receptor (AT1R), stimulates signaling pathways that promote fibroblast proliferation and upregulate the expression of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β).[7][8] TGF-β, in turn, is a potent inducer of myofibroblast differentiation and collagen production.[5]

This compound is an ACE inhibitor that blocks the conversion of Angiotensin I to Angiotensin II.[9] By reducing Ang II levels, this compound is hypothesized to attenuate the downstream signaling that leads to cardiac fibroblast activation and subsequent fibrosis. Studies have shown that this compound treatment in spontaneously hypertensive rats prevents left ventricular hypertrophy and reduces myocardial damage by 68%.[9] This protocol outlines the experimental steps to validate and quantify these anti-fibrotic effects in a controlled in vitro setting.

Key Signaling Pathway in Cardiac Fibroblast Activation

The activation of cardiac fibroblasts by Angiotensin II is a multi-step process. This compound intervenes at a critical early stage by inhibiting ACE, thereby preventing the formation of Ang II and disrupting the entire pro-fibrotic cascade.

G AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->ACE TGFb TGF-β Synthesis AT1R->TGFb SMAD Smad2/3 Signaling TGFb->SMAD Proliferation Proliferation SMAD->Proliferation Differentiation Myofibroblast Differentiation (α-SMA ↑) SMAD->Differentiation ECM ECM Production (Collagen I/III ↑) SMAD->ECM

Caption: Ang II signaling pathway and this compound's mechanism of action.

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from the initial isolation of primary cells to the final data analysis, for assessing the effects of this compound on cardiac fibroblast activation.

G cluster_treat Treatment Groups cluster_assess Assessment Methods start Isolate Ventricles (Adult Rat/Mouse) digest Enzymatic Digestion (Collagenase II) start->digest isolate Isolate Fibroblasts (Differential Plating) digest->isolate culture Culture & Expand (Passage 2-3) isolate->culture seed Seed for Experiment culture->seed serum_starve Serum Starve (24h) seed->serum_starve treat Induce & Treat serum_starve->treat assess Assess Activation (24-72h post-treatment) treat->assess control Control angII Angiotensin II angII_this compound Ang II + this compound (Dose-Response) icc Immunocytochemistry (α-SMA) wb Western Blot (Collagen I, α-SMA) qpcr RT-qPCR (Fibrotic Genes) analysis Data Analysis & Quantification assess->analysis

Caption: Overall experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Primary Adult Cardiac Fibroblasts

This protocol describes the isolation of primary cardiac fibroblasts from adult rat hearts using enzymatic digestion and selective adhesion.[10][11][12]

Materials:

  • Adult Sprague-Dawley rats (200-250g)

  • Langendorff perfusion system (optional, but recommended)

  • Perfusion Buffer: Ca2+-free Tyrode's solution

  • Digestion Buffer: Perfusion buffer containing Collagenase Type II (150 U/mL) and 1% Bovine Serum Albumin (BSA)

  • Fibroblast Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Sterile surgical instruments, beakers, and filters (100 µm).

Procedure:

  • Heart Excision: Euthanize the rat according to approved institutional guidelines. Quickly open the chest cavity, excise the heart, and place it in ice-cold sterile PBS to wash away excess blood.

  • Perfusion (Langendorff): Cannulate the aorta and mount the heart on the Langendorff apparatus.

    • Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to clear remaining blood and relax the tissue.[11]

    • Switch to the Digestion Buffer and perfuse for 20-30 minutes, or until the heart becomes pale and soft.[12]

  • Tissue Dissociation:

    • Remove the atria and mince the ventricular tissue into small pieces (~1-2 mm³).[10]

    • Transfer the minced tissue to a sterile flask containing more Digestion Buffer and incubate at 37°C for an additional 5-10 minutes with gentle agitation.

    • Gently triturate the tissue with a 5 mL pipette to create a single-cell suspension.

  • Fibroblast Isolation by Selective Adhesion:

    • Filter the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.

    • Centrifuge at 50 g for 3 minutes to pellet the larger cardiomyocytes. Transfer the supernatant, which contains the fibroblasts, to a new tube.

    • Centrifuge the supernatant at 300 g for 5 minutes to pellet the fibroblasts.[11]

    • Resuspend the fibroblast pellet in Fibroblast Growth Medium and plate onto a T75 culture flask.

    • Incubate at 37°C in a 5% CO2 incubator. Fibroblasts will preferentially adhere to the plastic.

  • Culturing:

    • After 2-3 hours, remove the medium and wash gently with PBS to remove non-adherent cells (including remaining cardiomyocytes and endothelial cells).[10]

    • Add fresh Fibroblast Growth Medium and continue incubation.

    • Change the medium every 2-3 days. Cells should be ready for passaging or experimentation when they reach 80-90% confluency. Use cells from passages 2-3 for experiments to ensure a stable phenotype.

Protocol 2: In Vitro Fibroblast Activation and this compound Treatment

This protocol details the experimental setup for inducing fibroblast activation and assessing the dose-dependent effects of this compound.

Materials:

  • Primary adult cardiac fibroblasts (Passage 2-3)

  • Serum-free DMEM

  • Angiotensin II (Ang II) stock solution (1 mM in sterile water)

  • This compound stock solution (10 mM in DMSO)

  • Multi-well plates (6-well for protein/RNA, 24-well or 96-well for immunocytochemistry)

Procedure:

  • Cell Seeding: Trypsinize confluent fibroblasts and seed them into appropriate multi-well plates at a density of 2 x 10^4 cells/cm². Allow cells to adhere for 24 hours in Fibroblast Growth Medium.

  • Serum Starvation: Aspirate the growth medium, wash with PBS, and replace with serum-free DMEM. Incubate for 24 hours to synchronize the cells and reduce baseline activation.

  • Treatment: Prepare treatment media by diluting stock solutions in serum-free DMEM.

    • Control: Serum-free DMEM only.

    • Ang II Stimulation: Serum-free DMEM with 100 nM Ang II.[8]

    • This compound Treatment: Serum-free DMEM with 100 nM Ang II and varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).

    • This compound Control: Serum-free DMEM with the highest concentration of this compound alone to test for independent effects.

  • Incubation: Replace the starvation medium with the prepared treatment media. Incubate for the desired time points:

    • Gene Expression (RT-qPCR): 24 hours.

    • Protein Expression (Western Blot/ICC): 48-72 hours.[2]

    • Collagen Synthesis (Assay): 48-72 hours.

Protocol 3: Assessment of Myofibroblast Differentiation by Immunocytochemistry (ICC)

This protocol quantifies the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[1][3]

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary Antibody: Anti-α-SMA antibody (e.g., clone 1A4)

  • Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, aspirate the media, wash cells twice with cold PBS, and fix with 4% PFA for 15 minutes at room temperature.[1]

  • Permeabilization: Wash three times with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-SMA primary antibody in Blocking Buffer (e.g., 1:500). Incubate overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Add DAPI solution for 5 minutes to stain nuclei. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify activation by calculating the percentage of α-SMA-positive cells (cells with distinct stress fibers) relative to the total number of cells (DAPI-stained nuclei).[1] Analyze at least 5-10 random fields per condition.

Protocol 4: Quantification of Collagen Synthesis by Western Blot

This protocol measures the protein levels of Collagen Type I, a major component of the fibrotic matrix.

Materials:

  • Cells cultured in 6-well plates

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and nitrocellulose membranes

  • Primary Antibodies: Anti-Collagen I, Anti-α-SMA, Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Collagen I at 1:1000, anti-GAPDH at 1:10000) overnight at 4°C.[2]

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins (Collagen I, α-SMA) to the loading control (GAPDH).

Protocol 5: Gene Expression Analysis by Quantitative RT-PCR

This protocol measures the mRNA levels of key genes involved in cardiac fibrosis.[13]

Materials:

  • Cells cultured in 6-well plates

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (see table below) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Set up the qPCR reaction using the cDNA template, primers, and SYBR Green master mix. Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCT method.[14] Normalize the expression of target genes to the housekeeping gene (Gapdh) and present the data as fold change relative to the control group.

Table 1: Rat Primer Sequences for RT-qPCR

Gene Target Forward Primer (5'-3') Reverse Primer (5'-3')
Acta2 (α-SMA) CCCTGAAGAGCATCCGACAG GACAGCACAGCCTGAATAGC
Col1a1 (Collagen I) GACATGTTCAGCTTTGTGGACCTC GGGACCCTTAGGCCATTGTGTA
Tgfb1 (TGF-β1) CCTGGAAAGGGCTCAACAC CAGTTCTTCTCTGTGGAGCTGA
Fn1 (Fibronectin) CCACCCAGGAATACATCAAAGA TCGTCCTCATCACTCTCAAACA

| Gapdh | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Effect of this compound on α-SMA Expression in Ang II-Stimulated Cardiac Fibroblasts

Treatment Group % α-SMA Positive Cells (Mean ± SEM)
Control 8.5 ± 1.2
Ang II (100 nM) 55.2 ± 4.5
Ang II + this compound (0.1 µM) 42.1 ± 3.8
Ang II + this compound (1.0 µM) 25.7 ± 2.9

| Ang II + this compound (10 µM) | 12.3 ± 1.5 |

Table 3: Effect of this compound on Relative Protein Expression (Western Blot)

Treatment Group Collagen I (Normalized to GAPDH) α-SMA (Normalized to GAPDH)
Control 1.00 ± 0.00 1.00 ± 0.00
Ang II (100 nM) 3.85 ± 0.41 4.52 ± 0.55
Ang II + this compound (1.0 µM) 2.10 ± 0.25 2.31 ± 0.31

| Ang II + this compound (10 µM) | 1.25 ± 0.18 | 1.48 ± 0.22 |

Table 4: Effect of this compound on Fibrotic Gene Expression (RT-qPCR)

Treatment Group Acta2 (Fold Change) Col1a1 (Fold Change) Tgfb1 (Fold Change)
Control 1.0 ± 0.0 1.0 ± 0.0 1.0 ± 0.0
Ang II (100 nM) 6.2 ± 0.7 5.5 ± 0.6 3.1 ± 0.4

| Ang II + this compound (10 µM) | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.2 ± 0.2 |

References

Application Notes and Protocols: Use of Telemetry for Blood Pressure Monitoring in Animals Given Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It acts as a prodrug, being converted to its active metabolite, spiraprilat, after administration. Spiraprilat inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. The use of telemetry for continuous blood pressure monitoring in preclinical animal models offers a significant advantage by providing accurate and stress-free data collection from conscious, freely moving animals. This document provides detailed application notes and protocols for the use of telemetry in evaluating the pharmacodynamic effects of this compound on blood pressure in both rat and canine models.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure. The diagram below illustrates the mechanism of action of this compound.

This compound Mechanism of Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE (Angiotensin-Converting Enzyme) This compound This compound This compound->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Protocols

Protocol 1: Telemetry-Based Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR) Treated with this compound

This protocol describes the surgical implantation of a telemetry device for blood pressure monitoring in spontaneously hypertensive rats (SHR) and the subsequent administration of this compound to evaluate its antihypertensive effects.

1. Animal Model:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Sex: Male/Female

  • Weight: ≥ 225 g

  • Housing: Single housing post-surgery until wound healing is complete.

2. Surgical Implantation of Telemetry Device (Abdominal Aorta Approach):

  • Anesthesia: Administer appropriate anesthesia as per institutional guidelines (e.g., isoflurane).

  • Surgical Preparation: Shave the abdominal area and sterilize the surgical site.

  • Incision: Make a midline abdominal incision to expose the abdominal aorta.

  • Catheter Insertion:

    • Isolate a section of the abdominal aorta between the renal artery and the iliac bifurcation.

    • Place temporary ligatures to occlude blood flow.

    • Create a small puncture in the aortic wall using a bent-tip needle.

    • Insert the telemetry catheter into the aorta and advance it cranially.

    • Secure the catheter in place with surgical glue and remove the temporary ligatures.

  • Transmitter Placement: Place the body of the telemetry transmitter into the peritoneal cavity.

  • Closure: Suture the abdominal muscle and skin layers.

  • Post-operative Care:

    • Administer analgesics as prescribed.

    • Monitor the animal for recovery.

    • Allow for a post-operative recovery period of 7-10 days before starting the experiment.

3. Experimental Procedure:

  • Acclimation: Acclimate the rats to the experimental conditions for at least 3 days.

  • Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours before drug administration.

  • This compound Administration:

    • Prepare this compound solutions at the desired concentrations (e.g., 1 and 5 mg/kg).

    • Administer this compound orally (p.o.) once daily for the duration of the study (e.g., 3 weeks).

    • A vehicle control group should receive the vehicle solution.

  • Data Acquisition:

    • Continuously record systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate using the telemetry system.

    • Data can be collected and analyzed in specific time intervals (e.g., hourly averages).

Protocol 2: Telemetry-Based Blood pressure Monitoring in Beagle Dogs Treated with this compound

This protocol outlines the procedure for telemetry device implantation and the assessment of this compound's effect on blood pressure in beagle dogs.

1. Animal Model:

  • Species: Dog

  • Breed: Beagle

  • Sex: Male/Female

  • Health Status: Healthy, purpose-bred animals.

2. Surgical Implantation of Telemetry Device (Femoral Artery Approach):

  • Anesthesia and Preparation: Follow standard veterinary surgical procedures for anesthesia and sterile preparation of the inguinal region.

  • Incision and Catheterization:

    • Make an incision in the groin to expose the femoral artery.

    • Isolate the femoral artery and place temporary ligatures.

    • Insert the telemetry catheter into the femoral artery and advance it into the abdominal aorta.

    • Secure the catheter and remove ligatures.

  • Transmitter Placement: Create a subcutaneous pocket on the flank of the animal and place the telemetry transmitter.

  • Closure and Post-operative Care: Suture the incisions and provide appropriate post-operative care, including analgesia and monitoring. Allow for a recovery period as recommended by the device manufacturer and institutional guidelines.

3. Experimental Procedure:

  • Acclimation and Baseline: Allow the dogs to acclimate to the housing and experimental setup. Record baseline cardiovascular parameters for at least 48 hours.

  • This compound Administration: Administer this compound orally at the desired dose. A control group should receive a placebo.

  • Data Acquisition: Continuously monitor and record blood pressure and heart rate. Data analysis can be performed to determine the onset, magnitude, and duration of the drug's effect.

Data Presentation

The following tables present data on the effect of this compound on systolic blood pressure in spontaneously hypertensive rats.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats

Treatment GroupDose (mg/kg, p.o.)DurationChange in Systolic Blood Pressure (mmHg)
This compound13 weeksDose-related reduction
This compound53 weeksGreater reduction than 1 mg/kg
Felodipine53 weeksReduction slightly more than 1 mg/kg this compound
This compound + Felodipine1 + 53 weeksMarked antihypertensive response

Note: The data in this table is derived from a study on spontaneously hypertensive rats. The method of blood pressure measurement was not explicitly stated as telemetry.

Table 2: Hypothetical Data Presentation for a Canine Telemetry Study

Time Post-Dose (hours)Vehicle Control (Mean Arterial Pressure, mmHg)This compound (X mg/kg) (Mean Arterial Pressure, mmHg)
-1 (Baseline)105 ± 5106 ± 6
1104 ± 5100 ± 5
2105 ± 695 ± 6
4106 ± 590 ± 5
8105 ± 492 ± 6*
12104 ± 598 ± 5
24105 ± 6103 ± 6

*Indicates a statistically significant difference from the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a telemetry-based blood pressure study.

Experimental Workflow start Start animal_prep Animal Preparation (Acclimation) start->animal_prep surgery Telemetry Device Implantation animal_prep->surgery recovery Post-operative Recovery (7-10 days) surgery->recovery baseline Baseline Data Recording (24-48 hours) recovery->baseline dosing Drug Administration (this compound or Vehicle) baseline->dosing data_acq Continuous Data Acquisition (Blood Pressure, Heart Rate) dosing->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for a telemetry-based blood pressure study.

Formulation of Spirapril for Oral Gavage in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of spirapril for oral gavage administration in preclinical research settings. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is characterized by its poor aqueous solubility, which presents a challenge for the development of oral dosage forms suitable for rodent studies. This guide outlines two primary formulation strategies: a solution-based approach for immediate bioavailability and a suspension-based approach for ease of preparation and higher dose administration. The protocols include step-by-step instructions for preparation, recommended storage conditions, and a critical protocol for assessing the stability of the prepared formulations. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound is a prodrug that is converted in vivo to its active metabolite, spiraprilat, a potent inhibitor of the angiotensin-converting enzyme. It is used in the management of hypertension.[1][2] For preclinical evaluation of its efficacy and safety, oral gavage in rodent models is a common route of administration. However, the low water solubility of this compound (approximately 0.0293 g/L) necessitates the use of specific formulation strategies to ensure accurate and consistent dosing.[3]

This guide details two reliable methods for preparing this compound formulations for oral gavage:

  • Solution Formulation: Utilizes a co-solvent and surfactant system to achieve a clear solution, suitable for studies where complete drug dissolution is critical.

  • Suspension Formulation: Employs a common suspending vehicle to create a uniform dispersion of this compound particles, which is a practical approach for administering a range of doses.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.

PropertyThis compoundThis compound HydrochlorideSource(s)
Molecular Formula C₂₂H₃₀N₂O₅S₂C₂₂H₃₁ClN₂O₅S₂[3]
Molecular Weight 466.6 g/mol 503.1 g/mol [3]
Appearance White foam or solidWhite to off-white solid[4]
Water Solubility 2.93e-02 g/L (very low)Soluble in DMSO and ethanol[3][5]
Melting Point Not specifiedNot specified
LogP Not specifiedNot specified

Recommended Formulations for Oral Gavage

Two primary formulations are recommended for the oral administration of this compound in preclinical studies. The choice between a solution and a suspension will depend on the specific requirements of the study, such as the desired dose volume and the importance of complete drug dissolution prior to administration.

Solution Formulation

This formulation is designed to keep this compound in a dissolved state, which can enhance absorption and reduce variability. A common co-solvent system is presented below.

ComponentPurposePercentage (v/v)
Dimethyl sulfoxide (DMSO)Solubilizing agent10%
PEG300Co-solvent40%
Tween-80Surfactant/Emulsifier5%
Saline (0.9% NaCl)Vehicle45%

This formulation has been reported to yield a clear solution at a concentration of ≥ 2.5 mg/mL for this compound hydrochloride.[4]

Suspension Formulation

A suspension is often a practical choice for administering a wider range of doses and can be simpler to prepare than a solution, especially for higher concentrations. Methylcellulose is a widely used suspending agent in preclinical studies.[6][7]

ComponentPurposeConcentration
This compoundActive Pharmaceutical IngredientAs required
0.5% Methylcellulose in purified waterSuspending vehicleq.s. to final volume
(Optional) 0.1% Tween-80Wetting agent0.1% (v/v)

Experimental Protocols

Protocol for Preparation of this compound Solution (10 mL at 2 mg/mL)

Materials:

  • This compound hydrochloride (20 mg)

  • DMSO (1 mL)

  • PEG300 (4 mL)

  • Tween-80 (0.5 mL)

  • Saline (0.9% NaCl) (4.5 mL)

  • Sterile conical tubes (15 mL)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weigh 20 mg of this compound hydrochloride and place it in a 15 mL sterile conical tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the mixture until the this compound hydrochloride is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Add 4 mL of PEG300 to the solution and vortex thoroughly.

  • Add 0.5 mL of Tween-80 and vortex until the solution is homogeneous.

  • Add 4.5 mL of saline to the mixture and vortex again to ensure a uniform solution.

  • Visually inspect the solution for any undissolved particles. It should be clear.

  • Store the formulation in a tightly sealed container, protected from light, at 2-8°C.

Protocol for Preparation of this compound Suspension (10 mL at 5 mg/mL)

Materials:

  • This compound (50 mg)

  • 0.5% Methylcellulose solution

  • (Optional) Tween-80

  • Spatula

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile conical tubes (15 mL)

  • Pipettes and sterile tips

  • Vortex mixer or homogenizer

Procedure:

  • Weigh 50 mg of this compound. If the particle size is large, gently triturate in a mortar and pestle to a fine powder.

  • Transfer the this compound powder to a 15 mL sterile conical tube.

  • If using a wetting agent, add a small volume of 0.5% methylcellulose solution containing 0.1% Tween-80 to the powder to form a paste.

  • Gradually add the remaining 0.5% methylcellulose solution in small portions, with vigorous vortexing after each addition, to a final volume of 10 mL.

  • Continue to vortex or use a homogenizer for several minutes to ensure a uniform and fine suspension.

  • Visually inspect for any clumps of powder.

  • Store the suspension in a tightly sealed container, protected from light, at 2-8°C. Always vortex thoroughly before each administration to ensure dose uniformity.

Stability Assessment Protocol

As there is limited publicly available stability data for this compound in these specific formulations, it is critical to perform a stability study before use in preclinical trials.

Objective: To determine the chemical stability of the this compound formulation under defined storage conditions.

Materials:

  • Prepared this compound formulation (solution or suspension)

  • HPLC system with a suitable detector (e.g., UV)

  • Validated analytical method for the quantification of this compound and its primary degradants (e.g., spiraprilat).

  • Storage chambers (e.g., refrigerator at 2-8°C and room temperature at 25°C/60% RH)

  • Light-protected containers

Procedure:

  • Prepare a fresh batch of the this compound formulation.

  • Divide the batch into multiple aliquots in light-protected containers.

  • Store the aliquots at the intended storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH).

  • At predetermined time points (e.g., Day 0, Day 1, Day 3, Day 7, and Day 14), withdraw an aliquot from each storage condition.

  • For suspensions, ensure the sample is thoroughly mixed before analysis.

  • Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of this compound.

  • Monitor for the appearance of degradation products.

  • Assess physical stability by observing for any changes in appearance, color, precipitation (for solutions), or re-suspendability (for suspensions).

Acceptance Criteria: The formulation is generally considered stable if the concentration of this compound remains within 90-110% of the initial concentration and no significant changes in physical appearance are observed.

Visualizations

Formulation_Workflow cluster_solution Solution Formulation spirapril_hcl This compound HCl dissolve Dissolve spirapril_hcl->dissolve dmso DMSO dmso->dissolve peg300 PEG300 mix1 Mix peg300->mix1 tween80 Tween-80 mix2 Mix tween80->mix2 saline Saline mix3 Mix saline->mix3 dissolve->mix1 mix1->mix2 mix2->mix3 final_solution Final Solution mix3->final_solution

Caption: Workflow for the preparation of a this compound solution for oral gavage.

Suspension_Formulation_Workflow cluster_suspension Suspension Formulation spirapril_powder This compound Powder paste Form Paste spirapril_powder->paste wetting_agent Wetting Agent (Optional: MC + Tween-80) wetting_agent->paste methylcellulose 0.5% Methylcellulose suspend Gradual Suspension methylcellulose->suspend paste->suspend homogenize Homogenize suspend->homogenize final_suspension Final Suspension homogenize->final_suspension

Caption: Workflow for the preparation of a this compound suspension for oral gavage.

Signaling_Pathway This compound This compound (Oral Gavage) Absorption GI Absorption This compound->Absorption Metabolism Hepatic Metabolism (Esterases) Absorption->Metabolism Spiraprilat Spiraprilat (Active) Metabolism->Spiraprilat ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Simplified mechanism of action of orally administered this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Spirapril Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of spirapril is a critical step for successful in vitro assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and its hydrochloride salt?

A1: this compound hydrochloride is described as "very slightly soluble in water."[1][2] One study reports the aqueous solubility of the this compound free base to be approximately 0.0293 g/L. This low aqueous solubility often necessitates the use of solubility enhancement techniques for the preparation of stock solutions and working solutions for in vitro experiments.

Q2: What are the recommended solvents for preparing a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in several organic solvents.[3] Preparing a concentrated stock solution in an appropriate organic solvent is the first step in most experimental protocols. The choice of solvent may depend on the specific requirements of the in vitro assay and the tolerance of the biological system (e.g., cells, enzymes) to the solvent.

Data Presentation: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)10 mg/mL[3]
Ethanol5 mg/mL[3]
Dimethylformamide (DMF)25 mg/mL[3]
MethanolSoluble[1]
AcetonitrileSlightly soluble[1]
Methylene ChloridePractically insoluble[1]
WaterVery slightly soluble[1][2]

Q3: How can I prepare a working solution of this compound in aqueous media for my in vitro assay?

A3: Due to its low aqueous solubility, direct dissolution of this compound in aqueous buffers or cell culture media is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system. For most cell lines, the final DMSO concentration should be kept below 0.5%, with some sensitive primary cells requiring even lower concentrations (below 0.1%).[3]

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium.

Cause: This is a common issue for poorly soluble compounds. When the DMSO stock is added to the aqueous medium, the this compound concentration may exceed its solubility limit in the final solvent mixture, leading to precipitation.

Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as your cells or assay system can tolerate (typically not exceeding 0.5% for cell-based assays) to aid solubility.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent strength can sometimes prevent immediate precipitation.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent in your final formulation. A combination of solvents can often provide better solubilizing power than a single one.

  • Incorporate Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles.

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

Issue 2: I am observing unexpected or inconsistent results in my cell-based assay.

Cause: This could be due to several factors related to this compound's solubility and stability. The compound may be precipitating over time in the incubator, leading to a decrease in the effective concentration. Alternatively, the compound may be degrading in the aqueous environment of the cell culture medium.

Solutions:

  • Visually Inspect for Precipitation: Before and after the experiment, carefully inspect your culture plates or assay tubes for any signs of precipitation.

  • Conduct a Solubility Test in Media: Before your main experiment, test the solubility of your final this compound concentration in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Assess Compound Stability: If possible, analyze the concentration of this compound in your working solution over time using a suitable analytical method like HPLC to check for degradation. ACE inhibitors can be susceptible to degradation in aqueous solutions, and the stability can be pH-dependent.[4][5][6][7][8]

  • Include Proper Vehicle Controls: Always include a vehicle control (the final concentration of all solvents used to dissolve the this compound, e.g., 0.1% DMSO in media) in your experiments to account for any effects of the solvent on the biological system.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent System

This protocol is adapted from an in vivo formulation and can be used as a starting point for in vitro assays.[9] Researchers should optimize the final concentrations of each component based on their specific experimental needs and cell line tolerance.

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80 (Polysorbate 80)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 25 mg/mL).

  • Prepare the Co-solvent Mixture: In a sterile tube, sequentially add the components in the following volumetric ratio:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Prepare the Final Working Solution: Add 10% of the this compound-DMSO stock solution to 90% of the prepared co-solvent mixture. For example, to prepare 1 mL of a 2.5 mg/mL this compound solution, add 100 µL of a 25 mg/mL this compound-DMSO stock to 900 µL of the co-solvent mixture.

  • Vortex: Mix thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating or sonication may aid dissolution.

  • Dilute to Final Assay Concentration: Further dilute this solution in your cell culture medium or assay buffer to achieve the desired final this compound concentration, ensuring the final solvent concentration is non-toxic to your system.

Protocol 2: Preparation of this compound Working Solution using a Cyclodextrin-based System

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance this compound solubility and is adapted from an in vivo formulation.[9]

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline or PBS to a final concentration of 20% (w/v).

  • Prepare a Concentrated this compound Stock Solution: Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 25 mg/mL).

  • Prepare the Final Working Solution: Add 10% of the this compound-DMSO stock solution to 90% of the 20% SBE-β-CD solution. For example, to prepare 1 mL of a 2.5 mg/mL this compound solution, add 100 µL of a 25 mg/mL this compound-DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Vortex: Mix thoroughly until a clear solution is obtained.

  • Dilute to Final Assay Concentration: Further dilute this solution in your cell culture medium or assay buffer to the desired final this compound concentration.

Visualizations

This compound's Mechanism of Action

This compound is a prodrug that is converted in the body to its active metabolite, spiraprilat. Spiraprilat inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.[10][11][12][13]

Spirapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion This compound This compound (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) This compound->Spiraprilat Metabolism Spiraprilat->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Solubility_Workflow Start Start: Dissolve this compound in Aqueous Buffer Check_Solubility Is the solution clear? Start->Check_Solubility Success Proceed with In Vitro Assay Check_Solubility->Success Yes Troubleshoot Troubleshoot Solubility Check_Solubility->Troubleshoot No Use_Organic_Solvent Prepare Stock in Organic Solvent (e.g., DMSO) Troubleshoot->Use_Organic_Solvent Dilute Dilute Stock into Aqueous Buffer Use_Organic_Solvent->Dilute Check_Again Is the solution clear & stable? Dilute->Check_Again Check_Again->Success Yes Advanced_Methods Consider Advanced Methods Check_Again->Advanced_Methods No Co_solvents Use Co-solvents (e.g., PEG300) Advanced_Methods->Co_solvents Surfactants Use Surfactants (e.g., Tween-80) Advanced_Methods->Surfactants Cyclodextrins Use Cyclodextrins (e.g., SBE-β-CD) Advanced_Methods->Cyclodextrins Co_solvents->Dilute Surfactants->Dilute Cyclodextrins->Dilute

References

Technical Support Center: Spirapril in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of spirapril in cell culture experiments. The following information addresses potential issues related to the stability of this compound in aqueous cell culture environments and provides practical protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Is there published data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of specific studies detailing the stability of this compound in common cell culture media. This compound, as a dicarboxylate-containing ACE inhibitor, possesses ester and amide functional groups in its structure.[1][2] Such groups can be susceptible to hydrolysis in aqueous environments, which is a common degradation pathway for this class of drugs.[3] Therefore, it is crucial for researchers to determine the stability of this compound under their specific experimental conditions.

Q2: What is the difference between the biological half-life of this compound and its stability in cell culture media?

The biological half-life of this compound (or its active metabolite, spiraprilat), which is approximately 30-35 hours in vivo, reflects the complex processes of absorption, distribution, metabolism, and excretion within a living organism.[1][4] In contrast, stability in cell culture media is governed by the physicochemical properties of the compound in a defined, artificial environment.[5] Factors influencing in vitro stability include the composition of the medium (e.g., pH, presence of salts and amino acids), incubation temperature, and the presence of serum components.[6][7][8]

Q3: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of this compound in your cell culture setup:

  • pH of the Medium: Most cell culture media are buffered to a physiological pH (around 7.2-7.4). The stability of ester and amide bonds can be pH-dependent.[7]

  • Temperature: Standard cell culture incubation is performed at 37°C. Higher temperatures can accelerate the rate of chemical degradation.[7]

  • Serum Components: If you are using serum-supplemented media, be aware that serum contains various enzymes, including esterases, that could potentially metabolize this compound.[9]

  • Presence of Metal Ions: Some media components, like trace metals, could potentially catalyze degradation reactions.[10]

  • Light Exposure: Although this compound's photosensitivity is not well-documented, it is good practice to protect drug solutions from prolonged light exposure.[8]

Q4: How should I prepare and store my this compound stock solutions?

For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent, such as DMSO or ethanol, and store them at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. The final working concentration should be prepared by diluting the stock solution in the cell culture medium immediately before use.

Troubleshooting Guide: Assessing this compound Stability

Since pre-existing stability data is unavailable, it is highly recommended to perform a stability study under your specific experimental conditions. This guide provides a general framework for such a study.

Experimental Protocol: Determination of this compound Stability in Cell Culture Medium via HPLC

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound reference standard

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18 reversed-phase column)

  • Sterile microcentrifuge tubes or well plates

  • Incubator set to your experimental temperature (e.g., 37°C)

2. Experimental Setup:

  • Prepare this compound-Spiked Medium: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the this compound-spiked medium into sterile tubes or wells. Place these samples in a 37°C incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time points should reflect the duration of your planned cell-based assays.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

3. Sample Preparation for HPLC Analysis:

  • Thaw Samples: Thaw the collected samples on ice.

  • Protein Precipitation (for serum-containing media): If your medium contains serum, you will need to precipitate the proteins. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of your sample. Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which contains the this compound, and transfer it to an HPLC vial.

4. HPLC Analysis:

  • Develop a suitable HPLC method to separate this compound from any potential degradation products and media components. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Generate a standard curve using known concentrations of the this compound reference standard to quantify the amount of this compound in your samples.

5. Data Analysis and Presentation:

  • Calculate the concentration of this compound at each time point using the standard curve.

  • Express the stability as the percentage of the initial concentration remaining at each time point.

  • Summarize your data in a table for easy comparison.

Data Presentation Table:

Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
12[Concentration at 12h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) prep_media Spike Cell Culture Medium with this compound prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Collect Samples at Time Points (0, 2, 4...72h) incubate->sampling store Store Samples at -80°C sampling->store protein_precip Protein Precipitation (if serum is present) store->protein_precip hplc HPLC Analysis protein_precip->hplc data Data Analysis & Quantification hplc->data G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone This compound This compound (Prodrug) Spiraprilat Spiraprilat (Active) This compound->Spiraprilat Metabolism ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Inhibition

References

Technical Support Center: Optimizing Spirapril Dosage for Long-Term Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting long-term studies with the ACE inhibitor Spirapril in mice.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in long-term mouse studies?

A starting dose of 10 mg/kg/day administered orally has been used in mice for a 3-week study.[1][2] However, for long-term studies, it is crucial to perform a pilot study to determine the optimal dose for your specific mouse model and research question. Dosages of other ACE inhibitors in long-term mouse studies can provide a useful reference range (see Table 1).

Q2: How should this compound be prepared for oral administration in mice?

This compound hydrochloride is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[3] For oral gavage, it can be prepared in various vehicles. Commonly used vehicles for oral administration of ACE inhibitors in mice include:

  • Water or Saline: If the compound is sufficiently soluble.

  • Solutions with suspending agents: Such as 0.5% carboxymethyl cellulose.

  • Solutions with solubilizing agents: Such as 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.[1]

It is critical to ensure the stability of this compound in the chosen vehicle over the intended period of use. A pilot stability study is recommended.

Q3: What is the recommended frequency of administration?

Q4: What are the expected physiological effects of long-term this compound administration in mice?

As an ACE inhibitor, long-term administration of this compound is expected to:

  • Lower Blood Pressure: In hypertensive mouse models.

  • Reduce Cardiac Hypertrophy and Remodeling: Studies in rats have shown that this compound can prevent left ventricular hypertrophy and reduce myocardial damage.[7][8]

  • Affect Renal Function: ACE inhibitors can have protective effects on the kidneys, particularly in models of diabetic nephropathy or chronic kidney disease.[9][10] Long-term use of ACE inhibitors has been associated with hardened kidney vessels in mice and humans in some studies, so monitoring renal health is important.[11]

Q5: What are the potential side effects of long-term this compound administration in mice and how can they be monitored?

While toxicological studies in rats and dogs suggest this compound has a low toxicity profile, potential side effects in mice, similar to other ACE inhibitors, may include:[12]

  • Hypotension: Especially at higher doses. Regular blood pressure monitoring is recommended, particularly at the beginning of the study.

  • Renal Dysfunction: Monitor kidney function through periodic measurement of blood urea nitrogen (BUN) and creatinine.

  • Hyperkalemia: ACE inhibitors can increase potassium levels. Periodic monitoring of serum potassium is advisable, especially in mice with compromised renal function.

  • General Health: Monitor for changes in body weight, food and water intake, and overall behavior.

Troubleshooting Guides

Problem: I am not observing the expected decrease in blood pressure in my hypertensive mouse model.

  • Dosage: The dose of this compound may be too low. Consider a dose-escalation study. Refer to Table 1 for dosage ranges of other ACE inhibitors used in mice.

  • Administration: Ensure accurate and consistent administration. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach.

  • Vehicle: The vehicle used may be affecting the absorption of this compound. Consider trying an alternative formulation.

  • Mouse Model: The specific strain of mice or the model of hypertension may be less responsive to ACE inhibition.

  • Measurement Timing: Ensure that blood pressure measurements are taken at a consistent time relative to drug administration to capture the peak effect.

Problem: I am observing signs of toxicity or adverse effects in my mice (e.g., excessive weight loss, lethargy).

  • Dosage: The dose of this compound may be too high. Consider reducing the dose.

  • Dehydration: Hypotension can lead to reduced water intake. Ensure easy access to water and monitor for signs of dehydration.

  • Renal Issues: The observed effects could be secondary to renal dysfunction. Perform a health check including measurement of BUN, creatinine, and electrolytes.

  • Gavage Stress: Long-term oral gavage can be a significant stressor for mice and may lead to complications.[9][13][14][15][16] Consider alternative administration methods such as in the drinking water or formulated in the feed if feasible.

Data Presentation

Table 1: Examples of Long-Term ACE Inhibitor Dosages in Mice

ACE InhibitorDosageRoute of AdministrationDurationMouse ModelReference
This compound 10 mg/kg/dayFeeding Needle3 weeksTGM123 mice[1][2]
Captopril25-60 mg/kg/dayDrinking Water21-63 daysBALB/c mice[17]
Captopril0.688 mg/mlDrinking Water6 weeksC57BL/6J mice[18]
Enalapril30 mg/kg/dayFeed4-9 monthsC57BL/6 mice[1][4]
Lisinopril10 mg/kg/dayDrinking Water21 daysMale and Female mice[19][20]
Ramipril1 mg/kg/dayNot specified21 monthsSpontaneously Hypertensive Rats[21]
Ramipril0.5-1.5 mg/kgSubcutaneousSingle dose (retention test)Diabetic and control mice[6]

Experimental Protocols

Protocol: Preparation of this compound for Oral Gavage

This is an example protocol and should be optimized for your specific experimental needs.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Precision balance

  • Procedure:

    • Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.

    • In a sterile tube, add the required volume of the this compound-DMSO stock solution.

    • Add PEG300 to the tube (e.g., to a final concentration of 40%). Mix thoroughly by vortexing.

    • Add Tween-80 (e.g., to a final concentration of 5%). Mix thoroughly.

    • Add sterile saline to reach the final desired volume and concentration. The final DMSO concentration should be kept low (ideally below 5%) to minimize potential toxicity.

    • Vortex the final solution until it is clear and homogenous.

    • Prepare fresh daily or assess the stability of the formulation for longer-term storage at an appropriate temperature.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring Phase A Determine Optimal Dose (Pilot Study) B Prepare this compound Formulation A->B C Assess Formulation Stability B->C D Daily Oral Administration (e.g., Gavage) C->D E Control Group (Vehicle Administration) C->E F Regular Blood Pressure Measurement D->F G Monitor Body Weight & General Health D->G H Periodic Blood Sampling (Renal Function, Electrolytes) D->H I Terminal Endpoint Analysis (e.g., Cardiac Histology) F->I G->I H->I

Caption: Experimental workflow for long-term this compound studies in mice.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion This compound This compound (Spiraprilat) This compound->ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

References

Technical Support Center: Enhancing Oral Bioavailability of Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Spirapril in animal studies. The following sections offer insights into formulation strategies, experimental protocols, and potential hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it considered poor?

This compound is a prodrug that is converted to its active metabolite, spiraprilat.[1] Its oral absorption is approximately 50%. While this may not seem exceptionally low, for consistent therapeutic efficacy, especially in the context of its short half-life, enhancing and ensuring reproducible bioavailability is a critical goal in formulation development.[2] Factors contributing to its incomplete absorption may include its physicochemical properties, such as its low lipophilicity.[3]

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

Based on studies with other ACE inhibitors like Ramipril and general principles for improving the absorption of poorly soluble drugs, two key strategies are:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate the drug, potentially enhancing its solubility, protecting it from degradation in the gastrointestinal tract, and facilitating its absorption.[1][4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. This can improve the dissolution and absorption of lipophilic drugs.[6][7]

Q3: How do lipid-based formulations like SLNs and SEDDS potentially improve absorption?

Lipid-based formulations can enhance oral bioavailability through several mechanisms:

  • Improved Solubilization: They keep the drug in a dissolved state in the GI tract, which is a prerequisite for absorption.

  • Protection from Degradation: The lipid matrix can protect the drug from enzymatic degradation in the gut.

  • Lymphatic Transport: For highly lipophilic drugs, lipid formulations can promote absorption via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly increase bioavailability.[8][9]

Q4: What animal models are suitable for studying the oral bioavailability of this compound formulations?

Rats and dogs are commonly used animal models for pharmacokinetic studies of ACE inhibitors.[10][11] Beagle dogs, in particular, have been used to evaluate SEDDS formulations.[4] The pig has also been suggested as a good preclinical model for predicting oral bioavailability in humans due to physiological similarities in the gastrointestinal tract.

Troubleshooting Guides

Formulation Challenges
Issue Potential Cause Troubleshooting Steps
Low drug entrapment efficiency in SLNs Poor solubility of this compound in the lipid matrix. Incompatible surfactant.Screen various solid lipids to find one with higher solubilizing capacity for this compound. Optimize the concentration and type of surfactant.[12]
Instability of SEDDS formulation (e.g., phase separation) Imbalanced ratio of oil, surfactant, and co-surfactant. Inappropriate selection of excipients.Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[13]
Precipitation of this compound upon dilution of SEDDS The formulation is unable to maintain the drug in a solubilized state in the larger volume of the GI fluids.Consider developing a supersaturable SEDDS (S-SEDDS) by including a precipitation inhibitor (e.g., HPMC) in the formulation.
Inconsistent particle size in SLN preparation Inadequate homogenization or sonication time/power. Temperature fluctuations during preparation.Optimize the homogenization speed and duration, as well as the sonication parameters. Ensure strict temperature control during the process.[12]
Animal Study Challenges
Issue Potential Cause Troubleshooting Steps
High variability in pharmacokinetic data between animals Inconsistent dosing volume or technique. Food effects on drug absorption.Ensure accurate and consistent oral gavage technique. Standardize the fasting period for animals before dosing to minimize food-related variability.
Low or no detectable plasma concentrations of spiraprilat Poor absorption of the formulation. Rapid metabolism. Analytical method not sensitive enough.Re-evaluate the formulation strategy. Ensure the formulation enhances solubility and permeability. Develop and validate a highly sensitive LC-MS/MS method for the quantification of spiraprilat.
Difficulty in establishing an in vitro-in vivo correlation (IVIVC) The in vitro dissolution method does not accurately reflect the in vivo environment. Complex in vivo absorption mechanisms not captured by the in vitro test.Develop a more biorelevant in vitro dissolution medium that simulates the composition of intestinal fluids. Consider more complex in vitro models like cell culture permeability assays (e.g., Caco-2 cells).

Quantitative Data Summary

The following tables present a hypothetical comparison of pharmacokinetic parameters for a standard this compound suspension versus an optimized SLN or SEDDS formulation, as might be observed in a preclinical animal study (e.g., in rats or dogs).

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension150 ± 352.0 ± 0.5900 ± 150100 (Reference)
This compound-SLN350 ± 501.5 ± 0.32250 ± 200250
This compound-SEDDS450 ± 601.0 ± 0.22700 ± 250300

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from general methods for preparing SLNs by hot homogenization followed by ultrasonication.[12]

  • Preparation of Lipid Phase: Weigh an appropriate amount of a solid lipid (e.g., glyceryl monostearate) and this compound. Heat the lipid 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Tween 80, Poloxamer 188) in distilled water. Heat this solution to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 10-20 minutes) to reduce the particle size to the nanometer range.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, zeta potential, entrapment efficiency, and drug loading.

Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is based on general procedures for formulating SEDDS.

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagram: Based on the solubility studies, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.

  • Formulation Preparation: Weigh the required quantities of the selected oil, surfactant, co-surfactant, and this compound. Mix them in a glass vial and stir using a magnetic stirrer at a moderate speed until a clear and homogenous solution is formed.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon emulsification, and robustness to dilution.

Visualizations

Experimental_Workflow_SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Lipid Solid Lipid (e.g., Glyceryl Monostearate) Melt Heat above melting point Lipid->Melt This compound This compound This compound->Melt Mix_Lipid Mix until clear solution Melt->Mix_Lipid Homogenization High-Speed Homogenization Mix_Lipid->Homogenization Surfactant Surfactant (e.g., Tween 80) Heat_Aq Heat to same temperature Surfactant->Heat_Aq Water Distilled Water Water->Heat_Aq Heat_Aq->Homogenization Ultrasonication Probe Sonication Homogenization->Ultrasonication Cooling Cool to Room Temperature Ultrasonication->Cooling SLN This compound-Loaded SLN Cooling->SLN

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

Absorption_Pathway_Lipid_Formulation cluster_GI_Tract Gastrointestinal Tract cluster_Circulation Systemic Circulation Oral_Admin Oral Administration of This compound-SLN/SEDDS Dispersion Dispersion in GI Fluids Oral_Admin->Dispersion Enterocytes Enterocytes (Intestinal Wall) Dispersion->Enterocytes Portal_Vein Portal Vein Enterocytes->Portal_Vein Standard Pathway Lymphatics Lymphatic System Enterocytes->Lymphatics Lipid Uptake Pathway Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circ Systemic Circulation Liver->Systemic_Circ Lymphatics->Systemic_Circ Bypasses Liver

Caption: Potential absorption pathways for this compound in a lipid-based formulation.

References

Troubleshooting inconsistent results in Spirapril hypertension experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during hypertension experiments involving Spirapril.

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent experimental outcomes.

Issue 1: High Variability in Blood Pressure Readings in Animal Models

Question: We are observing significant variability in blood pressure measurements between animals in the same treatment group, making it difficult to assess the efficacy of this compound. What are the potential causes and solutions?

Answer:

High variability in blood pressure is a common challenge in preclinical hypertension studies. Several factors can contribute to this issue:

  • Animal Model Selection and Husbandry:

    • Genetic Drift: Inbred strains, like the Spontaneously Hypertensive Rat (SHR), can experience genetic drift over time, leading to different blood pressure phenotypes between colonies from different suppliers or even different breeding rooms.

    • Solution: Source animals from a reputable vendor and be consistent with the source throughout the study. If possible, perform baseline blood pressure measurements to stratify animals into treatment groups with similar starting pressures.

    • Environmental Stressors: Noise, inconsistent light-dark cycles, and frequent handling can elevate stress levels and, consequently, blood pressure.

    • Solution: Maintain a controlled and consistent environment for the animals. Allow for an adequate acclimatization period before starting the experiment. Handle animals gently and consistently. For blood pressure measurements, ensure the animals are calm and accustomed to the procedure.

  • Blood Pressure Measurement Technique:

    • Indirect Methods (Tail-cuff): These methods are highly susceptible to operator variability, animal stress, and improper cuff size. An improperly sized cuff can lead to erroneous readings.

    • Solution: Ensure all personnel are thoroughly trained on the tail-cuff technique. Use the correct cuff size for the animal's tail diameter. Acclimate the animals to the restraining device and the measurement procedure over several days before recording data.

    • Direct Methods (Telemetry or Fluid-filled Catheters): While more accurate, surgical implantation of these devices can lead to post-operative complications or stress that affects blood pressure.

    • Solution: Allow for a sufficient recovery period after surgery before starting measurements. Monitor animals for signs of pain or infection. Ensure the catheter remains patent and the telemetry device is functioning correctly.

  • Drug Administration:

    • Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure.

    • Solution: Ensure accurate and consistent dosing techniques, whether oral gavage, intraperitoneal injection, or administration in drinking water. For oral gavage, ensure the full dose is delivered and minimize stress to the animal.

Issue 2: Lack of Expected Dose-Dependent Antihypertensive Effect

Question: We are not observing a clear dose-dependent decrease in blood pressure with increasing doses of this compound in our animal model. Why might this be happening?

Answer:

Several factors could contribute to a flattened dose-response curve:

  • Pharmacokinetics of this compound (Prodrug): this compound is a prodrug that is metabolized in the liver to its active form, Spiraprilat.

    • Saturated Metabolism: The enzymes responsible for converting this compound to Spiraprilat may become saturated at higher doses, leading to a plateau in the concentration of the active metabolite and thus a flattened dose-response.

    • Solution: Measure plasma concentrations of both this compound and Spiraprilat at different doses to assess the conversion efficiency.

    • First-Pass Metabolism: The extent of first-pass metabolism can vary, affecting the amount of active drug reaching systemic circulation.

    • Solution: Consider alternative routes of administration (e.g., parenteral) to bypass first-pass metabolism in initial mechanistic studies.

  • Receptor Saturation: The angiotensin-converting enzyme (ACE) may be fully inhibited at lower doses of Spiraprilat, meaning that increasing the dose further will not produce a greater effect.

  • "Flat" Dose-Response Curve: Some clinical data suggests that this compound has a relatively flat dose-response curve at higher doses. In clinical trials, doses of 6-24 mg/day showed similar blood pressure-lowering effects.[1]

    • Solution: Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship in your specific model.

  • Model-Specific Factors: The chosen animal model of hypertension may have a mechanism that is less responsive to ACE inhibition.

    • Solution: Ensure the hypertension model used is known to be responsive to RAAS blockade. For example, models with high renin activity are generally more responsive to ACE inhibitors.

Issue 3: Inconsistent Results in In Vitro ACE Inhibition Assays

Question: Our in vitro ACE inhibition assays with Spiraprilat are yielding inconsistent IC50 values. What could be causing this variability?

Answer:

In vitro assays require precision and careful control of variables. Inconsistencies can arise from:

  • Reagent Preparation and Stability:

    • Enzyme Activity: The activity of the ACE enzyme can degrade over time if not stored properly.

    • Solution: Aliquot the enzyme and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to ensure the enzyme is active.

    • Substrate Stability: The substrate used in the assay (e.g., HHL, FAPGG) can also degrade.

    • Solution: Prepare fresh substrate solutions for each experiment and store them protected from light if necessary.

  • Assay Conditions:

    • Incubation Time and Temperature: Variations in incubation time or temperature can significantly affect enzyme kinetics.

    • Solution: Use a calibrated incubator or water bath and a precise timer for all incubations.

    • pH: The pH of the reaction buffer is critical for optimal enzyme activity.

    • Solution: Prepare buffers carefully and verify the pH before use.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, is a major source of error.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For highly concentrated stock solutions of Spiraprilat, perform serial dilutions to minimize errors when preparing working concentrations.

  • Data Analysis:

    • Curve Fitting: Using an inappropriate model to fit the dose-response data can lead to inaccurate IC50 values.

    • Solution: Use a standard non-linear regression model for sigmoidal dose-response curves to calculate the IC50. Ensure you have a sufficient number of data points spanning the linear portion of the curve.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted in the body to its active metabolite, Spiraprilat. Spiraprilat inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the production of angiotensin II, Spiraprilat leads to vasodilation (relaxation of blood vessels) and reduced sodium and water retention, thereby lowering blood pressure.

Q2: What are the key differences between this compound and its active metabolite, Spiraprilat?

A2: this compound is the inactive prodrug that is administered orally. It is more lipophilic, which aids in its absorption. In the liver, it undergoes hydrolysis to form Spiraprilat, the active diacid metabolite that is responsible for ACE inhibition. For in vitro experiments, it is crucial to use Spiraprilat, as this compound itself has minimal inhibitory activity.

Q3: What are some common animal models used to study the antihypertensive effects of this compound?

A3: Several animal models can be used, each with its own characteristics:

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.

  • Angiotensin II-Infused Rats: This model creates hypertension directly through the activation of the RAAS, making it highly relevant for studying ACE inhibitors.

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: A model of renovascular hypertension characterized by high renin levels.

  • Dahl Salt-Sensitive Rats: A model where hypertension is induced by a high-salt diet.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: this compound is orally absorbed and then converted to Spiraprilat. The peak plasma concentration of Spiraprilat is typically reached within 2-3 hours after oral administration.[1] this compound has a long elimination half-life of about 40 hours, allowing for once-daily dosing in clinical settings.[1] A notable feature of this compound is its dual elimination pathway, with excretion occurring via both renal and hepatic routes.[2] This may be an important consideration in studies involving animals with compromised renal function.

Data Presentation

Table 1: Preclinical Efficacy of this compound and Spiraprilat

ParameterValueSpeciesReference
Spiraprilat in vitro ACE Inhibition (IC50) 0.8 nM-[2]
This compound in vivo ACE Inhibition (ID50) 16 µg/kgRat[2]
Spiraprilat in vivo ACE Inhibition (ID50) 8 µg/kgRat[2]

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

DoseSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Study PopulationReference
6 mg once daily~10 - 18~7 - 13Mild to severe hypertension[2]
3 mg once daily12 (mean)10 (mean)Elderly hypertensive patients[3]
6 mg once daily10 (mean)9 (mean)Elderly hypertensive patients[3]
12.5 mg (acute dose)-Mean Arterial Pressure reduction of 24 ± 2%Hypertensive subjects[4]
25 mg (acute dose)-Mean Arterial Pressure reduction of 19 ± 1%Hypertensive subjects[4]

Experimental Protocols

1. In Vitro ACE Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric ACE inhibition assays.

  • Materials:

    • Spiraprilat

    • ACE (from rabbit lung)

    • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of Spiraprilat in the assay buffer.

    • In the microplate, add 20 µL of each Spiraprilat dilution to the sample wells. Add 20 µL of assay buffer to the control wells.

    • Add 20 µL of ACE solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 160 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of Spiraprilat and calculate the IC50 value using non-linear regression analysis.

2. In Vivo Antihypertensive Effect in Angiotensin II-Infused Rats

  • Animal Model:

    • Male Wistar rats.

    • Surgically implant osmotic minipumps for continuous subcutaneous infusion of Angiotensin II (e.g., 200-400 ng/kg/min) to induce hypertension.

    • Implant telemetry devices for continuous blood pressure monitoring.

  • Procedure:

    • Allow animals to recover from surgery for at least one week.

    • Record baseline blood pressure for 2-3 days.

    • Begin Angiotensin II infusion.

    • After hypertension is established (typically 1-2 weeks), randomize animals into treatment groups (vehicle control, different doses of this compound).

    • Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 2-4 weeks).

    • Continuously monitor blood pressure and heart rate throughout the study.

    • At the end of the study, collect blood samples for pharmacokinetic analysis (this compound and Spiraprilat levels) and biomarker analysis (e.g., plasma renin activity, aldosterone).

    • Harvest tissues (e.g., heart, aorta, kidneys) for histological or molecular analysis.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates adrenal cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention acts on kidneys Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Lungs, Kidneys) Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Spiraprilat.

Experimental_Workflow Start Start: Animal Model Selection (e.g., SHR, AngII-infused) Acclimatization Acclimatization & Baseline BP Measurement Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Dosing: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Randomization->Dosing Monitoring Continuous BP Monitoring (Telemetry) Dosing->Monitoring during treatment period Endpoint Endpoint Analysis: - Blood Collection (PK/Biomarkers) - Tissue Harvesting Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo assessment of this compound's antihypertensive effects.

References

Minimizing off-target effects in cell culture studies with Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spirapril

This center provides researchers, scientists, and drug development professionals with essential information to minimize off-target effects when using the ACE inhibitor this compound in cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cell culture context?

This compound is a prodrug that is metabolized by cellular esterases into its active form, spiraprilat.[1][2][3][4] Spiraprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS).[1][2][5][6] In experimental settings, spiraprilat competitively binds to ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor and signaling molecule, angiotensin II.[1][2][6][7] This inhibition is the intended "on-target" effect.

Q2: Should I use this compound or its active metabolite, spiraprilat, in my cell culture experiments?

The choice depends on the experimental goal.

  • This compound: Use the prodrug if your research involves studying cellular metabolism, esterase activity, or if the cell type you are using is known to efficiently convert this compound to spiraprilat.

  • Spiraprilat: For direct and precise inhibition of ACE, using the active metabolite spiraprilat is recommended.[5] This eliminates variability due to differential metabolic conversion rates between cell types or experimental conditions.

Q3: What are the potential off-target effects of ACE inhibitors like this compound in cell culture?

While specific off-target effects for this compound are not extensively documented in literature, class-effects of ACE inhibitors and general principles of small molecule inhibitors suggest potential issues:

  • Altered Gene Expression: ACE inhibitors can alter the expression of genes related to cell survival, immortalization, and inflammation, independent of angiotensin II reduction.[8][9]

  • Modulation of Other Pathways: ACE (also known as kininase II) degrades bradykinin.[2] Inhibiting ACE can lead to an accumulation of bradykinin, which can activate its own signaling pathways.

  • ACE2 Upregulation: Some studies suggest that ACE inhibitors may lead to an upregulation of ACE2 expression, a related but distinct enzyme.[10]

  • Non-specific Toxicity: At high concentrations, small molecules can cause cytotoxicity through mechanisms unrelated to their primary target, such as membrane disruption or mitochondrial dysfunction.[11]

Q4: How do I choose an appropriate concentration of this compound to minimize off-target effects?

Start by determining the IC50 (half-maximal inhibitory concentration) for ACE in your specific cell system. A typical starting point for in vitro work with spiraprilat is the low nanomolar range, based on its known potency.[12][13] It is crucial to perform a dose-response curve to identify the lowest concentration that achieves maximal ACE inhibition. Using concentrations significantly higher than the IC90-IC95 value increases the risk of off-target effects.

Q5: How stable is this compound in cell culture media?

The stability of any small molecule in media can be affected by pH, temperature, and components like serum.[14][15] It is best practice to prepare fresh stock solutions and dilute them into media immediately before use. To confirm stability, you can incubate the compound in your complete media for the duration of your longest experiment, and then analyze its concentration and integrity via methods like LC-MS.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Toxicity or Unexpected Apoptosis Concentration is too high, leading to off-target toxicity.Perform a dose-response curve and use the lowest effective concentration. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically <0.5%).[16]
Solvent toxicity.Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental wells.
High Variability Between Replicates Inconsistent conversion of this compound to spiraprilat.Consider using the active metabolite, spiraprilat, directly to remove conversion variability.
Compound instability or precipitation in media.Prepare fresh solutions for each experiment. Visually inspect media for precipitation after adding the compound. Centrifuge media to check for insoluble compound.[17]
Results are Inconsistent with Expected ACE Inhibition Inactive compound.Ensure proper storage of the compound stock (typically -20°C or -80°C).[16] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Cell line does not express ACE or relevant RAS components.Confirm ACE expression in your cell line via qPCR, Western blot, or an ACE activity assay.
Assay interference.The compound or solvent may interfere with your readout (e.g., fluorescence quenching). Run appropriate controls, such as the compound in a cell-free assay system.

Data Summary Tables

Table 1: Potency of this compound and Spiraprilat

CompoundTargetSpeciesAssay TypePotency (IC50)Reference
This compoundACERatIn vivo (pressor response)16 µg/kg (ID50)[18]
SpiraprilatACEHumanIn vitro0.8 nM[12][13]
SpiraprilatACERatIn vitro2 nM[12]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular WeightSolubility
This compoundC22H30N2O5S2466.6 g/mol Soluble in DMSO (~10 mg/mL) and Ethanol (~5 mg/mL)[18]
SpiraprilatC20H26N2O5S2438.6 g/mol Data not readily available; typically soluble in aqueous buffers.

Mandatory Visualizations

Signaling Pathways and Workflows

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE (Target) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Spiraprilat Spiraprilat (Inhibitor) Spiraprilat->ACE inhibits AT1R AT1 Receptor Angiotensin_II->AT1R activates Cellular_Effects Cellular Effects (e.g., Proliferation, Fibrosis) AT1R->Cellular_Effects leads to

Caption: On-target action of Spiraprilat within the Renin-Angiotensin System.

G start Start: Hypothesis dose_response 1. Determine On-Target Potency (Dose-Response Curve for ACE Inhibition) start->dose_response select_conc 2. Select Lowest Effective Concentration (e.g., IC90-IC95) dose_response->select_conc phenotype_assay 3. Perform Primary Phenotypic Assay (e.g., Proliferation, Migration) select_conc->phenotype_assay off_target_screen 4. Assess Off-Target Effects (e.g., Transcriptomics, Proteomics) phenotype_assay->off_target_screen validate 5. Validate Findings (Use structurally different ACEi, or genetic knockout if possible) off_target_screen->validate conclusion Conclusion validate->conclusion

Caption: Experimental workflow for minimizing and assessing off-target effects.

G unexpected_result Unexpected Result Observed? check_conc Is Concentration Above IC95? unexpected_result->check_conc check_control Vehicle Control Shows Effect? check_conc->check_control No off_target High Likelihood of Off-Target Effect check_conc->off_target Yes check_stability Compound Stable? check_control->check_stability No solvent_issue Solvent Toxicity Issue check_control->solvent_issue Yes on_target Likely On-Target or Downstream Effect check_stability->on_target Yes degradation_issue Compound Degradation check_stability->degradation_issue No lower_conc Action: Lower Concentration off_target->lower_conc

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

Key Experimental Protocols

Protocol 1: Determining Optimal Spiraprilat Concentration
  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase for the duration of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of spiraprilat in an appropriate solvent (e.g., sterile water or DMSO). Create a serial dilution series (e.g., 1 µM to 0.01 nM) in complete cell culture medium.

  • Treatment: Replace the medium on the cells with the medium containing the different concentrations of spiraprilat. Include a "vehicle only" control and a "no treatment" control.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24-48 hours).

  • ACE Activity Assay: Lyse the cells and perform a commercially available ACE activity assay.[19][] These assays typically use a synthetic substrate that produces a colorimetric or fluorometric signal upon cleavage by ACE.[19][21]

  • Data Analysis: Measure the signal from each concentration. Calculate the percentage of ACE inhibition relative to the vehicle control. Plot the percent inhibition against the log of the spiraprilat concentration and fit the data to a four-parameter logistic curve to determine the IC50. The optimal concentration for subsequent experiments is typically in the IC90-IC95 range.

Protocol 2: Validating On-Target vs. Off-Target Effects

This protocol is designed to be performed after a primary phenotypic effect (e.g., reduced cell proliferation) has been observed.

  • Rescue Experiment:

    • Treat cells with the pre-determined optimal concentration of spiraprilat (from Protocol 1).

    • In a parallel set of wells, co-treat with spiraprilat and the product of ACE activity, Angiotensin II.

    • If the addition of Angiotensin II reverses the phenotypic effect observed with spiraprilat alone, it strongly suggests the effect is on-target (i.e., mediated by ACE inhibition).

  • Structural Analog Control:

    • Select another ACE inhibitor that is structurally distinct from this compound (e.g., Captopril or Lisinopril).

    • Determine the IC90-IC95 for this new inhibitor in your cell system.

    • Treat cells with the equipotent concentration of the new inhibitor.

    • If the new inhibitor recapitulates the same phenotype, it provides further evidence that the effect is due to on-target ACE inhibition rather than a unique off-target effect of this compound's chemical structure.

  • Negative Control Cell Line:

    • If possible, use a cell line that is known to not express ACE (or use CRISPR/Cas9 to knock out the ACE gene in your cell line of interest).

    • Treat these ACE-negative cells with Spiraprilat.

    • The absence of the phenotypic effect in these cells is strong evidence for on-target action. The persistence of the effect indicates it is off-target.[11]

References

Technical Support Center: Spirapril Dosage in Animals with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing spirapril in animal models with renal impairment. The information is intended to support experimental design and address common challenges encountered during in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: How is this compound metabolized and excreted in dogs, and how does this impact its use in subjects with renal impairment?

A1: this compound is a prodrug that is converted to its active metabolite, spiraprilat. In dogs, spiraprilat undergoes a dual excretion pathway. Studies have shown that a significant portion of the drug is eliminated via the feces, which suggests a substantial hepatic/biliary route of clearance.[1] This is in contrast to ACE inhibitors like enalapril, which are primarily cleared by the kidneys.[2][3] The dual excretion mechanism suggests that in cases of renal impairment, the hepatic pathway can compensate, potentially reducing the risk of drug accumulation. Human studies also support that this compound may be used without dosage adjustment in patients with renal impairment due to these dual clearance mechanisms.[4][5]

Q2: Are there established veterinary guidelines for adjusting this compound dosage in animals with chronic kidney disease (CKD)?

A2: Currently, there are no specific, peer-reviewed veterinary guidelines for this compound dosage adjustments in animals with CKD. Much of the veterinary literature focuses on more commonly used ACE inhibitors like benazepril and enalapril.[2][6] However, given this compound's dual excretion pathway, which is similar to benazepril, general principles for using ACE inhibitors with hepatic clearance can be applied.[2][3] It is recommended to start with a conservative dose and monitor renal function and blood pressure closely.

Q3: What is the recommended starting dose of this compound in a research setting for an animal with renal impairment?

A3: In the absence of specific guidelines for this compound, a cautious approach is warranted. For ACE inhibitors in general, a typical starting dose in dogs is in the range of 0.25-0.5 mg/kg, administered orally once or twice daily.[2] For an animal with renal impairment, it is prudent to begin at the lower end of this range (0.25 mg/kg) and titrate upwards based on response and tolerance.

Q4: What parameters should be monitored when administering this compound to an animal with renal insufficiency?

A4: Close monitoring is critical. Key parameters include:

  • Serum Creatinine and Blood Urea Nitrogen (BUN): To assess for any acute decline in renal function. A slight increase may be anticipated, but a significant rise should prompt dose reduction or discontinuation.

  • Systemic Blood Pressure: To evaluate the therapeutic effect and avoid hypotension.[2]

  • Serum Potassium: To monitor for hyperkalemia, a potential side effect of ACE inhibitors.

  • Urine Protein:Creatinine (UPC) Ratio: If proteinuria is a component of the research model, this will help assess the drug's efficacy.[6]

  • Hydration Status: ACE inhibitors are contraindicated in dehydrated animals as they can precipitate acute renal failure.[3]

Q5: What are the potential adverse effects of this compound in animals with renal disease?

A5: Potential adverse effects are similar to other ACE inhibitors and may include:

  • Hypotension

  • Hyperkalemia

  • Worsening of azotemia

  • Lethargy

  • Inappetence

Pre-existing renal disease and dehydration increase the risk of these effects.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant increase in serum creatinine (>30% from baseline) after initiating this compound. - Reduced renal perfusion due to vasodilation.- Dehydration.- Concurrent use of NSAIDs.- Temporarily discontinue this compound.- Ensure the animal is well-hydrated.- Re-evaluate concurrent medications.- If this compound is re-initiated, use a lower dose and monitor creatinine closely.
Hypotension (systolic blood pressure <120 mmHg) and associated clinical signs (lethargy, weakness). - Excessive vasodilation.- Dose is too high.- Reduce the this compound dose by 50%.- Monitor blood pressure frequently.- Ensure the animal is not dehydrated.
Hyperkalemia (serum potassium >5.5 mEq/L). - Inhibition of aldosterone secretion.- Review the diet and any supplements for potassium content.- Consider reducing the this compound dose.- In severe cases, discontinue this compound and provide supportive care.
Lack of therapeutic effect (e.g., no reduction in blood pressure or proteinuria). - Dose is too low.- Poor oral absorption.- Ensure the dose is appropriate for the animal's weight.- If tolerated, consider a modest dose increase after re-evaluating renal parameters.- Confirm that the animal is receiving the full dose.

Data Summary

Table 1: Pharmacokinetic Comparison of Select ACE Inhibitors in Dogs

ACE Inhibitor Active Metabolite Primary Route(s) of Excretion Implication for Renal Impairment
This compound SpiraprilatFecal (hepatic/biliary) and Renal[1]Lower risk of accumulation; dosage adjustments may not be necessary but caution is advised.[4]
Benazepril BenazeprilatApproximately equal in bile and urine[2]Lower risk of accumulation; often preferred in patients with renal insufficiency.[2]
Enalapril EnalaprilatPrimarily renal[2][3]Higher risk of accumulation; dose reduction is often warranted.[2][7]

Experimental Protocols

Protocol 1: Determination of this compound Pharmacokinetics in a Canine Model of Renal Impairment

  • Animal Model: Surgically or medically induced stable renal impairment in a cohort of research dogs.

  • Dosing: Administer a single oral dose of this compound (e.g., 0.5 mg/kg).

  • Blood Sampling: Collect whole blood samples at baseline (0 hours) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the plasma concentrations of this compound and its active metabolite, spiraprilat.

  • Pharmacokinetic Analysis: Calculate key parameters including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).

  • Comparison: Compare the pharmacokinetic profiles to those of healthy control animals to determine the impact of renal impairment on drug disposition.

Visualizations

G This compound's Mechanism in Renal Disease cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Downstream Effects of Angiotensin II cluster_therapeutic Therapeutic Outcomes of this compound Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin I Angiotensin I ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Release Aldosterone Release Angiotensin II->Aldosterone Release Glomerular Efferent\nArteriole Constriction Glomerular Efferent Arteriole Constriction Angiotensin II->Glomerular Efferent\nArteriole Constriction Renin->Angiotensin I ACE->Angiotensin II Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibits Reduced Systemic\nBlood Pressure Reduced Systemic Blood Pressure Spiraprilat->Reduced Systemic\nBlood Pressure Reduced Proteinuria Reduced Proteinuria Spiraprilat->Reduced Proteinuria Vasoconstriction->Reduced Systemic\nBlood Pressure leads to Glomerular Efferent\nArteriole Constriction->Reduced Proteinuria leads to

Caption: Mechanism of action of this compound in the renin-angiotensin-aldosterone system.

G Workflow for this compound Dosage Adjustment Start Start Establish Baseline Establish Baseline: - Serum Creatinine/BUN - Blood Pressure - UPC Ratio Start->Establish Baseline Initiate this compound Initiate this compound (Low Dose: 0.25 mg/kg) Establish Baseline->Initiate this compound Monitor_7_Days Re-check Parameters in 5-7 Days Initiate this compound->Monitor_7_Days Parameters_Stable Parameters Stable or Improved? Monitor_7_Days->Parameters_Stable Continue_Monitoring Continue Current Dose & Monitor Periodically Parameters_Stable->Continue_Monitoring Yes Creatinine_Increase Creatinine >30% Increase? Parameters_Stable->Creatinine_Increase No End End Continue_Monitoring->End Discontinue_this compound Discontinue this compound & Re-evaluate Patient Creatinine_Increase->Discontinue_this compound Yes Adjust_Dose Consider Dose Adjustment (Increase or Decrease) Creatinine_Increase->Adjust_Dose No Discontinue_this compound->End Adjust_Dose->Monitor_7_Days

Caption: Logical workflow for initiating and adjusting this compound dosage in renally impaired animals.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of spiraprilat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my spiraprilat analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1] In the context of spiraprilat analysis in biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of spiraprilat in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: How can I determine if my spiraprilat assay is experiencing matrix effects?

A2: The most reliable method for quantitatively assessing matrix effects is the post-extraction spike method .[3] This technique involves comparing the response of spiraprilat spiked into a blank matrix extract to the response of spiraprilat in a neat solution (e.g., mobile phase). A significant difference between these responses indicates the presence of matrix effects.[3][4] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5]

Q3: What are the common causes of ion suppression in LC-MS/MS analysis?

A3: Ion suppression is a frequent challenge in LC-MS/MS bioanalysis. Common causes include:

  • High concentrations of co-eluting endogenous compounds: Phospholipids, salts, and other small molecules from the biological matrix can compete with spiraprilat for ionization.[2][5]

  • Poor chromatographic separation: If spiraprilat co-elutes with a large, interfering peak, the ionization of spiraprilat can be suppressed.[2]

  • Inefficient sample preparation: Failure to adequately remove matrix components during sample extraction can lead to significant ion suppression.[6]

  • Ion source contamination: A dirty ion source can contribute to inconsistent ionization and signal suppression.[7]

Q4: Can I use an internal standard to compensate for matrix effects?

A4: Yes, using a suitable internal standard (IS) is a common and effective strategy to compensate for matrix effects.[3] An ideal IS for spiraprilat would be a stable isotope-labeled version of the molecule (e.g., spiraprilat-d5). The IS is added to the sample at the beginning of the sample preparation process and experiences similar matrix effects as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting matrix effects in your spiraprilat LC-MS/MS analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

troubleshooting_workflow Troubleshooting Workflow for Matrix Effects in Spiraprilat Analysis start Problem: Inaccurate or Imprecise Spiraprilat Quantification check_matrix_effect 1. Assess Matrix Effect (Post-Extraction Spike Method) start->check_matrix_effect is_effect_significant Significant Matrix Effect? check_matrix_effect->is_effect_significant optimize_sample_prep 2. Optimize Sample Preparation (e.g., SPE, LLE) is_effect_significant->optimize_sample_prep Yes end_good Proceed with Method Validation is_effect_significant->end_good No optimize_chromatography 3. Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography use_is 4. Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is reassess 5. Re-assess Matrix Effect use_is->reassess is_effect_mitigated Matrix Effect Mitigated? reassess->is_effect_mitigated is_effect_mitigated->end_good Yes end_bad Further Method Development Required is_effect_mitigated->end_bad No

Caption: A stepwise approach to identifying and mitigating matrix effects.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol outlines the steps to quantitatively determine the matrix effect for spiraprilat in plasma.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike spiraprilat and its internal standard (IS) into the mobile phase or a solvent identical to the final extraction solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. After the final extraction step, spike the extract with spiraprilat and IS at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike spiraprilat and IS into blank plasma before initiating the sample extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both spiraprilat and the IS.

  • Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • Matrix Effect (%ME):

[8]

  • Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100

Diagram: Experimental Workflow for Matrix Effect Assessment

matrix_effect_workflow Workflow for Post-Extraction Spike Matrix Effect Assessment cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_setC Set C: Pre-Extraction Spike A1 Spike Analyte + IS in Mobile Phase analysis LC-MS/MS Analysis (Acquire Peak Areas) A1->analysis B1 Extract Blank Plasma B2 Spike Analyte + IS into Extract B1->B2 B2->analysis C1 Spike Analyte + IS into Blank Plasma C2 Extract Spiked Plasma C1->C2 C2->analysis calculation Calculate %ME, %RE, %PE analysis->calculation

Caption: The three-set experimental design for quantifying matrix effects.

Quantitative Data Summary

AnalyteSample PreparationIonization ModeMatrix Effect ObservationCitation
Ramiprilat Protein PrecipitationESI+93-94% (Suppression)[9]
Lisinopril Not SpecifiedESI+~7.6% Ion Suppression[10]
Lisinopril Solid Phase ExtractionESI-IS-Normalized Matrix Factor: 0.97 - 1.03[11][12]
Enalaprilat Not SpecifiedESI+~30-35% Ion Suppression[13]
Enalaprilat Protein PrecipitationESI+IS-Normalized Matrix Factor CV% < 13.4%
Perindoprilat Solid Phase ExtractionTIS-Mean Recovery: 76.32%[14][15]

Note: These values should be considered as representative examples. It is crucial to experimentally determine the matrix effect for spiraprilat under your specific analytical conditions.

References

Preventing degradation of Spirapril during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spirapril analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug, meaning it is converted in the body to its active form, Spiraprilat.[1][3] Like many ester-containing prodrugs, this compound is susceptible to chemical degradation, particularly hydrolysis of its ethyl ester group to form Spiraprilat and cyclization to form diketopiperazine derivatives. This degradation can occur during sample collection, processing, and storage, leading to inaccurate quantification of the parent drug.

Q2: What are the primary mechanisms of this compound degradation?

A2: Based on its chemical structure as a dicarboxylate ACE inhibitor, the primary degradation pathways for this compound are inferred to be:

  • Hydrolysis: The ethyl ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in biological samples. This process yields the active metabolite, Spiraprilat.

  • Intramolecular Cyclization (Diketopiperazine Formation): Like other ACE inhibitors containing a dipeptide-like structure, this compound can undergo internal cyclization to form a stable diketopiperazine (DKP) derivative. This is a common degradation pathway for many ACE inhibitors.

Q3: What are the ideal storage conditions for biological samples containing this compound?

A3: To minimize degradation, biological samples (plasma, blood, tissue homogenates) should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures (-70°C or lower). The stability of this compound in biological matrices at various temperatures should be experimentally determined as part of method validation.

Q4: How can enzymatic degradation of this compound be prevented during sample collection and processing?

A4: Blood samples should be collected in tubes containing an esterase inhibitor, such as sodium fluoride. Additionally, keeping the samples on ice during collection and processing can significantly slow down enzymatic activity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation of this compound to Spiraprilat or other degradation products during sample extraction.- Ensure samples are collected with an esterase inhibitor and kept cold.- Optimize extraction pH to maintain this compound stability (acidic conditions may favor stability for some ACE inhibitors).- Reduce extraction time and temperature.
High variability in replicate analyses Inconsistent degradation of this compound across samples.- Standardize sample handling and preparation procedures meticulously.- Ensure uniform and rapid cooling of all samples after collection.- Evaluate the stability of this compound in the autosampler over the course of the analytical run.
Presence of unexpected peaks in the chromatogram Formation of degradation products like Spiraprilat or diketopiperazines.- Conduct forced degradation studies to identify the retention times of potential degradation products.- Use mass spectrometry (LC-MS) to identify the unexpected peaks based on their mass-to-charge ratio.
Decreasing this compound concentration over time in stored samples Ongoing degradation during storage.- Validate long-term storage stability at various temperatures (e.g., -20°C and -70°C).- Ensure samples are stored in tightly sealed containers to prevent evaporation and exposure to moisture.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for this compound Analysis

This protocol provides a general method for the extraction of this compound from human plasma, designed to minimize degradation.

Materials:

  • Human plasma collected in tubes containing sodium fluoride.

  • Internal Standard (IS) solution (e.g., a structurally similar and stable ACE inhibitor).

  • Protein precipitation solvent: Acetonitrile or methanol, pre-chilled to -20°C.

  • Reconstitution solvent: Mobile phase or a compatible solvent.

  • Centrifuge capable of reaching >10,000 x g.

  • Vortex mixer.

  • Evaporator (e.g., nitrogen evaporator).

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.

Procedure for each stress condition:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress medium.

  • Incubate the solution under the specified conditions.

  • At various time points, withdraw an aliquot of the solution.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a suitable stability-indicating method (e.g., HPLC with UV or MS detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Visualizations

This compound This compound Spiraprilat Spiraprilat (Active Metabolite) This compound->Spiraprilat Hydrolysis (Esterases, Acid/Base) DKP Diketopiperazine (Degradation Product) This compound->DKP Intramolecular Cyclization

Caption: Inferred degradation pathways of this compound.

cluster_collection Sample Collection & Handling cluster_extraction Sample Extraction Collection 1. Collect Blood (Sodium Fluoride tubes) Cooling 2. Immediate Cooling (Ice Bath) Collection->Cooling Centrifugation1 3. Centrifuge to obtain Plasma Cooling->Centrifugation1 Storage 4. Store at -70°C if not immediately processed Centrifugation1->Storage Thawing 5. Thaw on Ice Storage->Thawing IS_Addition 6. Add Internal Standard Thawing->IS_Addition Precipitation 7. Protein Precipitation (Cold Acetonitrile) IS_Addition->Precipitation Centrifugation2 8. Centrifuge Precipitation->Centrifugation2 Supernatant 9. Transfer Supernatant Centrifugation2->Supernatant Evaporation 10. Evaporate to Dryness Supernatant->Evaporation Reconstitution 11. Reconstitute Evaporation->Reconstitution Analysis 12. LC-MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for plasma sample preparation of this compound.

References

Optimizing anesthesia protocol for hemodynamic measurements with Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing anesthesia protocols for hemodynamic measurements with Spirapril.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that may affect hemodynamic measurements?

A1: this compound is a prodrug that is converted in the body to its active form, spiraprilat.[1] Spiraprilat is an angiotensin-converting enzyme (ACE) inhibitor.[2] It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This inhibition leads to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion, which collectively lower blood pressure.[1]

Q2: How does this compound's mechanism of action interact with anesthesia?

A2: Anesthetic agents, particularly inhalants like isoflurane, can also cause vasodilation and a decrease in blood pressure.[4][5] When administered to an animal treated with this compound, there is a potential for an additive or synergistic hypotensive effect, leading to significant hemodynamic instability.[6][7] The inhibition of the renin-angiotensin system by this compound can impair the body's compensatory mechanisms to anesthesia-induced hypotension.[8]

Q3: What are the recommended anesthetic agents for hemodynamic studies in animals treated with this compound?

A3: The choice of anesthetic is critical. Inhalant anesthetics like isoflurane are commonly used in rodents but are known to cause dose-dependent decreases in cardiac output and blood pressure.[1] Injectable combinations such as ketamine/xylazine are also frequently used.[9] However, ketamine can have sympathomimetic effects that might counteract the hypotensive effects of this compound, while xylazine can cause profound bradycardia.[1] Pentobarbital has been shown to have a modest influence on blood pressure and its maintenance by vasoactive systems.[10][11] The selection should be based on the specific hemodynamic parameters of interest and the potential for interactions.

Q4: Should this compound be withheld before anesthesia?

A4: The decision to withhold ACE inhibitors like this compound before anesthesia is a subject of debate.[12] Continuing the medication can increase the risk of intraoperative hypotension.[13] However, discontinuing it might lead to rebound hypertension. A common recommendation in veterinary medicine is to discontinue ACE inhibitors on the day of anesthesia to reduce the risk of refractory hypotension.[12] The decision should be made on a case-by-case basis, considering the experimental goals and the cardiovascular stability of the animal.

Troubleshooting Guides

Issue 1: Severe Hypotension During Anesthesia

Symptoms:

  • A significant drop in systolic blood pressure (e.g., below 80-90 mmHg) and mean arterial pressure (e.g., below 60-70 mmHg).[14]

  • Weak peripheral pulse.

  • Pale mucous membranes.

Possible Causes:

  • Additive vasodilatory effects of this compound and the anesthetic agent (e.g., isoflurane).[4][7]

  • Impaired compensatory vasoconstriction due to ACE inhibition.[8]

  • Hypovolemia (fluid deficit).

  • Anesthetic overdose.

Troubleshooting Steps:

  • Reduce Anesthetic Depth: Immediately decrease the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic.[15]

  • Administer Intravenous Fluids: Administer a bolus of warmed isotonic crystalloids (e.g., lactated Ringer's solution) at 5-20 mL/kg to expand intravascular volume.[14]

  • Consider Vasopressors: If hypotension persists, consider the administration of a vasopressor.

    • Dopamine: Can be administered as a constant rate infusion (CRI) starting at 5 µg/kg/min to increase cardiac contractility and blood pressure.[16]

    • Ephedrine: Can be given as a bolus (0.03-0.1 mg/kg IV) for a rapid but shorter-acting effect.[16]

  • Monitor Vital Signs Continuously: Closely monitor blood pressure, heart rate, and temperature throughout the procedure.

Issue 2: Bradycardia During Anesthesia

Symptoms:

  • A significant decrease in heart rate (in rats, a drop below 260 beats/min under anesthesia should be monitored closely).[17]

  • May be accompanied by hypotension.

Possible Causes:

  • Vagal stimulation.

  • Certain anesthetic agents, such as xylazine.[1]

  • Deep level of anesthesia.

Troubleshooting Steps:

  • Assess Anesthetic Depth: Ensure the animal is not too deeply anesthetized and reduce the anesthetic level if necessary.

  • Administer an Anticholinergic: If bradycardia is severe and compromising hemodynamic stability, administer an anticholinergic agent.

    • Atropine: 0.02-0.04 mg/kg IV or subcutaneously.[16][18]

    • Glycopyrrolate: 0.01 mg/kg IV.[18]

  • Ensure Adequate Oxygenation and Ventilation: Confirm that the animal is receiving adequate oxygen and that its airway is patent.

  • Maintain Body Temperature: Hypothermia can contribute to bradycardia. Use a warming pad to maintain the animal's body temperature between 35.9°C and 37.5°C.[17]

Data Presentation

Table 1: Recommended Anesthetic Protocols for Rodent Hemodynamic Studies

Anesthetic Agent/CombinationDosage (Rat)RouteAdvantagesDisadvantages/Considerations
IsofluraneInduction: 5%, Maintenance: 1.5-2.5%InhalationRapid induction and recovery; depth of anesthesia easily controlled.[3]Dose-dependent vasodilation and hypotension, which can be potentiated by this compound.[1][4]
Ketamine/XylazineKetamine: 50-100 mg/kg; Xylazine: 5-10 mg/kgIP/IMGood somatic analgesia.[9]Xylazine can cause significant bradycardia and respiratory depression.[1]
Pentobarbital40-60 mg/kgIPLess impact on the renin-angiotensin system compared to other agents.[10]Narrow therapeutic index; prolonged recovery.
Medetomidine/Midazolam/ButorphanolMedetomidine: 0.5 mg/kg; Midazolam: 2.0 mg/kg; Butorphanol: 2.5 mg/kgIPReversible; provides good sedation and analgesia.Can cause initial hypertension followed by hypotension and bradycardia.

Table 2: Troubleshooting Medications for Hemodynamic Instability

MedicationIndicationDosage (Rat)Mechanism of Action
AtropineBradycardia0.02-0.04 mg/kg IV/SCAnticholinergic; increases heart rate by blocking vagal tone.[18]
DopamineHypotension5-10 µg/kg/min CRIPositive inotrope and vasopressor; increases cardiac contractility and blood pressure.[16]
EphedrineHypotension0.03-0.1 mg/kg IV bolusMixed alpha- and beta-adrenergic agonist; increases heart rate, contractility, and vascular resistance.[16]
Isotonic CrystalloidsHypotension/Hypovolemia5-20 mL/kg IV bolusExpands intravascular volume.[14]

Experimental Protocols

Protocol: Invasive Blood Pressure Measurement in a this compound-Treated Anesthetized Rat

1. Animal Preparation:

  • Acclimate male Wistar rats (250-300g) for at least 3 days prior to the experiment.[17]

  • Administer this compound or vehicle orally at the desired dose and time point before the experiment.

  • Fasting is generally not required for rodents for short procedures.[17]

2. Anesthesia Induction and Maintenance:

  • Induce anesthesia with an intraperitoneal (IP) injection of pentobarbital (50 mg/kg).[19]

  • Alternatively, induce with 5% isoflurane in an induction chamber and then maintain at 1.5-2.5% isoflurane via a nose cone.[3]

  • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[17]

  • Place the rat on a heating pad to maintain body temperature at 37°C.

3. Surgical Procedure (Carotid Artery Cannulation):

  • Place the anesthetized rat in a supine position.

  • Make a midline incision on the ventral side of the neck.

  • Carefully dissect the soft tissues to expose the left common carotid artery.

  • Place two loose silk ligatures around the artery (one cranial, one caudal).

  • Tie off the cranial ligature.

  • Use a micro-vessel clamp to temporarily occlude blood flow at the caudal end.

  • Make a small incision in the artery between the two ligatures.

  • Insert a heparinized saline-filled polyethylene catheter (PE-50) into the artery and advance it towards the aortic arch.

  • Secure the catheter in place with the caudal ligature.

  • Remove the vessel clamp and check for blood flow into the catheter.

4. Hemodynamic Measurement:

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.[19]

  • Allow the animal to stabilize for 15-20 minutes before recording baseline measurements.

  • Record systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Administer any test substances intravenously via a cannulated jugular or femoral vein.

5. Post-Procedure:

  • At the end of the experiment, euthanize the animal with an overdose of the anesthetic agent followed by a secondary physical method, according to approved institutional guidelines.

Mandatory Visualizations

Spirapril_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE converts Angiotensin_II Angiotensin II ACE->Angiotensin_II Bradykinin_Inactive Inactive Peptides ACE->Bradykinin_Inactive AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Bradykinin->ACE degrades Vasodilation_NO Vasodilation (via NO, Prostaglandins) Bradykinin->Vasodilation_NO This compound Spiraprilat (Active Metabolite) This compound->ACE inhibits

Caption: this compound's mechanism of action via ACE inhibition.

Hemodynamic_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure Animal_Prep 1. Animal Preparation (this compound/Vehicle Admin) Anesthesia 2. Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Surgical_Prep 3. Surgical Preparation (Cannulation) Anesthesia->Surgical_Prep Stabilization 4. System Stabilization (15-20 min) Surgical_Prep->Stabilization Baseline 5. Baseline Hemodynamic Recording Stabilization->Baseline Intervention 6. Experimental Intervention (e.g., Drug Admin) Baseline->Intervention Data_Collection 7. Continuous Data Collection Intervention->Data_Collection Euthanasia 8. Euthanasia Data_Collection->Euthanasia Troubleshooting Troubleshoot (Adjust Anesthesia, Fluids, Vasopressors) Data_Collection->Troubleshooting Hemodynamic Instability? Troubleshooting->Data_Collection Re-stabilize

Caption: Experimental workflow for hemodynamic measurement.

References

Selecting appropriate vehicle for in vivo Spirapril administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the in vivo administration of spirapril. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1][2] Spiraprilat competitively binds to and inhibits ACE, blocking the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a decrease in aldosterone secretion, resulting in an antihypertensive effect.[1]

Q2: What are the common routes of administration for this compound in preclinical in vivo studies?

In preclinical research, the most common route of administration for this compound is oral gavage, mimicking the clinical oral route of administration. Intravenous administration may also be used for pharmacokinetic studies to determine bioavailability.

Q3: What is the solubility of this compound hydrochloride in common laboratory solvents?

This compound hydrochloride is soluble in several organic solvents. However, for in vivo studies, it is often necessary to prepare aqueous-based formulations. It is very slightly soluble in water.

Vehicle Selection and Formulation Protocols

The selection of an appropriate vehicle is critical for ensuring the accurate and reproducible administration of this compound in in vivo studies. The choice of vehicle depends on the intended route of administration and the required concentration of the drug.

Oral Administration (Gavage)

For oral gavage studies in rodents, it is essential to use a vehicle that is well-tolerated and ensures consistent absorption of the compound.

Recommended Vehicle Formulations for Oral Gavage:

Vehicle ComponentFormulation 1Formulation 2
DMSO 10%10%
PEG300 40%-
Tween-80 5%-
Saline 45%-
20% SBE-β-CD in Saline -90%
Achievable Concentration ≥ 2.5 mg/mL≥ 2.5 mg/mL

Experimental Protocol: Preparation of Formulation 1 (DMSO/PEG300/Tween-80/Saline)

  • Prepare a stock solution of this compound hydrochloride in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, a 25 mg/mL stock in DMSO can be prepared.

  • To prepare 1 mL of the final formulation:

    • Start with 100 µL of the 25 mg/mL this compound hydrochloride stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Experimental Protocol: Preparation of Formulation 2 (DMSO/SBE-β-CD in Saline)

  • Prepare a stock solution of this compound hydrochloride in DMSO. For example, a 25 mg/mL stock in DMSO.

  • To prepare 1 mL of the final formulation:

    • Start with 100 µL of the 25 mg/mL this compound hydrochloride stock solution in DMSO.

    • Add 900 µL of a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Mix thoroughly until a clear solution is obtained.

Intravenous Administration

For intravenous administration, the vehicle must be sterile and biocompatible. The concentration of organic solvents should be minimized to avoid toxicity.

Recommended Vehicle Formulation for Intravenous Injection:

Vehicle ComponentFormulation
DMSO ≤ 5%
PEG300 30-50%
Saline or 5% Dextrose q.s. to 100%

Experimental Protocol: Preparation of IV Formulation

  • Dissolve this compound hydrochloride in DMSO to the highest possible concentration.

  • Slowly add PEG300 while vortexing to maintain solubility.

  • Add saline or 5% dextrose solution dropwise while continuously mixing to bring the formulation to the final volume.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in Formulation - Low solubility in the chosen vehicle.- Temperature changes.- Incorrect order of solvent addition.- Increase the proportion of co-solvents (e.g., DMSO, PEG300) if the route of administration allows.- Use a solubilizing agent like SBE-β-CD.- Prepare fresh solutions before each experiment and maintain at a stable temperature.- Follow the protocol for the order of solvent addition carefully.
Animal Distress During or After Dosing (Oral Gavage) - Improper gavage technique.- Stress from handling.- Irritation from the vehicle.- Ensure personnel are properly trained in oral gavage techniques.- Acclimatize animals to handling prior to the study.- Consider alternative, less stressful dosing methods if possible.- If vehicle-related, consider reducing the concentration of organic solvents or trying an alternative formulation.
High Variability in Pharmacokinetic Data - Inconsistent dosing volume or technique.- Incomplete drug absorption.- Food effects on absorption.- Use precise dosing instruments and ensure consistent administration.- Ensure the formulation is homogenous and the drug is fully dissolved.- Standardize the fasting state of the animals before dosing.[3]
Unexpected Adverse Effects (e.g., lethargy, weight loss) - Vehicle toxicity.- Drug-related toxicity at the administered dose.- Run a vehicle-only control group to assess the effects of the vehicle alone.[4]- Perform a dose-ranging study to determine the maximum tolerated dose.- Monitor animals closely for clinical signs of toxicity.
Formulation Instability Over Time - Degradation of this compound in aqueous solution.- Prepare formulations fresh daily.- Store stock solutions at -20°C or -80°C as recommended.- Protect from light and oxygen if the compound is known to be sensitive.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_pk Pharmacokinetic Analysis prep_start Weigh this compound HCl dissolve Dissolve in DMSO (Stock Solution) prep_start->dissolve add_cosolvents Add Co-solvents (e.g., PEG300, Tween-80) dissolve->add_cosolvents add_aqueous Add Aqueous Vehicle (e.g., Saline, SBE-β-CD) add_cosolvents->add_aqueous mix Vortex/Sonicate until Clear add_aqueous->mix prep_end Final Formulation mix->prep_end dosing Administer Formulation (Oral Gavage or IV) prep_end->dosing Use Freshly Prepared Formulation animal_prep Animal Acclimatization & Fasting animal_prep->dosing sampling Blood/Tissue Sampling at Timed Intervals dosing->sampling analysis LC-MS/MS Analysis of This compound/Spiraprilat sampling->analysis pk_params Calculate PK Parameters (AUC, Cmax, T1/2) analysis->pk_params

Caption: Experimental workflow for in vivo this compound administration and pharmacokinetic analysis.

signaling_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I cleavage by renin Renin renin->angiotensin_I angiotensin_II Angiotensin II angiotensin_I->angiotensin_II conversion by ace ACE ace->angiotensin_II at1_receptor AT1 Receptor angiotensin_II->at1_receptor activates vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone This compound This compound (Prodrug) spiraprilat Spiraprilat (Active Metabolite) This compound->spiraprilat Metabolic Conversion spiraprilat->inhibition

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

References

Cross-reactivity issues in immunoassays for angiotensin II after Spirapril treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues in angiotensin II immunoassays following treatment with the ACE inhibitor, Spirapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect Angiotensin II levels?

Spiril is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted in the body to its active metabolite, Spiraprilat.[1][2] Spiraprilat inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1] This inhibition leads to decreased circulating levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a reduction in blood pressure.[1]

Q2: Can this compound or its active metabolite, Spiraprilat, cross-react with antibodies used in Angiotensin II immunoassays?

While direct and quantitative data on the cross-reactivity of this compound and Spiraprilat in commercially available angiotensin II immunoassays is limited in the published literature, the potential for cross-reactivity should be considered. Immunoassays rely on the specific binding of an antibody to its target antigen. Structural similarity between the drug or its metabolites and the target analyte (angiotensin II) could theoretically lead to cross-reactivity. However, a study describing a specific radioimmunoassay for this compound and Spiraprilat reported high specificity for these compounds, suggesting a low likelihood of cross-reactivity with antibodies designed to detect them. It is crucial to note that this does not exclude the possibility of this compound or Spiraprilat binding to anti-angiotensin II antibodies.

Q3: What are the potential consequences of cross-reactivity?

Q4: Are there specific types of immunoassays that are more or less susceptible to this type of interference?

Different immunoassay formats (e.g., ELISA, RIA) may have varying susceptibilities to interference. The specificity of the primary antibody used in the kit is the most critical factor. Assays with highly specific monoclonal antibodies that target a unique epitope on the angiotensin II molecule are generally less prone to cross-reactivity with other structurally related or unrelated compounds. It is advisable to consult the manufacturer's data sheet for any available cross-reactivity data.

Q5: How can I determine if my Angiotensin II immunoassay is affected by this compound treatment?

The most definitive way to assess potential cross-reactivity is to perform a validation study in your own laboratory. This typically involves spike and recovery experiments and parallelism assessments. A detailed protocol for such a validation is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues that may arise when measuring angiotensin II in samples from subjects treated with this compound.

Observed Problem Potential Cause Recommended Action
Higher-than-expected Angiotensin II levels in this compound-treated samples 1. Cross-reactivity: The assay antibody may be binding to this compound or its metabolites. 2. Incomplete ACE inhibition: The dose of this compound may not be sufficient to fully suppress angiotensin II production. 3. Assay variability or error. 1. Perform a spike-recovery experiment: Add a known amount of this compound and Spiraprilat to a sample with a known angiotensin II concentration and measure the recovery. 2. Assess parallelism: Dilute a high-concentration sample from a treated subject and a standard curve. The resulting curves should be parallel. Non-parallelism suggests interference. 3. Consider an alternative assay: If cross-reactivity is confirmed, consider using a different angiotensin II immunoassay with a different antibody or a mass spectrometry-based method for quantification. 4. Review dosing and timing: Ensure that the timing of sample collection is appropriate relative to the last dose of this compound to capture the expected pharmacodynamic effect.
Inconsistent or non-reproducible Angiotensin II measurements 1. Matrix effects: Components in the plasma or serum of treated subjects may interfere with the assay. 2. Pre-analytical sample handling issues: Improper sample collection, processing, or storage can affect angiotensin II stability. 3. Pipetting errors or other technical inconsistencies. 1. Validate for matrix effects: Test for interference by diluting samples in the assay buffer. 2. Standardize pre-analytical procedures: Follow a strict protocol for blood collection (e.g., use of protease inhibitors), centrifugation, and storage at -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure proper technique: Review and adhere to the immunoassay manufacturer's protocol. Use calibrated pipettes and run samples in duplicate or triplicate.
Lower-than-expected Angiotensin II levels 1. Effective ACE inhibition: This is the expected therapeutic effect of this compound. 2. Degradation of Angiotensin II: The peptide may have degraded during sample handling or storage. 3. High-dose hook effect (in some sandwich ELISAs): Although less common for competitive assays typically used for small molecules.1. Confirm therapeutic effect: Correlate angiotensin II levels with other markers of RAAS inhibition if possible. 2. Review sample handling: Ensure rapid processing of samples on ice and the use of appropriate protease inhibitors in collection tubes. 3. Dilute the sample: If a hook effect is suspected, analyzing a diluted sample should yield a higher apparent concentration.

Data Presentation

Table 1: Hypothetical Cross-reactivity Data for an Angiotensin II Immunoassay

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual cross-reactivity will vary depending on the specific immunoassay and should be determined experimentally.

Compound Concentration Tested (ng/mL) Cross-reactivity (%)
Angiotensin II1100
This compound1000< 0.1
Spiraprilat1000< 0.5
Angiotensin I1000< 0.01

Experimental Protocols

Protocol 1: Validation of an Angiotensin II Immunoassay for Cross-Reactivity with this compound and its Metabolites

Objective: To determine the extent of cross-reactivity of this compound and Spiraprilat in a specific angiotensin II immunoassay.

Materials:

  • Angiotensin II Immunoassay Kit

  • This compound and Spiraprilat standards of known purity

  • Drug-free plasma or serum pool

  • Calibrated pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a stock solution of this compound and Spiraprilat in an appropriate solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 1 mg/mL).

    • Create a series of dilutions of this compound and Spiraprilat in drug-free plasma/serum to achieve final concentrations that are physiologically relevant or represent a worst-case scenario (e.g., 1, 10, 100, 1000 ng/mL).

    • Prepare a control sample with only the solvent to account for any matrix effects.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the angiotensin II immunoassay.

    • Run the standard curve for angiotensin II as provided in the kit.

    • Assay the spiked samples (in duplicate or triplicate) and the control sample.

  • Calculation of Cross-reactivity:

    • Determine the apparent angiotensin II concentration in the spiked samples from the standard curve.

    • Calculate the percentage of cross-reactivity using the following formula:

Interpretation of Results:

  • A low percentage of cross-reactivity (e.g., < 0.1%) indicates that the assay is specific for angiotensin II and is unlikely to be significantly affected by the presence of this compound or its metabolites.

  • A high percentage of cross-reactivity suggests that the assay is not suitable for measuring angiotensin II in samples from subjects treated with this compound, and an alternative method should be considered.

Mandatory Visualizations

Signaling Pathway of ACE Inhibition

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngII->AT1R This compound This compound (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) This compound->Spiraprilat Metabolism Spiraprilat->ACE Inhibition Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1R->Effects

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Workflow for Cross-Reactivity Testing

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Start Start: Obtain Drug-Free Plasma/Serum Spike Spike with known concentrations of This compound and Spiraprilat Start->Spike Control Prepare Solvent Control Start->Control Assay Perform Angiotensin II Immunoassay (ELISA or RIA) Spike->Assay Control->Assay Measure Measure Apparent Angiotensin II Concentration Assay->Measure StdCurve Generate Angiotensin II Standard Curve StdCurve->Measure Calculate Calculate % Cross-Reactivity Measure->Calculate Interpret Interpret Results: Assess Assay Specificity Calculate->Interpret

Caption: Workflow for assessing immunoassay cross-reactivity with this compound.

References

Technical Support Center: Long-Term Oral Administration of Spirapril to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the long-term oral administration of Spirapril to rodents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term oral administration in rodents challenging?

This compound is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is metabolized into its active form, spiraprilat. Long-term oral administration in rodents, typically via oral gavage, presents challenges primarily related to the administration procedure itself. Chronic gavage can induce stress, leading to physiological changes that may confound experimental results, such as alterations in blood pressure and heart rate. Complications can include esophageal injury, aspiration pneumonia, and distress to the animal.

Q2: What are the known side effects of this compound in rodents?

Chronic toxicological studies have shown that this compound is relatively well-tolerated in rats at high doses.[1] However, as with other ACE inhibitors, certain side effects can be anticipated. One study noted that a higher dose of this compound (3 mg/kg, p.o.) significantly enhanced the number of capsaicin-induced coughs in rats, a known side effect of ACE inhibitors.[2]

Q3: What are the alternatives to oral gavage for administering this compound?

To mitigate the stress and complications associated with oral gavage, researchers can consider alternative methods for long-term studies. These include:

  • Voluntary consumption: Mixing the drug in palatable food, such as sweetened gelatin or peanut butter, can be an effective, less stressful method.

  • Administration in drinking water: This is a non-invasive method, but it can be challenging to ensure accurate dosing as water intake can vary between animals.

  • Syringe feeding: Training animals to voluntarily drink the drug solution from a syringe can be a less stressful alternative to gavage.

Troubleshooting Guides

Problem 1: High mortality or morbidity in the experimental group.

  • Possible Cause: Complications from the oral gavage procedure.

  • Troubleshooting Steps:

    • Refine Gavage Technique: Ensure proper training of personnel. Use appropriately sized, flexible gavage needles. Anesthetizing the animals with isoflurane during the procedure can reduce stress and injury.

    • Monitor for Complications: Observe animals for signs of distress, such as weight loss, difficulty breathing, or changes in behavior, immediately after and in the hours following gavage.

    • Consider Alternatives: If mortality remains high, switch to a less invasive administration method as outlined in the FAQs.

Problem 2: Inconsistent or unexpected blood pressure readings.

  • Possible Cause: Stress-induced hypertension from the administration procedure.

  • Troubleshooting Steps:

    • Acclimatize Animals: Handle the animals regularly for a period before the experiment begins to acclimate them to the researchers and the environment.

    • Use a Less Stressful Method: As stress from restraint and gavage can significantly impact blood pressure, consider the alternative administration methods mentioned previously.

    • Measure Blood Pressure at Appropriate Times: Allow for a recovery period after administration before taking measurements to avoid capturing acute stress responses.

Data Presentation

Table 1: Dose-Response of this compound on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Effect on Blood PressureDuration of Action
0.3 - 30Dose-related reduction in blood pressure24 hours
0.03 - 1Dose-related inhibition of angiotensin I (AI) pressor responses24 hours (at 1 mg/kg)

Source: Adapted from a study on the pharmacologic profile of this compound.[1]

Table 2: Potential Side Effects of Long-Term this compound Administration in Rodents

Side EffectClinical Signs in RodentsNotes
CoughIncreased frequency of coughing, which can be experimentally induced and measured.Observed at higher doses (e.g., 3 mg/kg) in rats.[2]
Renal EffectsChanges in kidney weight and histology (e.g., increased granularity of the juxtaglomerular apparatus).Observed in chronic toxicity studies.[1]
CardiovascularSlight decreases in heart weight.Observed in chronic toxicity studies in rats.[1]
General ToxicityGenerally low; devoid of significant toxicity at oral doses as high as 450 mg/kg/day in rats.Chronic toxicological evaluations have shown a good safety profile.[1]

Experimental Protocols

Protocol: Long-Term (12-week) Oral Gavage Administration of an ACE Inhibitor in Rats (Adapted from Captopril Studies)

This protocol is a representative example adapted from long-term studies with the ACE inhibitor Captopril and can be used as a starting point for this compound experiments.

1. Animals and Housing:

  • Use male Wistar rats (or another appropriate strain), 8-10 weeks old at the start of the study.

  • House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide standard chow and water ad libitum.

2. Drug Preparation:

  • Prepare a fresh solution of this compound daily.

  • Dissolve the required amount of this compound in the vehicle (e.g., distilled water or a 0.5% methylcellulose solution). The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.

3. Administration:

  • Administer this compound or vehicle control orally via gavage once daily.

  • Use a flexible, ball-tipped gavage needle appropriately sized for the rat's weight.

  • Gently restrain the rat and pass the needle over the tongue into the esophagus and down to the stomach.

  • Administer the solution slowly to prevent regurgitation and aspiration.

  • Consider light isoflurane anesthesia to reduce stress and the risk of injury.

4. Monitoring:

  • Daily: Observe animals for clinical signs of toxicity, including changes in behavior, posture, and coat condition. Record body weight.

  • Weekly: Measure blood pressure and heart rate using a non-invasive tail-cuff method. Ensure animals are acclimated to the procedure to minimize stress-related artifacts.

  • At termination (12 weeks): Collect blood samples for hematology and clinical chemistry analysis. Euthanize animals and perform a full necropsy. Collect organs (heart, kidneys, lungs, liver) for weighing and histopathological examination.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels constricts Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Spiraprilat) This compound->ACE inhibits Aldosterone Aldosterone Adrenal_Cortex->Aldosterone secretes Kidneys Kidneys Aldosterone->Kidneys acts on Salt_Water_Retention Salt and Water Retention Kidneys->Salt_Water_Retention Increased_BP Increased Blood Pressure Blood_Vessels->Increased_BP Salt_Water_Retention->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Mortality or Morbidity Observed Check_Gavage_Technique Review Gavage Technique Start->Check_Gavage_Technique Personnel_Training Ensure Personnel are Properly Trained Check_Gavage_Technique->Personnel_Training Needle_Size Verify Correct Gavage Needle Size and Type Check_Gavage_Technique->Needle_Size Consider_Anesthesia Consider Brief Anesthesia (e.g., Isoflurane) Check_Gavage_Technique->Consider_Anesthesia Monitor_Animals Increase Post-Gavage Monitoring Check_Gavage_Technique->Monitor_Animals End Implement Refined Protocol Personnel_Training->End Needle_Size->End Consider_Anesthesia->End Alternatives Evaluate Alternative Administration Routes Monitor_Animals->Alternatives If issues persist Voluntary_Ingestion Voluntary Ingestion in Palatable Food Alternatives->Voluntary_Ingestion Drinking_Water Administration in Drinking Water Alternatives->Drinking_Water Syringe_Feeding Voluntary Syringe Feeding Alternatives->Syringe_Feeding Voluntary_Ingestion->End Drinking_Water->End Syringe_Feeding->End

Caption: Troubleshooting workflow for unexpected mortality or morbidity during long-term oral gavage studies.

References

Technical Support Center: Ensuring Consistent Spirapril to Spiraprilat Conversion In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and consistent in vivo conversion of the prodrug spirapril to its active metabolite, spiraprilat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound conversion to spiraprilat in vivo?

This compound is a prodrug that is converted to its pharmacologically active form, spiraprilat, through hydrolysis of its ethyl ester group. This biotransformation primarily occurs in the liver.[1] The enzyme responsible for this conversion is believed to be carboxylesterase 1 (CES1), a major hydrolase in the human liver that metabolizes many ester-containing prodrugs.[2][3][4]

Q2: What are the key factors that can influence the in vivo conversion of this compound to spiraprilat?

Several physiological and experimental factors can affect the conversion rate and lead to variability in your results:

  • Liver Function: Since the conversion is primarily hepatic, any impairment in liver function can significantly reduce the formation of spiraprilat.[5] Studies in patients with liver cirrhosis have shown a reduced rate of spiraprilat formation.[5]

  • Renal Function: While this compound has dual renal and hepatic clearance, severe renal impairment can lead to the accumulation of the active metabolite, spiraprilat.[6][7] This doesn't directly affect the conversion rate but alters the pharmacokinetic profile, which can be misinterpreted as altered conversion.

  • Age: Pharmacokinetics can vary between young and elderly subjects. While specific data for this compound is limited, studies on other ACE inhibitors like enalapril have shown that elderly subjects may have a greater area under the plasma concentration-time curve (AUC) for the active metabolite.[8]

  • Genetic Polymorphisms in Carboxylesterases: Genetic variations in the CES1 gene can lead to inter-individual differences in enzyme activity, potentially affecting the rate and extent of this compound conversion.[9]

  • Co-administered Drugs: Drugs that are also substrates or inhibitors of carboxylesterases could potentially compete with this compound for metabolism, leading to altered conversion rates.[3]

Q3: We are observing inconsistent plasma concentrations of spiraprilat in our animal studies. What are the potential causes?

Inconsistent spiraprilat concentrations can arise from both in vivo physiological variations and ex vivo sample handling issues.

  • In Vivo Factors:

    • Animal Health: Underlying health issues in study animals, particularly affecting the liver, can lead to variable metabolism.

    • Dosing Accuracy: Ensure accurate and consistent oral gavage technique to minimize variability in drug administration.

    • Food Effects: The presence of food in the stomach can alter drug absorption and subsequent metabolism. It is advisable to follow a consistent fasting protocol before dosing.

  • Ex Vivo Factors:

    • Post-collection Hydrolysis: Carboxylesterases present in the blood can continue to convert this compound to spiraprilat in the collection tube after the blood has been drawn. This ex vivo conversion can lead to artificially inflated spiraprilat levels and underestimated this compound levels.

    • Sample Processing and Storage: Improper handling, such as delayed centrifugation or storage at inappropriate temperatures, can promote enzymatic degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in spiraprilat plasma concentrations between subjects. 1. Inconsistent oral dosing. 2. Variable health status of animals (especially liver function). 3. Genetic variability in metabolizing enzymes.1. Refine and standardize the oral gavage technique. 2. Perform a thorough health screen of all animals before the study. 3. Use a larger group of animals to account for biological variability.
Lower than expected spiraprilat concentrations. 1. Poor absorption of this compound. 2. Impaired liver function in the animal model. 3. Co-administration of a carboxylesterase inducer.1. Review the formulation of the dosing solution to ensure optimal solubility and absorption. 2. If using a disease model, consider the impact on liver metabolism. 3. Review all co-administered substances for potential enzyme induction effects.
Higher than expected spiraprilat concentrations and lower this compound concentrations. 1. Significant ex vivo conversion of this compound to spiraprilat after blood collection.1. Immediately chill blood samples upon collection. 2. Use collection tubes containing a carboxylesterase inhibitor (e.g., sodium fluoride). 3. Process blood samples (centrifuge to separate plasma) as quickly as possible, preferably at a low temperature.
Inconsistent results from LC-MS/MS analysis. 1. Matrix effects from plasma components. 2. Poor chromatographic separation. 3. Instability of analytes in the autosampler.1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.[10] 2. Adjust the mobile phase composition, gradient, and column type to achieve better separation of this compound, spiraprilat, and any interfering peaks.[10] 3. Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analytes during the analytical run.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and spiraprilat in different populations. These values are approximate and can vary based on the study design and patient population.

Table 1: Pharmacokinetic Parameters of Spiraprilat in Healthy vs. Liver Impaired Subjects

ParameterHealthy SubjectsPatients with Liver Cirrhosis
AUC (μg·h/L) 1300820
Rate of formation (h⁻¹) 2.001.10
Data from a study involving a single oral dose of this compound.[5]

Table 2: Pharmacokinetic Parameters of Spiraprilat in Subjects with Varying Renal Function

ParameterNormal Renal FunctionSevere Renal Impairment
Cmax Baseline2-3 times higher
AUC Baseline5-6 times higher
These are relative changes observed in patients with severe renal impairment compared to those with normal renal function.[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound to Spiraprilat Conversion in Rats

1. Animal Model and Acclimation:

  • Use male Sprague-Dawley rats (200-250g).
  • Acclimate animals for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.

2. Dosing:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
  • Prepare a fresh dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannulated vessel at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[11]
  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and a carboxylesterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion.
  • Immediately place the blood samples on ice.

4. Plasma Preparation:

  • Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
  • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Protocol 2: Quantification of this compound and Spiraprilat in Rat Plasma using LC-MS/MS

1. Sample Preparation:

  • Thaw the plasma samples on ice.
  • Perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar ACE inhibitor not present in the study).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound, spiraprilat, and the internal standard.

3. Data Analysis:

  • Construct calibration curves for both this compound and spiraprilat using spiked plasma standards.
  • Calculate the concentrations of this compound and spiraprilat in the unknown samples by interpolating from the calibration curves.
  • Use the concentration-time data to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both the prodrug and the active metabolite.

Visualizations

This compound to Spiraprilat Conversion Pathway

G This compound to Spiraprilat Conversion Pathway This compound This compound (Prodrug) Liver Liver This compound->Liver Absorption & First-Pass Metabolism Spiraprilat Spiraprilat (Active Metabolite) Liver->Spiraprilat Ester Hydrolysis CES1 Carboxylesterase 1 (CES1) CES1->Liver

Caption: Metabolic conversion of this compound to spiraprilat in the liver.

Experimental Workflow for In Vivo this compound Conversion Study

G Experimental Workflow for In Vivo this compound Conversion Study cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis Dosing Oral Dosing of this compound to Rats Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (with Esterase Inhibitor) Sampling->Plasma Storage Storage at -80°C Plasma->Storage Extraction Plasma Sample Extraction Storage->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Workflow for assessing this compound to spiraprilat conversion in vivo.

Troubleshooting Logic for Inconsistent Spiraprilat Levels

G Troubleshooting Inconsistent Spiraprilat Levels Start Inconsistent Spiraprilat Levels Observed CheckExVivo Review Sample Handling Procedures (e.g., use of esterase inhibitors, temperature control) Start->CheckExVivo CheckInVivo Review In Vivo Procedures (e.g., dosing accuracy, animal health) CheckExVivo->CheckInVivo No Issues OptimizeSampleHandling Optimize Sample Collection and Processing CheckExVivo->OptimizeSampleHandling Issues Identified CheckAnalysis Review Bioanalytical Method (e.g., matrix effects, instrument performance) CheckInVivo->CheckAnalysis No Issues RefineInVivo Refine Dosing and Animal Monitoring Protocols CheckInVivo->RefineInVivo Issues Identified ValidateAnalysis Re-validate LC-MS/MS Method CheckAnalysis->ValidateAnalysis Issues Identified Resolved Consistent Results OptimizeSampleHandling->Resolved RefineInVivo->Resolved ValidateAnalysis->Resolved

Caption: A logical approach to troubleshooting inconsistent spiraprilat levels.

References

Technical Support Center: Validating ACE Inhibition in Tissue Samples after Spirapril Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for validating Angiotensin-Converting Enzyme (ACE) inhibition in tissue samples following treatment with Spirapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ACE?

This compound is an angiotensin-converting enzyme (ACE) inhibitor belonging to the non-sulfhydryl class of drugs.[1] It is administered as a prodrug, which is inactive upon ingestion.[2][3] After oral administration, it is converted in the liver to its active metabolite, spiraprilat. Spiraprilat is a potent inhibitor that competitively binds to ACE, blocking the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[2][4][5] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3][4]

Q2: Why is it crucial to measure ACE inhibition in specific tissues and not just in plasma?

While plasma ACE activity is a useful indicator, it doesn't fully capture the drug's effect. ACE is also present as a membrane-bound enzyme in various tissues, including the heart, blood vessels, and kidneys, where it plays a significant role in local physiological regulation.[6] Studies have shown that ACE inhibitors can have a more prolonged effect on tissue-bound ACE compared to plasma ACE.[7][8] Therefore, measuring inhibition directly in target tissues provides a more accurate understanding of this compound's duration of action and its impact on organ-specific pathologies like cardiac hypertrophy or renal dysfunction.[8]

Q3: What are the primary methods for measuring ACE activity in tissue samples?

There are several established methods for quantifying ACE activity in tissue homogenates:

  • Fluorometric Assays: These are widely used and involve a synthetic peptide substrate that releases a fluorescent molecule when cleaved by ACE.[9][10] The rate of fluorescence increase is proportional to ACE activity.

  • Colorimetric Assays: These assays use a substrate that, when catalyzed by ACE, results in a decrease in absorbance at a specific wavelength (e.g., 340 nm).[11]

  • Radioligand Binding Assays and Autoradiography: These techniques use a radiolabeled ACE inhibitor (like [125I]351A) to quantify the number of available ACE binding sites.[12][13] This method is particularly useful for differentiating between total ACE and the amount of free (uninhibited) enzyme after treatment.[7][14]

Q4: After this compound administration, which tissues are most important to analyze for ACE inhibition?

Based on the distribution of ACE and the therapeutic targets of ACE inhibitors, the most relevant tissues for analysis include the lungs, kidneys, heart, and aorta.[8][12] Studies on various ACE inhibitors have demonstrated significant and prolonged inhibition in these specific tissues following oral administration.[7][8][13]

Signaling Pathway and Experimental Workflow

spirapril_mechanism cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_drug Drug Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Stimulates This compound This compound (Prodrug) Spiraprilat Spiraprilat (Active) This compound->Spiraprilat Hepatic Metabolism Spiraprilat->Angiotensin_II Inhibition

Mechanism of this compound on the Renin-Angiotensin System.

experimental_workflow start Tissue Collection (e.g., Kidney, Lung, Heart) homogenize Wash with PBS & Homogenize in Ice-Cold Lysis Buffer start->homogenize centrifuge Centrifuge Homogenate (e.g., 10,000 x g for 10 min at 4°C) homogenize->centrifuge supernatant Collect Supernatant (Contains Soluble ACE) centrifuge->supernatant plate_setup Blanks Controls (± Inhibitor) This compound-Treated Samples supernatant->plate_setup reagent_add Add Substrate & Incubate at 37°C plate_setup->reagent_add read Kinetic Fluorescence Reading (e.g., Ex/Em = 320/420 nm) reagent_add->read analyze Data Analysis (Calculate % Inhibition vs. Control) read->analyze

Workflow for measuring ACE activity in tissue samples.

Detailed Experimental Protocol: Fluorometric ACE Activity Assay

This protocol provides a generalized method for measuring ACE activity in tissue homogenates. It is recommended to optimize buffer conditions and protein concentrations for each tissue type.[15]

1. Materials and Reagents:

  • ACE Lysis Buffer (e.g., 100 mM TRIS-HCl, pH 7.0, with 0.3% Triton-X-100)[9]

  • ACE Assay Buffer (e.g., 100 mM TRIS-HCl, pH 7.0, 50 mM NaCl, 10 µM ZnCl₂)[9]

  • Quenched fluorescent substrate (e.g., Abz-FRK(Dnp)P-OH or similar)[9]

  • Positive Control (Purified ACE enzyme)

  • Negative Control Inhibitor (e.g., Captopril or Spiraprilat)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

2. Tissue Sample Preparation:

  • Excise fresh tissue and immediately place it on ice.

  • Wash the tissue with ice-cold PBS (0.01 M, pH 7.4) to remove excess blood.[11]

  • Blot the tissue dry with filter paper and record its wet weight.

  • Add ice-cold ACE Lysis Buffer at a 9:1 volume-to-weight ratio (e.g., 9 mL buffer for 1 g tissue).[11]

  • Homogenize the tissue using a suitable homogenizer (e.g., Dounce or mechanical) on ice until no visible tissue fragments remain.

  • Centrifuge the homogenate at 10,000-16,000 x g for 5-10 minutes at 4°C.[9][11]

  • Carefully collect the supernatant, which contains the soluble ACE fraction. Determine the protein concentration using a standard method (e.g., BCA assay). Store on ice for immediate use or at -80°C for long-term storage.

3. Assay Procedure:

  • Prepare samples by diluting the tissue supernatant with ACE Assay Buffer to a final protein concentration within the linear range of the assay (a pre-experiment is recommended to determine this).

  • In a 96-well black plate, add samples and controls. A typical layout includes:

    • Blank Wells: Assay Buffer only (for substrate background).

    • Control Wells: Supernatant from untreated (vehicle) animals.

    • Inhibitor Control Wells: Supernatant from untreated animals + a saturating concentration of a known ACE inhibitor (e.g., captopril) to measure non-specific substrate cleavage.[16]

    • Sample Wells: Supernatant from this compound-treated animals.

  • Add the ACE fluorescent substrate to all wells to initiate the reaction.

  • Immediately place the plate in a fluorescence reader pre-set to 37°C.

  • Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

4. Data Calculation:

  • Determine the rate of reaction (V, in RFU/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the "Inhibitor Control" wells from all other sample and control wells to correct for non-specific activity.[16]

  • Calculate the percent ACE inhibition in this compound-treated samples using the following formula: % Inhibition = (1 - (V_treated / V_untreated_control)) * 100

Data Presentation

Effective validation requires quantifying the degree and duration of ACE inhibition. The data should be presented clearly for comparison across tissues and time points.

Table 1: Hypothetical Data: ACE Inhibition in Rat Tissues After a Single Oral Dose of this compound (10 mg/kg)

TissueMean ACE Inhibition (± SD) at 4 HoursMean ACE Inhibition (± SD) at 24 Hours
Kidney88% (± 5%)65% (± 7%)
Lung65% (± 8%)48% (± 6%)
Aorta70% (± 6%)55% (± 9%)
Heart (Ventricle)55% (± 7%)40% (± 5%)
Plasma95% (± 3%)25% (± 4%)

Note: This table is a representative example based on typical inhibition patterns observed for orally administered ACE inhibitors, demonstrating prolonged activity in tissues compared to plasma.[8][13]

Troubleshooting Guide

troubleshooting_guide cluster_low Low or No Signal cluster_high High Background / Non-Specific Activity cluster_var High Variability Between Replicates problem Problem Encountered p1 1. Insufficient protein concentration 2. Inactive/degraded enzyme 3. Incorrect buffer (pH, components) 4. Substrate expired or improperly stored problem->p1 p2 1. Cleavage by other metalloproteases   (common in liver/kidney) 2. Sample contains interfering substances 3. Substrate auto-hydrolysis problem->p2 p3 1. Incomplete tissue homogenization 2. Pipetting errors 3. Temperature fluctuations across plate 4. Reagents not mixed well problem->p3 s1 1. Increase protein amount in well 2. Use fresh samples; keep on ice 3. Verify buffer pH and composition 4. Use fresh, validated substrate p1->s1 s2 1. Run parallel wells with captopril   to quantify and subtract non-ACE activity 2. Dilute sample or use a deproteinizing kit 3. Check substrate stability in buffer alone p2->s2 s3 1. Ensure homogenate is uniform 2. Use calibrated pipettes; prepare master mix 3. Ensure uniform incubation temperature 4. Vortex reagents gently before use p3->s3

A logical guide for troubleshooting ACE activity assays.

Q5: My control (untreated) samples show very low ACE activity. What could be the issue?

  • Improper Sample Handling: Ensure tissues are processed quickly on ice to prevent enzyme degradation.

  • Incorrect Buffer: The buffer composition is critical. Some tissues require specific detergents (like Triton-X-100) for optimal enzyme extraction, while the choice of buffering agent (e.g., Borate vs. Phosphate) can impact linearity and sensitivity.[9][15]

  • Insufficient Homogenization: If the tissue is not completely lysed, the enzyme will not be efficiently released into the supernatant.[17]

Q6: I still see significant substrate cleavage in my wells containing a potent ACE inhibitor (like captopril). Why? This indicates the presence of other proteases in your tissue homogenate that can act on the fluorescent substrate.[16] This is particularly common in tissues with high metabolic activity, such as the liver. To address this, the activity measured in these inhibitor-containing wells should be considered your background and subtracted from the activity measured in all other wells.

Q7: My results are highly variable between replicate wells. How can I improve consistency?

  • Homogenization: Ensure your tissue homogenate is a uniform suspension before taking aliquots for the assay.

  • Pipetting: Use calibrated pipettes and avoid introducing bubbles. Preparing a master mix of reagents for each condition can minimize pipetting variability.[17]

  • Temperature Control: Ensure the microplate is incubated at a stable and uniform temperature.

Q8: I am conducting a chronic treatment study and have read that long-term ACE inhibition can induce ACE expression. How does this affect my validation? Chronic administration of ACE inhibitors can lead to a compensatory increase in ACE synthesis.[14] This means that while a high percentage of the enzyme is inhibited, the total amount of enzyme in the tissue may have increased. To distinguish between these effects, advanced methods like quantitative autoradiography can be used. This involves measuring "free ACE" on one set of tissue sections and "total ACE" on adjacent sections after dissociating the bound inhibitor, allowing for a more complete picture of the drug's long-term impact.[14]

References

Validation & Comparative

A Comparative Analysis of Spirapril and Captopril on Blood Pressure Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors Spirapril and Captopril, with a specific focus on their effects on blood pressure variability. This analysis is supported by a synthesis of available experimental data to inform research and development in antihypertensive therapies.

Executive Summary

While direct comparative studies quantifying the effects of this compound and Captopril on blood pressure variability indices (e.g., standard deviation, coefficient of variation) are limited in the reviewed literature, a comparative assessment can be made based on their pharmacokinetic profiles, duration of action, and impact on the 24-hour blood pressure pattern. This compound, a long-acting ACE inhibitor, demonstrates a more consistent 24-hour blood pressure control compared to the short-acting Captopril. This is highlighted by a superior trough-to-peak ratio, suggesting a potential for reduced blood pressure variability over a 24-hour period.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

ParameterThis compoundCaptoprilSource(s)
Drug Class Angiotensin-Converting Enzyme (ACE) InhibitorAngiotensin-Converting Enzyme (ACE) Inhibitor[1][2]
Half-life Approximately 40 hours (active metabolite spiraprilat)Short half-life[1]
Dosing Frequency Once dailyMultiple times daily[1][3]
Trough-to-Peak Ratio Up to 0.84 (84%)Approximately 0.25 (25%)[1][3][4]
Effect on BP Variability Overall blood pressure variability was not significantly changed in one study. May decrease sympathetic vasomotor control.Can restore the diurnal blood pressure rhythm in non-dipper hypertensive patients when administered at night.[5][6]

Experimental Protocols

Ambulatory Blood Pressure Monitoring (ABPM)

A core methodology for assessing blood pressure variability is 24-hour ambulatory blood pressure monitoring. A typical experimental protocol for a comparative study of this compound and Captopril would involve the following steps:

  • Patient Selection: Enrollment of patients with mild to moderate essential hypertension.

  • Washout Period: A placebo run-in period (e.g., 4 weeks) to establish baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive either this compound (e.g., 6 mg once daily) or Captopril (e.g., 25 mg two to three times daily) in a double-blind, parallel-group design.

  • ABPM Procedure: 24-hour ABPM is performed at baseline and after a specified treatment period (e.g., 8-12 weeks). The monitor is programmed to record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).

  • Data Analysis: The collected data is analyzed to determine mean 24-hour, daytime, and nighttime blood pressure. Blood pressure variability is assessed by calculating the standard deviation (SD) of the blood pressure readings over the 24-hour period. The trough-to-peak ratio is calculated to evaluate the duration of the antihypertensive effect.

Mandatory Visualizations

Signaling Pathway of ACE Inhibitors

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (from Liver) Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP ACE_Inhibitors This compound / Captopril (ACE Inhibitors) ACE_Inhibitors->ACE Inhibition

Caption: Mechanism of action of ACE inhibitors in the Renin-Angiotensin System.

Experimental Workflow for Comparative ABPM Study

PatientScreening Patient Screening (Mild-to-Moderate Hypertension) Washout 4-Week Placebo Washout Period PatientScreening->Washout BaselineABPM Baseline 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) Washout->BaselineABPM Randomization Randomization BaselineABPM->Randomization SpiraprilGroup Treatment Group A: This compound (once daily) Randomization->SpiraprilGroup Group A CaptoprilGroup Treatment Group B: Captopril (multiple daily doses) Randomization->CaptoprilGroup Group B TreatmentPeriod 8-12 Week Treatment Period SpiraprilGroup->TreatmentPeriod CaptoprilGroup->TreatmentPeriod FollowupABPM Follow-up 24-Hour ABPM TreatmentPeriod->FollowupABPM DataAnalysis Data Analysis: - Mean BP - BP Variability (SD) - Trough-to-Peak Ratio FollowupABPM->DataAnalysis

References

Spirapril's Anti-Inflammatory Profile: A Comparative Analysis with Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available experimental data on the anti-inflammatory effects of Spirapril in comparison to other widely-used Angiotensin-Converting Enzyme (ACE) inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

The role of the renin-angiotensin system (RAS) in inflammation is increasingly recognized, positioning ACE inhibitors as potential modulators of inflammatory processes beyond their well-established antihypertensive effects. While the anti-inflammatory properties of several ACE inhibitors have been investigated, data specifically comparing this compound to its counterparts remains limited. This guide synthesizes the available experimental evidence to provide a comparative overview of the anti-inflammatory effects of this compound and other commonly prescribed ACE inhibitors, including Captopril, Enalapril, Lisinopril, and Ramipril.

Comparative Analysis of Effects on Inflammatory Markers

To facilitate a clear comparison, the following tables summarize the available quantitative data on the effects of this compound and other ACE inhibitors on key inflammatory markers: C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It is important to note that direct comparative studies involving this compound are scarce, and much of the data is derived from individual studies on specific ACE inhibitors.

Table 1: Comparison of the Effects of ACE Inhibitors on C-Reactive Protein (CRP) Levels

ACE InhibitorStudy PopulationDosageDuration% Change in CRPCitation
This compound Data Not Available----
Captopril Type 2 Diabetic Hypertensive Patients50 mg/day8 weeks↓ 25.4%[1]
Enalapril Patients with Coronary Artery Disease10 mg/day6 months↓ 28%[2]
Ramipril Healthy Middle-Aged Volunteers10 mg/day12 weeksNo Significant Change[3]
Lisinopril Data Not Available----

Table 2: Comparison of the Effects of ACE Inhibitors on Interleukin-6 (IL-6) Levels

ACE InhibitorStudy Population/ModelDosage/ConcentrationDuration% Change in IL-6Citation
This compound Data Not Available----
Captopril Patients with Heart FailureNot SpecifiedNot Specified↓ (Specific % not provided)[4]
Enalapril Patients with Mild to Moderate Essential Hypertension10 mg/day12 weeks↓ 15.4%[2]
Ramipril Patients with Coronary Artery Disease10 mg/day24 weeks↓ 23.5%[2]
Lisinopril Human Peripheral Blood Mononuclear Cells (in vitro)Not SpecifiedNot Specified↓ (Specific % not provided)[5]

Table 3: Comparison of the Effects of ACE Inhibitors on Tumor Necrosis Factor-alpha (TNF-α) Levels

ACE InhibitorStudy Population/ModelDosage/ConcentrationDurationEffect on TNF-α Synthesis/LevelsCitation
This compound Human Peripheral Blood Mononuclear Cells (in vitro)Not SpecifiedNot SpecifiedNo Significant Effect[6]
Captopril Human Peripheral Blood Mononuclear Cells (in vitro)10⁻³ mol/lNot Specified↓ 74% (IL-1β-induced)[4][6]
Enalapril Human Peripheral Blood Mononuclear Cells (in vitro)Not SpecifiedNot SpecifiedSuppressed cytokine-induced synthesis[6]
Ramipril Human Peripheral Blood Mononuclear Cells (in vitro)Not SpecifiedNot SpecifiedNo Significant Effect[6]
Lisinopril Human Peripheral Blood Mononuclear Cells (in vitro)Not SpecifiedNot SpecifiedNo Significant Effect[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the measurement of key inflammatory markers, based on standard laboratory practices.

Enzyme-Linked Immunosorbent Assay (ELISA) for C-Reactive Protein (CRP) in Human Plasma

This protocol outlines a typical sandwich ELISA for the quantitative measurement of CRP.

  • Coating: Microtiter plates are coated with a capture antibody specific for human CRP and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: Plasma samples, along with a series of CRP standards of known concentrations, are added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antigens.

  • Detection Antibody Incubation: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to each well, leading to a color change in the presence of the enzyme.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their concentrations, from which the CRP concentration in the samples is determined.

Quantitative Polymerase Chain Reaction (qPCR) for TNF-α mRNA Quantification in Cell Culture

This protocol describes the relative quantification of TNF-α gene expression.

  • Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are cultured and treated with different ACE inhibitors at various concentrations for a specified duration.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction Setup: A qPCR reaction mixture is prepared containing the cDNA template, forward and reverse primers specific for TNF-α, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified for normalization.

  • qPCR Amplification: The qPCR is performed in a real-time PCR thermal cycler. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values, which represent the cycle number at which the fluorescence signal crosses a certain threshold, are determined for both the target gene (TNF-α) and the housekeeping gene. The relative expression of TNF-α mRNA is calculated using the ΔΔCt method, where the expression level in the treated samples is compared to that in the untreated control samples after normalization to the housekeeping gene.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

ACE_Inhibitor_Anti_Inflammatory_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin + AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE + AngII Angiotensin II ACE->AngII Bradykinin_inactive Inactive Peptides ACE->Bradykinin_inactive Degradation AT1R AT1 Receptor AngII->AT1R ProInflammatory Pro-inflammatory Effects (e.g., NF-κB activation) AT1R->ProInflammatory Activation This compound This compound & Other ACE Inhibitors This compound->ACE Inhibition Bradykinin Bradykinin Bradykinin->ACE + B2R B2 Receptor Bradykinin->B2R AntiInflammatory Anti-inflammatory Effects (e.g., NO production) B2R->AntiInflammatory Activation

Caption: ACE inhibitor anti-inflammatory signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation exp_design Experimental Design (e.g., In Vitro Cell Culture or In Vivo Animal Model) start->exp_design treatment Treatment with this compound vs. Other ACE Inhibitors vs. Control exp_design->treatment sample_collection Sample Collection (e.g., Plasma, Cell Lysates) treatment->sample_collection biomarker_assay Biomarker Measurement sample_collection->biomarker_assay elisa ELISA for Protein Levels (CRP, IL-6, TNF-α) biomarker_assay->elisa qpcr qPCR for mRNA Expression (e.g., TNF-α) biomarker_assay->qpcr data_analysis Data Analysis and Statistical Comparison elisa->data_analysis qpcr->data_analysis conclusion Conclusion and Interpretation of Results data_analysis->conclusion

Caption: General experimental workflow for assessing anti-inflammatory effects.

Discussion and Future Directions

The available evidence suggests that some ACE inhibitors, such as Captopril and Enalapril, possess anti-inflammatory properties, as demonstrated by their ability to reduce levels of key inflammatory markers.[1][2][4][6] In contrast, the limited data on this compound from an in vitro study indicates it may not share the same effect on TNF-α synthesis as some of its counterparts.[6] However, it is crucial to emphasize that this is based on a single in vitro study, and no clinical data on the effects of this compound on inflammatory markers like CRP and IL-6 could be identified in the public domain.

The discrepancy in the anti-inflammatory effects among different ACE inhibitors could be attributed to their varying molecular structures, pharmacokinetic profiles, and tissue penetration. For instance, the presence of a sulfhydryl group in Captopril has been suggested to contribute to its antioxidant and anti-inflammatory effects.

Given the paucity of data, further research is warranted to fully elucidate the anti-inflammatory profile of this compound. Direct, head-to-head comparative clinical trials are needed to assess the effects of this compound on a comprehensive panel of inflammatory markers in various patient populations. Such studies would provide valuable insights for clinicians and researchers in selecting the most appropriate ACE inhibitor for patients with underlying inflammatory conditions. Furthermore, mechanistic studies are required to explore the specific signaling pathways through which different ACE inhibitors may exert their potential anti-inflammatory effects.

References

Spirapril's ACE Inhibitory Activity: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation between laboratory findings and physiological outcomes for the angiotensin-converting enzyme inhibitor, Spirapril, benchmarked against other leading alternatives.

This guide provides a comprehensive comparison of the in vitro and in vivo angiotensin-converting enzyme (ACE) inhibitory activity of this compound and its active metabolite, Spiraprilat, alongside other widely used ACE inhibitors such as Enalapril, Lisinopril, and Captopril. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the scientific principles and workflows involved in establishing the in vitro to in vivo correlation of ACE inhibition.

Quantitative Comparison of ACE Inhibitory Potency

The efficacy of ACE inhibitors is primarily determined by their ability to block the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This inhibitory activity is quantified both in vitro, typically as the half-maximal inhibitory concentration (IC50), and in vivo, often measured as the dose required to inhibit the pressor response to angiotensin I by 50% (ID50).

CompoundIn Vitro IC50 (nM)In Vivo ID50 (µg/kg, i.v. in rats)"Equiactive" Oral Dose (mg/kg in SHR)
Spiraprilat 0.8 [1]8 [1]N/A (Active Metabolite)
This compound N/A (Prodrug)16 [1]~0.03-1 (effective dose range)[1]
Enalaprilat 2.4N/A (Active Metabolite)N/A (Active Metabolite)
Enalapril N/A (Prodrug)Not directly available20 [2][3]
Lisinopril 1.2Not directly available10 [2][3]
Captopril 20.0Not directly available30 [2][3]

Experimental Protocols

In Vitro ACE Inhibition Assay

A prevalent method for determining the in vitro ACE inhibitory activity of a compound involves measuring the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.[4]

Principle: ACE cleaves HHL to produce hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid formed is quantified, and the reduction in its production in the presence of an inhibitor reflects the inhibitor's potency.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Test compounds (Spiraprilat and other ACE inhibitors)

  • Buffer solution (e.g., sodium borate buffer, pH 8.3)

  • Stopping reagent (e.g., hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • A solution of ACE is pre-incubated with various concentrations of the test inhibitor for a defined period at 37°C.

  • The substrate, HHL, is added to initiate the enzymatic reaction, and the mixture is incubated for a specific duration at 37°C.

  • The reaction is terminated by the addition of a stopping reagent, such as hydrochloric acid.

  • The hippuric acid produced is then extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • The amount of hippuric acid in the organic layer is quantified by measuring its absorbance using a UV spectrophotometer at a specific wavelength (e.g., 228 nm) or by separation and quantification using HPLC.

  • The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Vivo ACE Inhibition Assay (Inhibition of Angiotensin I Pressor Response)

This in vivo assay directly measures the functional consequence of ACE inhibition in a living organism, typically a rat.

Principle: Intravenous administration of angiotensin I causes a transient increase in blood pressure (a pressor response) due to its conversion to the vasoconstrictor angiotensin II by ACE. The ability of an ACE inhibitor to reduce this pressor response is a measure of its in vivo efficacy.

Materials:

  • Normotensive rats

  • Anesthetic agent

  • Catheters for intravenous administration and blood pressure monitoring

  • Angiotensin I

  • Test compounds (this compound and other ACE inhibitors)

  • Data acquisition system for recording blood pressure

Procedure:

  • Rats are anesthetized, and catheters are surgically implanted in a carotid artery for blood pressure measurement and a jugular vein for intravenous drug and angiotensin I administration.

  • After a stabilization period, a baseline pressor response to a standard dose of angiotensin I is established.

  • The test ACE inhibitor is then administered intravenously or orally.

  • At various time points after the administration of the inhibitor, the pressor response to the same standard dose of angiotensin I is re-evaluated.

  • The percentage inhibition of the angiotensin I-induced pressor response is calculated for each dose of the inhibitor.

  • The ID50 value, the dose of the inhibitor that causes a 50% reduction in the pressor response to angiotensin I, is then determined from the dose-response curve.

Visualizing the Path from Lab to Life

The following diagrams illustrate the core concepts and workflows in assessing the in vitro to in vivo correlation of ACE inhibitors.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Sodium & Water Retention) Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) ACE_Inhibitors This compound & Other ACE Inhibitors ACE_Inhibitors->ACE Inhibition

Caption: The RAAS pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro to In Vivo Correlation cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In_Vitro_Assay ACE Inhibition Assay (HHL Substrate) IC50_Determination Determination of IC50 Value In_Vitro_Assay->IC50_Determination Quantify Hippuric Acid Correlation In Vitro to In Vivo Correlation Analysis IC50_Determination->Correlation Animal_Model Anesthetized Rat Model Pressor_Response Measure Angiotensin I Pressor Response Animal_Model->Pressor_Response Administer Ang I & Inhibitor ID50_Determination Determination of ID50 Value Pressor_Response->ID50_Determination Calculate % Inhibition ID50_Determination->Correlation

Caption: Workflow for correlating in vitro and in vivo ACE inhibition.

References

Comparative Analysis of Gene Expression Changes Induced by Spirapril and Ramipril: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by two prominent angiotensin-converting enzyme (ACE) inhibitors, Spirapril and Ramipril. This analysis is based on available experimental data to facilitate informed decisions in cardiovascular research and drug development.

While both this compound and Ramipril are effective ACE inhibitors used in the management of hypertension and heart failure, their nuanced effects on gene expression at the molecular level are of significant interest to the scientific community. This guide synthesizes findings from various studies to present a comparative overview of their impact on cardiac and endothelial gene expression, with a focus on pathways related to cardiac remodeling, fibrosis, and inflammation.

It is important to note that direct head-to-head comparative studies on the global gene expression profiles of this compound and Ramipril are limited. Therefore, this guide draws upon individual studies of each drug to provide an indirect comparative analysis.

Quantitative Data Summary

Table 1: Effect of Ramipril on Gene Expression in Cardiac Tissue

Gene/ProteinChange in ExpressionPathological ContextReference
Type I CollagenDecreaseCardiac Fibrosis[1]
Connective Tissue Growth Factor (CTGF)DecreaseCardiac Fibrosis[1]
Activin ADecreaseLeft Ventricular Remodeling[2]
Activin Receptor II (ActRII)DecreaseLeft Ventricular Remodeling[2]
FollistatinIncreaseLeft Ventricular Remodeling[2]
Endothelin-1 (ET-1)DecreaseMyocardial Infarction[3]

Table 2: Effect of Ramipril on Gene Expression in Endothelial Cells and Other Tissues

Gene/ProteinChange in ExpressionTissue/Cell TypeReference
Interleukin-6 (IL-6)DecreaseEndothelial Cells[4]
Soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1)DecreaseEndothelial Cells[4]
Soluble CD40 Ligand (sCD40L)DecreaseEndothelial Cells[4]
Angiotensin-Converting Enzyme 2 (ACE2)IncreaseLung Tissue (Rats)[5]

Key Signaling Pathways

The therapeutic effects of this compound and Ramipril are largely mediated through their influence on key signaling pathways involved in cardiovascular health and disease. As ACE inhibitors, their primary mechanism involves the Renin-Angiotensin-Aldosterone System (RAAS). Furthermore, their impact on cardiac fibrosis and hypertrophy suggests a modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE ACE Renin Renin Spirapril_Ramipril This compound / Ramipril Spirapril_Ramipril->ACE

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound and Ramipril on ACE.

TGF_beta_Pathway cluster_RAAS RAAS Activation cluster_TGF TGF-β Signaling Angiotensin_II Angiotensin II TGF_beta TGF-β Angiotensin_II->TGF_beta stimulates TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 p-Smad2/3 TGF_beta_Receptor->Smad2_3 Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Expression Fibrotic Gene Expression (e.g., Collagen, CTGF) Nucleus->Gene_Expression ACE_Inhibitors This compound / Ramipril ACE_Inhibitors->Angiotensin_II inhibit

Diagram 2: The inhibitory effect of this compound and Ramipril on the profibrotic TGF-β signaling pathway, mediated through the reduction of Angiotensin II.

Experimental Protocols

The following section outlines a generalized methodology for analyzing gene expression changes induced by this compound or Ramipril, based on standard practices in the field.

1. Animal Model and Treatment

  • Animal Model: Spontaneously hypertensive rats (SHR) or other relevant models of cardiovascular disease (e.g., myocardial infarction-induced heart failure) are commonly used.

  • Treatment Groups: Animals are typically divided into control (vehicle), this compound-treated, and Ramipril-treated groups.

  • Dosing and Administration: Drugs are administered orally at clinically relevant doses for a specified duration (e.g., several weeks to months).

2. Tissue/Cell Collection and RNA Extraction

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., heart, aorta) are harvested.

  • RNA Isolation: Total RNA is extracted from the tissues using standard methods such as TRIzol reagent or commercially available kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

3. Gene Expression Analysis (Microarray or RNA-Sequencing)

  • Microarray Analysis:

    • cDNA Synthesis and Labeling: RNA is reverse-transcribed into cDNA and labeled with fluorescent dyes (e.g., Cy3 and Cy5).

    • Hybridization: Labeled cDNA is hybridized to a microarray chip containing thousands of gene probes.

    • Scanning and Data Acquisition: The microarray is scanned to detect fluorescence intensity, which corresponds to the level of gene expression.

  • RNA-Sequencing (RNA-Seq):

    • Library Preparation: RNA is fragmented, and sequencing adapters are ligated to the fragments to create a cDNA library.

    • Sequencing: The library is sequenced using a high-throughput sequencing platform.

    • Data Analysis: Sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

Experimental_Workflow cluster_analysis Gene Expression Analysis start Animal Model (e.g., SHR) treatment Treatment Groups: - Control - this compound - Ramipril start->treatment tissue_collection Tissue Collection (e.g., Heart) treatment->tissue_collection rna_extraction Total RNA Extraction tissue_collection->rna_extraction microarray Microarray rna_extraction->microarray rnaseq RNA-Sequencing rna_extraction->rnaseq data_analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis microarray->data_analysis rnaseq->data_analysis results Identification of Altered Gene Expression & Pathways data_analysis->results

Diagram 3: A generalized experimental workflow for comparative gene expression analysis of this compound and Ramipril.

Discussion and Conclusion

The available evidence indicates that Ramipril exerts beneficial effects on the cardiovascular system by modulating the expression of genes involved in cardiac fibrosis, remodeling, and inflammation. Specifically, Ramipril has been shown to down-regulate pro-fibrotic and pro-inflammatory genes while up-regulating protective factors.

Although direct gene expression data for this compound is limited, its established efficacy in reducing left ventricular hypertrophy and myocardial damage strongly suggests that it also modulates these critical gene expression pathways in a similar manner to Ramipril.[6] Both drugs, as ACE inhibitors, fundamentally operate by inhibiting the conversion of angiotensin I to angiotensin II, leading to a cascade of downstream effects that include the modulation of gene expression.

For researchers and drug development professionals, the key takeaway is that while both drugs share a primary mechanism of action, subtle differences in their molecular footprints may exist. Future research employing high-throughput sequencing technologies in direct comparative studies is warranted to fully elucidate the distinct and overlapping gene regulatory networks affected by this compound and Ramipril. Such studies will be invaluable for a more nuanced understanding of their therapeutic effects and for the development of next-generation cardiovascular therapies.

References

Side-by-side comparison of the cough-inducing potential of Spirapril and other ACEIs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of angiotensin-converting enzyme (ACE) inhibitors, the persistent side effect of a dry, non-productive cough remains a significant clinical challenge, often leading to patient non-adherence. This guide provides a side-by-side comparison of the cough-inducing potential of Spirapril against other commonly prescribed ACEIs, supported by experimental data and detailed methodologies. A systematic review and network meta-analysis of 135 randomized controlled trials, encompassing 45,420 patients, ranked this compound as the ACEI with the lowest risk of inducing cough.[1][2][3]

Quantitative Comparison of Cough Incidence

The following table summarizes the incidence of cough associated with this compound and other ACEIs as reported in various clinical studies. It is important to note that the reported incidence can vary based on the study design, patient population, and the method of data collection (e.g., spontaneous reporting vs. systematic questioning).

ACE InhibitorCough Incidence (%)Study Population/Notes
This compound 0.88 Post-marketing surveillance study of 5000 patients with arterial hypertension.[4]
Low A review highlighted a low incidence of cough as a possible advantage over other ACEIs.[5]
MoexiprilHigh Risk (Ranked #1)Network meta-analysis ranking.[1][2][3]
Ramipril6.89Cross-sectional prospective study of 100 hypertensive patients.[6]
Fosinopril9.7 (vs. 5.1 for placebo)Clinical trials in patients with heart failure.[7]
Lisinopril8.82Cross-sectional prospective study of 100 hypertensive patients.[6]
Benazepril12.11 (men), 18.35 (women)Post-marketing surveillance in a Chinese community.[8]
QuinaprilNot specified, but cough is a known side effect.Product information.[9]
Perindopril3.9 (discontinuation rate)Large combined analysis of 27,492 patients with vascular disease.[10][11]
5.4Cross-sectional prospective study of 100 hypertensive patients.[6]
Enalapril10.5 (discontinuation rate)Retrospective analysis of 209 patients.[12][13]
14.6Cohort study of 136 hypertensive patients.[14]
38.6Comparative crossover study with imidapril.[15]
41.8Study in a Hong Kong Chinese population.[16]
TrandolaprilCough was a significant reason for discontinuation.Clinical trial in patients with ischemic heart disease.[17]
Captopril15.5Cross-sectional study of 877 patients.[18]
46Study in a Hong Kong Chinese population.[16]

Signaling Pathway of ACEI-Induced Cough

The most widely accepted mechanism for ACEI-induced cough involves the accumulation of bradykinin and substance P.[19][20] ACE is responsible for the breakdown of these inflammatory mediators in the respiratory tract. By inhibiting ACE, these substances accumulate, leading to sensitization of airway sensory nerves and triggering the cough reflex.

ACEI-Induced Cough Pathway ACEI ACE Inhibitor ACE Angiotensin-Converting Enzyme (ACE) ACEI->ACE Inhibits InactiveMetabolites Inactive Metabolites Bradykinin Bradykinin Bradykinin->InactiveMetabolites Degradation by ACE NerveSensitization Sensory Nerve Sensitization Bradykinin->NerveSensitization Accumulation Stimulates SubstanceP Substance P SubstanceP->InactiveMetabolites Degradation by ACE SubstanceP->NerveSensitization Accumulation Stimulates Cough Cough NerveSensitization->Cough Triggers

Mechanism of ACEI-induced cough.

Experimental Protocols

Preclinical Assessment: Capsaicin-Induced Cough Challenge in Rats

A common preclinical model to assess the cough-potentiating effect of ACEIs involves a capsaicin challenge in rats. This protocol is based on a study comparing the effects of this compound and enalapril.[21]

Objective: To determine if chronic treatment with an ACEI enhances the number of coughs induced by capsaicin.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Rats are treated orally with the ACEI (e.g., this compound or enalapril at doses of 1 and 3 mg/kg) or a vehicle control once daily for a specified period (e.g., 7 days).

  • Cough Induction: On the final day of treatment, approximately one hour after the last dose, rats are placed in a chamber and exposed to an aerosolized solution of capsaicin (e.g., 30 µM) for a set duration (e.g., 5 minutes).

  • Data Collection: The number of coughs is recorded by a trained observer blinded to the treatment groups. Coughs are typically characterized by a specific sound and a clear expiratory effort.

  • Analysis: The number of coughs in the ACEI-treated groups is compared to the vehicle control group. A significant increase in the number of coughs in the treated groups suggests a cough-inducing potential of the drug.

Preclinical Cough Assessment Workflow start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Chronic Oral Administration (ACEI or Vehicle) grouping->treatment challenge Capsaicin Aerosol Challenge treatment->challenge observation Observation and Cough Counting challenge->observation analysis Data Analysis (Comparison of Groups) observation->analysis end End analysis->end

Preclinical experimental workflow.
Clinical Assessment of ACEI-Induced Cough

In human clinical trials, the assessment of cough is typically based on patient reporting.

Objective: To determine the incidence and characteristics of cough associated with ACEI treatment.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.

  • Patient Population: Patients with a clinical indication for ACEI therapy (e.g., hypertension, heart failure).

  • Intervention: Patients are randomized to receive the investigational ACEI, a placebo, or another active drug.

  • Data Collection:

    • Spontaneous Reporting: Patients are instructed to report any adverse events, including cough, to the investigators at each study visit.

    • Systematic Inquiry: At each follow-up visit, investigators may use a standardized questionnaire to specifically ask about the presence, frequency, and characteristics (e.g., dry, productive) of any cough. Visual analog scales can be used to assess cough severity.

  • Follow-up: The duration of follow-up can range from weeks to months.

  • Analysis: The incidence of cough is calculated for each treatment group. Statistical comparisons are made to determine if there is a significant difference between the ACEI and the comparator group.

Clinical Trial Workflow for Cough Assessment start Start screening Patient Screening and Informed Consent start->screening randomization Randomization to Treatment Arms screening->randomization treatment Initiation of Study Medication randomization->treatment followup Follow-up Visits treatment->followup data_collection Cough Assessment (Spontaneous Reporting & Questionnaires) followup->data_collection analysis Data Analysis and Incidence Calculation followup->analysis After study completion data_collection->followup Repeated at each visit end End of Study analysis->end

Clinical trial workflow for cough assessment.

References

Assessing the impact of Spirapril's dual elimination on its safety profile compared to other ACEIs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The class of Angiotensin-Converting Enzyme (ACE) inhibitors remains a cornerstone in the management of hypertension and heart failure. While their efficacy is well-established, differences in their pharmacokinetic profiles can have significant implications for their safety and tolerability, particularly in specific patient populations. This guide provides an in-depth comparison of spirapril, an ACE inhibitor with a dual elimination pathway, against other commonly prescribed ACEIs, focusing on how its unique clearance mechanism impacts its safety profile.

Dual Elimination Pathway of this compound

This compound is a prodrug that is hydrolyzed to its active metabolite, spiraprilat. A key distinguishing feature of spiraprilat is its balanced dual elimination, being cleared by both renal and hepatic (biliary) routes. This contrasts with many other ACE inhibitors, such as lisinopril and enalapril, which are primarily excreted by the kidneys. This dual clearance mechanism suggests that in cases of renal impairment, the hepatic pathway can compensate, potentially reducing the risk of drug accumulation and associated adverse effects. Even in cases of complete renal blockade, a significant non-renal elimination of spiraprilat has been demonstrated, highlighting the robustness of this alternative clearance pathway[1].

Other ACE inhibitors like ramipril and fosinopril also exhibit dual elimination pathways.

Comparative Pharmacokinetics of ACE Inhibitors

The route of elimination is a critical factor in the safety of ACE inhibitors, especially in patients with compromised renal function. A comparison of the elimination pathways of this compound and other selected ACEIs is summarized below.

ACE InhibitorPrimary Route(s) of EliminationPredominantly RenalDual Elimination (Renal & Hepatic/Biliary)Notes
Spiraprilat Renal and Hepatic/BiliarySignificant non-renal clearance provides a safety advantage in renal impairment[1][2].
Lisinopril RenalExcreted almost entirely unchanged in the urine; requires dose adjustment in renal impairment.
Enalaprilat RenalThe active metabolite of enalapril, predominantly cleared by the kidneys.
Ramiprilat Renal and HepaticAlso has a dual elimination pathway.
Fosinoprilat Renal and HepaticExhibits balanced dual elimination.

Impact on Safety Profile: A Comparative Analysis

The dual elimination pathway of this compound contributes to a favorable safety profile, particularly in comparison to ACE inhibitors that rely heavily on renal clearance.

Reduced Risk in Renal Impairment

In patients with chronic renal failure, the pharmacokinetics of this compound itself are not significantly affected by the degree of renal impairment[1]. While concentrations of the active metabolite, spiraprilat, do increase with declining renal function, the substantial non-renal clearance mitigates the risk of significant accumulation[1]. This suggests that this compound may be used with greater confidence and potentially without dose adjustment in patients with mild to moderate renal insufficiency, a notable advantage over predominantly renally cleared ACEIs where dose adjustments are crucial to avoid toxicity[2].

Lower Incidence of Cough

A persistent, dry cough is a well-known class effect of ACE inhibitors. However, the incidence of cough can vary among different agents. A large-scale post-marketing surveillance study involving 5,000 patients reported a very low incidence of cough with this compound at only 0.88%. In a network meta-analysis of 135 randomized controlled trials, this compound was ranked as having the lowest risk of inducing cough among eleven ACE inhibitors, including enalapril, lisinopril, and ramipril[3][4].

Adverse EffectThis compoundEnalaprilLisinoprilRamipril
Cough Lowest risk among 11 ACEIs[3][4]Moderate risk[3][4]Higher risk than this compound[3][4]Higher risk than this compound[3][4]
Hypotension Comparable to other ACEIsComparable to other ACEIsComparable to other ACEIsComparable to other ACEIs
Hyperkalemia Comparable to other ACEIsComparable to other ACEIsComparable to other ACEIsComparable to other ACEIs
Dizziness Comparable to other ACEIsComparable to other ACEIsComparable to other ACEIsComparable to other ACEIs

Note: The incidence of adverse effects can vary depending on the patient population and study design. The data presented is for comparative purposes.

Experimental Protocols

Pharmacokinetic Studies

Objective: To characterize the pharmacokinetics of this compound and its active metabolite, spiraprilat, in subjects with varying degrees of renal function.

Methodology:

  • Study Design: Open-label, single-center, parallel-group study.

  • Participants: Subjects are stratified into groups based on their creatinine clearance (CrCl), for example: Group 1 (Normal renal function: CrCl > 80 mL/min), Group 2 (Mild impairment: CrCl 50-80 mL/min), Group 3 (Moderate impairment: CrCl 30-49 mL/min), and Group 4 (Severe impairment: CrCl < 30 mL/min).

  • Intervention: A single oral dose of this compound (e.g., 6 mg) is administered to all participants.

  • Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose). Urine is also collected over specified intervals.

  • Bioanalysis: Plasma and urine concentrations of this compound and spiraprilat are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and renal and non-renal clearance.

Safety and Tolerability Studies

Objective: To compare the safety and tolerability of this compound with another ACE inhibitor (e.g., enalapril) in patients with essential hypertension.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Participants: Patients with a diagnosis of mild to moderate essential hypertension. Key exclusion criteria would include secondary hypertension, a history of angioedema, and significant renal or hepatic disease at baseline.

  • Intervention: Patients are randomized to receive either this compound (e.g., 6 mg once daily) or enalapril (e.g., 10 mg once daily) for a specified duration (e.g., 12 weeks).

  • Adverse Event Monitoring: Adverse events (AEs) are systematically collected at each study visit through open-ended questioning and patient self-reporting. The investigator assesses the severity of each AE (mild, moderate, or severe) and its potential relationship to the study medication (unrelated, possibly related, or probably related).

  • Specific Assessments: Standardized questionnaires can be used to specifically assess the incidence and severity of cough. Laboratory parameters, including serum creatinine and potassium levels, are monitored at baseline and throughout the study.

  • Statistical Analysis: The incidence of all AEs, drug-related AEs, and specific AEs of interest (e.g., cough, dizziness, hyperkalemia) are compared between the two treatment groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Visualizing the Pathways

cluster_this compound This compound Elimination cluster_other_acei Predominantly Renally Cleared ACEI (e.g., Lisinopril) This compound This compound Spiraprilat (Active) Spiraprilat (Active) This compound->Spiraprilat (Active) Hydrolysis Renal Excretion (Spiraprilat) Renal Excretion (Spiraprilat) Spiraprilat (Active)->Renal Excretion (Spiraprilat) Hepatic/Biliary Excretion (Spiraprilat) Hepatic/Biliary Excretion (Spiraprilat) Spiraprilat (Active)->Hepatic/Biliary Excretion (Spiraprilat) Lisinopril (Active) Lisinopril (Active) Renal Excretion (Lisinopril) Renal Excretion (Lisinopril) Lisinopril (Active)->Renal Excretion (Lisinopril)

Caption: Elimination pathways of this compound vs. a predominantly renally cleared ACEI.

Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Randomization Randomization This compound Treatment Arm This compound Treatment Arm Randomization->this compound Treatment Arm Comparator ACEI Arm Comparator ACEI Arm Randomization->Comparator ACEI Arm Follow-up Visits Follow-up Visits This compound Treatment Arm->Follow-up Visits Comparator ACEI Arm->Follow-up Visits Baseline Assessment->Randomization Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Efficacy Assessment (BP) Efficacy Assessment (BP) Follow-up Visits->Efficacy Assessment (BP) Final Assessment Final Assessment Follow-up Visits->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis

Caption: Workflow of a comparative clinical trial for ACE inhibitor safety.

Conclusion

This compound's dual elimination pathway for its active metabolite, spiraprilat, offers a distinct pharmacokinetic advantage over ACE inhibitors that are primarily cleared by the kidneys. This characteristic is particularly relevant for patients with renal impairment, as it may reduce the risk of drug accumulation and associated toxicities. Furthermore, evidence suggests that this compound may be associated with a lower incidence of cough, a common and often troublesome side effect of ACE inhibitor therapy. While further head-to-head comparative trials with robust safety endpoints are always beneficial, the available data strongly indicate that this compound's dual elimination contributes to a favorable safety profile, making it a valuable therapeutic option in the ACE inhibitor class for a broad range of patients.

References

Spirapril in Hypertension Management: A Comparative Analysis of Combination Therapy and Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spirapril's efficacy as a monotherapy versus its use in combination with other antihypertensive agents. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant physiological pathways.

This compound, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a prodrug converted to its active metabolite, spiraprilat, after oral administration.[1][2][3] It is primarily used in the treatment of hypertension.[1][4] this compound effectively lowers blood pressure by inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] This inhibition leads to vasodilation and reduced aldosterone secretion, thereby decreasing blood pressure.[2][4] While effective as a standalone treatment, this compound is also frequently used in combination with other antihypertensive drugs to enhance its therapeutic effects. This guide examines the comparative efficacy of these two treatment approaches.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies, comparing the efficacy of this compound monotherapy with its use in combination therapies.

Table 1: Blood Pressure Reduction in Monotherapy vs. Combination Therapy

TreatmentDosageDurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Study Population
This compound Monotherapy
This compound6-24 mg/day-10 to 187 to 13Mild to severe hypertension[1]
This compound6 mg/day6 months136Type 1 diabetic patients with hypertension and nephropathy[5]
This compound12.5 mg (single dose)24 hours-Mean Arterial Pressure reduction of 24 +/- 2%Hypertensive subjects[6]
This compound25 mg (single dose)24 hours-Mean Arterial Pressure reduction of 19 +/- 1%Hypertensive subjects[6]
This compound Combination Therapy
Isradipine SRO + this compound5 mg + 6 mg/day4 weeks--Moderate-to-severe hypertension (patients not responding to isradipine alone)[7]
Isradipine + this compound (low-dose)2.5 mg + 3 mg/day6 weeks10.48.7Mild to moderate essential hypertension[8]
Isradipine Monotherapy (for comparison)
Isradipine SRO5 mg/day4 weeks--Moderate-to-severe hypertension[7]
Isradipine5 mg/day6 weeks10.09.4Mild to moderate essential hypertension[8]
Isradipine2.5 mg/day6 weeks6.56.7Mild to moderate essential hypertension[8]
Isradipine SRO5 mg/day6 months115Type 1 diabetic patients with hypertension and nephropathy[5]
This compound Monotherapy (low-dose for comparison)
This compound3 mg/day6 weeks7.05.8Mild to moderate essential hypertension[8]

Table 2: Normalization of Blood Pressure and Adverse Events

TreatmentDosageBlood Pressure Normalization Rate (DBP ≤ 90 mmHg)Key Adverse Events
This compound Monotherapy 6-24 mg/day29% to 50%[1]Generally well-tolerated, similar profile to other ACE inhibitors[1]
Isradipine Monotherapy 5 mg/day66.6%[7]Headache, flushing, ankle edema, palpitations[8]
Isradipine + this compound Combination 5 mg + 6 mg/day73.7% in patients who did not respond to isradipine alone[7]Mild and transient side-effects (15.8% of patients)[7]
Isradipine + this compound (low-dose) Combination 2.5 mg + 3 mg/dayNot specified, but BP reduction comparable to full-dose monotherapiesLower rate of adverse events compared to monotherapies. Headache (5%), flushing (2%), ankle edema (1%), palpitations (0%), dry cough (1%)[8]
This compound + Diuretics Combination 6 mg this compound + hydrochlorothiazide (25 mg/d) or Arifon retard (1.5 mg/d)Normalized BP in the remaining patients after this compound monotherapy (87% of the remaining)Not specified

Experimental Protocols

Study on Isradipine SRO with Add-on this compound
  • Objective : To evaluate the efficacy of slow-release oral isradipine (SRO) alone and in combination with this compound in patients with moderate-to-severe hypertension.

  • Methodology : 57 patients underwent a 2-week wash-out period followed by a 2-week placebo period. They were then treated with 5 mg/day of isradipine SRO for 4 weeks. Patients who did not respond sufficiently (diastolic blood pressure > 90 mm Hg) had 6 mg/day of this compound added to their regimen for another 4 weeks.[7]

  • Endpoint : Normalization of blood pressure, defined as a diastolic blood pressure of less than or equal to 90 mm Hg.[7]

Low-Dose Combination of Isradipine and this compound Study
  • Objective : To compare a fixed low-dose combination of isradipine and this compound with the individual components at low and full doses, and with a placebo.

  • Methodology : 405 patients with diastolic blood pressure between 100 and 114 mmHg were enrolled. After a 2-week wash-out and a 2-week placebo period, they were randomized to one of six treatment arms for 12 weeks: fixed combination (isradipine 2.5 mg + this compound 3 mg), isradipine 5 mg, isradipine 2.5 mg, this compound 6 mg, this compound 3 mg, or placebo. If blood pressure was not normalized after 6 weeks, the dosage was doubled, or in the placebo group, switched to the fixed combination.[8]

  • Endpoint : Mean reduction in sitting systolic and diastolic blood pressure from baseline at 24 hours post-dosing.[8]

This compound and Isradipine in Diabetic Nephropathy and Hypertension Study
  • Objective : To compare the effects of this compound and isradipine on blood pressure, urinary albumin excretion, and sodium-volume homeostasis in hypertensive, insulin-dependent diabetic patients with nephropathy.

  • Methodology : Fifteen Type 1 diabetic patients with hypertension and diabetic nephropathy were studied. Following a 4-week single-blind placebo period, patients were randomly assigned to receive either 5 mg of isradipine SRO once daily or 6 mg of this compound once daily for 6 months in a double-blind design.[5]

  • Endpoints : Changes in ambulatory systolic and diastolic blood pressure, fractional albumin clearance, and total body exchangeable sodium.[5]

Signaling Pathways and Experimental Workflows

The antihypertensive effect of this compound is primarily achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage by Renin) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion by ACE) AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE This compound This compound (Spiraprilat) This compound->ACE inhibits Vasoconstriction Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone Aldosterone Secretion Aldosterone->BloodPressure AT1R->Vasoconstriction AT1R->Aldosterone

Mechanism of action of this compound via RAAS inhibition.

When this compound is combined with a calcium channel blocker like isradipine, two distinct but complementary pathways for blood pressure reduction are targeted.

Combination_Therapy_Pathway cluster_RAAS RAAS Pathway cluster_CCB Calcium Channel Pathway This compound This compound ACE ACE This compound->ACE inhibits AngiotensinII Angiotensin II ACE->AngiotensinII produces Vasoconstriction_RAAS Vasoconstriction AngiotensinII->Vasoconstriction_RAAS BloodPressure Decreased Blood Pressure Vasoconstriction_RAAS->BloodPressure reduced Isradipine Isradipine CalciumChannels L-type Calcium Channels (in vascular smooth muscle) Isradipine->CalciumChannels blocks CalciumInflux Calcium Influx CalciumChannels->CalciumInflux Vasoconstriction_CCB Vasoconstriction CalciumInflux->Vasoconstriction_CCB Vasoconstriction_CCB->BloodPressure reduced

Synergistic effect of this compound and Isradipine.

The experimental workflow for a typical clinical trial comparing monotherapy and combination therapy is illustrated below.

Experimental_Workflow PatientScreening Patient Screening (e.g., Hypertension Diagnosis) Washout Washout Period (cessation of prior medication) PatientScreening->Washout PlaceboRunIn Placebo Run-in Period Washout->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization Monotherapy Group A: This compound Monotherapy Randomization->Monotherapy CombinationTherapy Group B: This compound + Combination Drug Randomization->CombinationTherapy Placebo Group C: Placebo Randomization->Placebo FollowUp Follow-up Visits (e.g., 4, 8, 12 weeks) Monotherapy->FollowUp CombinationTherapy->FollowUp Placebo->FollowUp DataCollection Data Collection (Blood Pressure, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Generalized experimental workflow for clinical trials.

Discussion

The compiled data indicates that combination therapy with this compound is generally more effective at lowering blood pressure than this compound monotherapy, particularly in patients who do not adequately respond to single-agent treatment.[7] For instance, the addition of this compound to isradipine therapy significantly increased the rate of blood pressure normalization in patients with moderate-to-severe hypertension.[7]

Furthermore, a low-dose combination of this compound and isradipine demonstrated a blood pressure-lowering effect comparable to full-dose monotherapies of either drug, but with a more favorable side-effect profile.[8] This suggests a synergistic or additive effect, allowing for effective blood pressure control with a reduced incidence of dose-related adverse events commonly associated with calcium channel blockers and ACE inhibitors.[8]

In specific patient populations, such as diabetics with nephropathy, this compound monotherapy has shown benefits beyond blood pressure reduction, including a decrease in urinary albumin excretion.[5] However, for achieving target blood pressure goals, especially in patients with more severe hypertension, initiating therapy with a combination of agents may be a more effective strategy.[9][10][11]

The dose-response for this compound appears to be relatively flat for doses between 6 and 24 mg once daily, suggesting that increasing the dose within this range may not lead to a significantly greater reduction in blood pressure.[1][3] This characteristic makes combination therapy a more logical step-up approach than dose escalation of this compound monotherapy in non-responsive patients.

References

Benchmarking Spirapril's effect on quality of life parameters against other ACE inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spirapril's effects on quality of life (QoL) parameters in contrast to other Angiotensin-Converting Enzyme (ACE) inhibitors. While direct quantitative comparisons of QoL scores are limited in published clinical trials, this document synthesizes available findings to offer insights into this compound's performance and outlines the methodologies employed in these assessments.

Executive Summary

This compound, a long-acting ACE inhibitor, has been evaluated in various clinical settings for its antihypertensive efficacy and impact on patient well-being. Comparative studies investigating its effect on Quality of Life (QoL) against other ACE inhibitors such as enalapril, fosinopril, and captopril have primarily reported qualitative outcomes. The general consensus from the available research indicates that this compound's impact on QoL is largely comparable to that of other agents in its class, with no statistically significant differences observed in most studies. However, some research suggests potential benefits in specific psychological domains. A notable advantage of this compound mentioned in some studies is its dual mechanism of elimination (renal and hepatic), which may be beneficial in patients with renal impairment, and a reported low incidence of cough.[1][2]

Comparative Data on Quality of Life

Comparison Drugs Patient Population Quality of Life Assessment Tools Key Findings on Quality of Life Citation
Enalapril, FosinoprilCoronary Heart Disease and COPDNot specifiedThis compound and fosinopril were more effective than enalapril in improving Quality of Life.
CaptoprilMild to moderate chronic congestive heart failureNot specifiedNo difference in the improvement of quality of life was observed between the two treatment groups.[3]
AmlodipineStage I-II Arterial HypertensionMMPI, Marburg University QuestionnaireBoth medications did not affect overall Quality of Life. This compound was noted to improve socialization, self-control, optimism, and general energy level.[4]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding how the QoL of patients treated with this compound and other ACE inhibitors is assessed.

Study Design: this compound vs. Amlodipine in Arterial Hypertension[4]
  • Objective: To compare the effects of this compound and amlodipine on circadian blood pressure profile, quality of life (QoL), and psychological status in patients with Stage I-II arterial hypertension.

  • Methodology: This was an open, randomized, comparative crossover study. 24 patients were randomly assigned to receive either this compound (6 mg/day) or amlodipine (5 mg/day) for 4 weeks. After a washout period, they were crossed over to the other treatment for 4 weeks.

  • QoL Assessment: Quality of Life and psychological status were assessed using the Minnesota Multiphasic Personality Inventory (MMPI) and the Marburg University Questionnaire. Assessments were performed at baseline and after each treatment period.

  • Statistical Analysis: Statistical analysis was performed using SAS 6.12.

Study Design: this compound vs. Captopril in Chronic Congestive Heart Failure[3]
  • Objective: To determine if the difference in the duration of action between the long-acting ACE inhibitor this compound and the short-acting ACE inhibitor captopril affects clinical efficacy in patients with congestive heart failure.

  • Methodology: This was a double-blind, randomized, comparative study in parallel groups involving 20 patients with mild to moderate congestive heart failure. The study duration was 12 weeks.

  • QoL Assessment: The effects on exercise capacity, neurohumoral status, and quality of life were studied. The specific QoL assessment tools used were not detailed in the abstract.

  • Data Collection: All assessments were performed in the morning, before the intake of the study medication.

Visualizing Experimental and Biological Pathways

To further elucidate the context of these clinical comparisons, the following diagrams illustrate a typical experimental workflow for QoL assessment and the underlying signaling pathway of ACE inhibitors.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis s1 Patient Recruitment (e.g., Hypertension Diagnosis) s2 Informed Consent s1->s2 s3 Baseline QoL Assessment (e.g., SF-36, MLHFQ) s2->s3 r1 Randomization s3->r1 t1 This compound Treatment Group r1->t1 t2 Comparator ACE Inhibitor Group (e.g., Enalapril, Lisinopril) r1->t2 f1 Follow-up Visits (e.g., Weeks 4, 8, 12) t1->f1 t2->f1 f2 QoL Re-assessment f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Statistical Analysis of QoL Score Changes f2->a1

Caption: Experimental workflow for assessing Quality of Life in comparative ACE inhibitor trials.

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (ACE Inhibitor) This compound->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Spirapril

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Spirapril. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Essential Safety Precautions for Handling this compound

When working with this compound, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, a proactive approach to safety is paramount. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound powder or solutions must use the following PPE:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields, tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]To protect eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile).[2][3]To prevent skin contact.
Body Protection Impervious clothing, such as a lab coat.[2]To protect skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1]To prevent inhalation of the compound.
Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Use only in areas with appropriate exhaust ventilation.[2]

  • Always wash hands thoroughly after handling.[1]

Storage:

  • Keep containers tightly sealed in a cool, well-ventilated area.[2]

  • Store away from direct sunlight and sources of ignition.[2]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

Operational Plan for this compound Disposal

The disposal of this compound and its associated waste must comply with federal, state, and local regulations. As a pharmaceutical compound, this compound waste management should follow the guidelines established by the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Procedure
  • Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").

  • Accumulation: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.

  • Vendor Disposal: Arrange for the pickup and disposal of the this compound hazardous waste through a licensed environmental management vendor. The primary method of disposal for pharmaceutical waste of this nature is typically incineration.

  • Documentation: Maintain all records of hazardous waste disposal, including manifests and certificates of destruction, for a minimum of three years.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Spirapril_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe Safety First handling Handle in Ventilated Area ppe->handling experiment Perform Experiment handling->experiment segregate Segregate this compound Waste experiment->segregate Post-Experiment containerize Containerize and Label as Hazardous Waste segregate->containerize store Store in Satellite Accumulation Area containerize->store vendor Arrange for Licensed Vendor Disposal (Incineration) store->vendor end End: Waste Removed vendor->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spirapril
Reactant of Route 2
Spirapril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.